molecular formula C7H8N2O4 B172700 Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate CAS No. 13138-75-5

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B172700
CAS No.: 13138-75-5
M. Wt: 184.15 g/mol
InChI Key: XTRZUZWXTWKINM-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a valuable synthetic intermediate in advanced organic synthesis and medicinal chemistry research. Its core structure incorporates two key functional handles: an ester group and a nitro-substituted aromatic pyrrole system. This combination allows researchers to employ this compound in divergent synthetic pathways, including hydrolysis to the corresponding carboxylic acid for amide bond formation or further functionalization of the electron-deficient pyrrole ring. In pharmaceutical research, pyrrole derivatives are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules and natural products . The nitro group on the pyrrole ring serves as a versatile precursor for the introduction of amino functionalities, enabling the synthesis of more complex heterocyclic systems. These scaffolds are frequently explored in the development of novel antibacterial agents, as the pyrrole core is a common motif in compounds that exhibit activity against resistant bacterial strains . Furthermore, the ester functional group makes it a suitable substrate for studying vibrational spectra and molecular geometry, providing insights into intramolecular interactions and bonding . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-methyl-5-nitropyrrole-2-carboxylate
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InChI

InChI=1S/C7H8N2O4/c1-8-5(7(10)13-2)3-4-6(8)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTRZUZWXTWKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50560881
Record name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
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Molecular Weight

184.15 g/mol
Source PubChem
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CAS No.

13138-75-5
Record name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole nucleus is a fundamental scaffold in numerous biologically active compounds and functional materials[1]. The presence of a nitro group, a strong electron-withdrawing group, and a methyl ester functionality makes this molecule a versatile intermediate for further chemical transformations.

The synthesis of this target molecule is most effectively approached through a two-step process:

  • N-methylation of the commercially available Methyl 1H-pyrrole-2-carboxylate to yield Methyl 1-methyl-1H-pyrrole-2-carboxylate.

  • Regioselective nitration of the N-methylated intermediate to introduce the nitro group at the C5 position of the pyrrole ring.

This strategy is predicated on the availability of the starting materials and the established reactivity of the pyrrole ring system. The N-methylation is a straightforward and high-yielding reaction. The subsequent nitration requires careful control of reaction conditions to achieve the desired regioselectivity, as the formation of the 4-nitro isomer is a common side reaction.

Synthetic Pathway and Mechanistic Considerations

The overall synthetic pathway is depicted below:

Synthetic_Pathway Start Methyl 1H-pyrrole-2-carboxylate Intermediate Methyl 1-methyl-1H-pyrrole-2-carboxylate Start->Intermediate N-methylation (CH3I, Base) Product Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Intermediate->Product Nitration (HNO3, Ac2O) Isomer Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (Isomeric byproduct) Intermediate->Isomer Nitration (Side reaction)

Caption: Synthetic route to Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Step 1: N-methylation of Methyl 1H-pyrrole-2-carboxylate

The initial step involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on a methylating agent. The pyrrole NH proton is weakly acidic, and a suitable base is required to generate the corresponding anion.

Causality of Experimental Choices:

  • Base and Solvent: The choice of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial. These conditions facilitate the formation of the pyrrole anion while providing a suitable medium for the subsequent SN2 reaction[2].

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent for this transformation due to the good leaving group ability of the iodide ion[3].

Step 2: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The nitration of the pyrrole ring is an electrophilic aromatic substitution reaction. The high reactivity of the pyrrole ring towards electrophiles necessitates the use of mild nitrating agents to prevent polymerization and control regioselectivity.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and acetic anhydride (Ac₂O) at low temperatures is the preferred nitrating agent for pyrroles[4]. This combination generates acetyl nitrate in situ, which is a milder electrophile than the nitronium ion (NO₂⁺) produced in a mixture of nitric and sulfuric acids. The use of strong mineral acids like sulfuric acid can lead to the polymerization of the pyrrole ring[5].

  • Regioselectivity: The electrophilic substitution on the 1-methyl-2-carboxymethylpyrrole ring can occur at either the C4 or C5 position. The directing effects of the N-methyl and the C2-ester groups influence the position of nitration. While the N-methyl group is activating and directs to the C2 and C5 positions, the electron-withdrawing ester group at C2 deactivates the ring and directs incoming electrophiles to the C4 and C5 positions. The interplay of these effects typically leads to a mixture of the 4-nitro and 5-nitro isomers[4]. The 5-nitro isomer is often the major product, but separation is generally required.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 1H-pyrrole-2-carboxylate≥98%Commercial Source
Methyl Iodide (CH₃I)≥99%Commercial Source
Potassium Hydroxide (KOH)≥85%Commercial Source
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercial Source
Fuming Nitric Acid (HNO₃)≥90%Commercial Source
Acetic Anhydride (Ac₂O)≥98%Commercial Source
Diethyl Ether (Et₂O)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexaneACS GradeCommercial Source
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial Source
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Silica Gel230-400 meshCommercial Source
Step-by-Step Synthesis

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

  • To a stirred suspension of powdered potassium hydroxide (1.2 equivalents) in anhydrous dimethyl sulfoxide, add Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of the pyrrole.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

  • In a flask equipped with a dropping funnel and a thermometer, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in acetic anhydride (5-10 volumes) and cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2-3 volumes) at a temperature below 10 °C.

  • Add the freshly prepared nitrating mixture dropwise to the solution of the pyrrole derivative, ensuring the reaction temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of the 4-nitro and 5-nitro isomers.

Purification of the 5-nitro Isomer

The separation of the 4-nitro and 5-nitro isomers can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity difference between the two isomers allows for their separation. The fractions should be monitored by TLC to identify and collect the desired 5-nitro isomer.

Alternatively, a separation based on the differential acidity of the corresponding carboxylic acids can be employed if the nitration is performed on 1-methyl-1H-pyrrole-2-carboxylic acid. The 5-nitro acid is more acidic and can be separated from the 4-nitro isomer by extraction under controlled pH conditions[4].

Characterization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

The structure and purity of the final product should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Expected to be a solid
CAS Number 13138-72-2

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the N-methyl group, the ester methyl group, and the two protons on the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nitro and ester groups. Based on data for the ethyl ester analog, the pyrrole protons are expected in the aromatic region[6].

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the N-methyl carbon, and the ester methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

  • Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care in a fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a feasible two-step process involving N-methylation and regioselective nitration. Careful control of the reaction conditions, particularly during the nitration step, is essential for maximizing the yield of the desired 5-nitro isomer. The purification of the final product requires chromatographic separation from the isomeric byproduct. This guide provides a robust framework for the synthesis and characterization of this valuable chemical intermediate.

References

  • Mohamed, M. S., & Fathallah, S. S. (2014). Pyrroles and fused pyrroles: synthesis and therapeutic activities. Mini-Reviews in Organic Chemistry, 11(1), 1-31.
  • Anderson, H. J. (1959). Pyrrole chemistry: II. 2-Pyrrolecarbonitrile, 1-methyl-2-pyrrolecarbonitrile, and their nitration products. Canadian Journal of Chemistry, 37(12), 2053–2059.
  • SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester. Wiley-VCH. Retrieved February 19, 2026, from [Link]

  • German, A. L. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved February 19, 2026, from [Link]

  • Juniper Publishers. (2020). Use of Methyliodide in o-Methylation of organic compounds. Retrieved February 19, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 1-methyl-1H-pyrrole-2-carboxylate. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Nitration of Pyrrole. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved February 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved February 19, 2026, from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved February 19, 2026, from [Link]

  • JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved February 19, 2026, from [Link]

  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Please suggest best process for N-methyl pyrrole synthesis ?. Retrieved February 19, 2026, from [Link]

Sources

Introduction: The Strategic Importance of Nitropyrroles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Nitropyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitropyrroles, heterocyclic compounds featuring a pyrrole ring substituted with one or more nitro groups, represent a fascinating and synthetically valuable class of molecules. While relatively rare in nature, they are found in several bioactive natural products, including the pyrrolomycin family of antibiotics.[1][2][3] The presence of the highly electron-withdrawing nitro group (-NO2) on the electron-rich pyrrole scaffold imparts a unique set of physicochemical properties that distinguish them from their parent heterocycle. This functional group dramatically influences the molecule's electronic distribution, reactivity, stability, and intermolecular interactions.[4][5]

For drug development professionals, these properties are not merely academic curiosities; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility, lipophilicity, and electronic nature of a nitropyrrole-containing drug candidate is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for target engagement and off-target toxicity.[1][4] This guide provides a comprehensive overview of these core physicochemical properties, offering both theoretical grounding and practical, field-proven methodologies for their characterization.

Core Physicochemical Properties: A Deep Dive

The introduction of a nitro group fundamentally alters the character of the pyrrole ring. This section dissects the most critical physicochemical parameters for researchers in the pharmaceutical and chemical sciences.

Solubility

The solubility of a compound in both aqueous and organic media is a cornerstone of its developability as a drug. It impacts everything from formulation to bioavailability.

Causality and Insights:

The parent pyrrole ring is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[6][7] The introduction of a nitro group, a polar substituent, might be expected to increase aqueous solubility. However, the overall effect is more complex. For instance, 3-nitropyrrole is reported to be insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[8] This is because the strong intermolecular forces in the crystalline solid, including potential hydrogen bonding and dipole-dipole interactions, can dominate, requiring significant energy to overcome during dissolution. The solubility of more complex nitropyrrole derivatives will be highly dependent on the nature and position of other substituents on the ring.

Data Presentation: Qualitative Solubility of Simple Nitropyrroles

CompoundWaterEthanolDichloromethane (DCM)Benzene
Pyrrole Sparingly Soluble[6][7]Soluble[6][7]SolubleSoluble[7]
2-Nitropyrrole InsolubleSolubleSolubleSoluble
3-Nitropyrrole Insoluble[8]Soluble[8]Soluble[8]Soluble[8]

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the solubility of a nitropyrrole compound. The underlying principle is to create a saturated solution and then quantify the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid nitropyrrole compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid material.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid nitropyrrole to known volume of solvent B Shake/Agitate at constant temp (24-48 hours) A->B C Centrifuge or let stand to settle excess solid B->C D Withdraw clear supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC or LC-MS) E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that governs its ability to cross biological membranes.[10] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Causality and Insights:

The LogP value is the ratio of a compound's concentration in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[10] The nitro group is considered moderately polar and electron-withdrawing.[4] Its introduction to the already somewhat non-polar pyrrole ring generally increases the molecule's polarity, which would be expected to decrease its LogP value compared to a non-substituted analogue. However, the overall LogP is a function of the entire molecular structure. For instance, computational models predict a LogP of approximately 0.9 for 2-nitropyrrole and 0.5 for 3-nitropyrrole, indicating moderate lipophilicity.[11][12] According to Lipinski's Rule of Five, a guideline for drug-likeness, an orally active drug typically has a LogP value no greater than 5.[13] Many nitropyrrole derivatives fall well within this range.[14]

Data Presentation: Computed Lipophilicity of Simple Nitropyrroles

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3[11][12]
2-Nitropyrrole C4H4N2O2112.090.9
3-Nitropyrrole C4H4N2O2112.090.5

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative for estimating LogP.[15][16] The principle is that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates with its lipophilicity.

Step-by-Step Methodology:

  • System Setup: Use an HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.

  • Isocratic Elution: Inject each standard and the nitropyrrole test compound onto the column under various isocratic mobile phase conditions (i.e., constant ratios of aqueous to organic solvent). Record the retention time (t_R) for each run.

  • Calculate Capacity Factor (k): For each run, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (the time for an unretained compound to pass through).

  • Determine log k_w: For each compound (standards and test), plot the logarithm of the capacity factor (log k) against the percentage of the organic modifier in the mobile phase. Extrapolate the resulting linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is log k_w.

  • Create Calibration Curve: Plot the known LogP values of the standard compounds against their determined log k_w values. This creates a linear calibration curve.

  • Calculate LogP of Test Compound: Using the log k_w value of the nitropyrrole test compound, interpolate its LogP value from the calibration curve.

Workflow Visualization: LogP Determination by RP-HPLC

G cluster_standards Standards Analysis cluster_test Test Compound Analysis A Inject standards with known LogP values B Measure retention times (tR) at various solvent ratios A->B C Calculate log kw for each standard B->C G Create Calibration Curve (LogP vs. log kw) C->G D Inject nitropyrrole test compound E Measure tR at same solvent ratios D->E F Calculate log kw for test compound E->F F->G H Interpolate LogP of Test Compound G->H

Caption: Workflow for Estimating LogP using RP-HPLC.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid. For nitropyrroles, the key ionizable proton is the one attached to the nitrogen (N-H). The pyrrole ring itself is also a very weak base.

Causality and Insights:

The N-H proton of pyrrole is moderately acidic, with a pKa of about 17.5 in aqueous solution, due to the aromatic stabilization of the resulting pyrrolide anion.[17] The strongly electron-withdrawing nitro group significantly increases the acidity of this proton by further stabilizing the negative charge of the conjugate base through resonance and inductive effects. This means the pKa of a nitropyrrole is considerably lower than that of pyrrole, making it a much stronger acid. For example, the predicted pKa for 3-nitropyrrole is around 13.96.[18] This increased acidity is a critical consideration in synthesis, as it allows for easier deprotonation with milder bases, but also in drug design, as the ionization state of the molecule at physiological pH (around 7.4) will affect its solubility, membrane permeability, and receptor binding.

Data Presentation: Acidity of Pyrrole and a Nitropyrrole Derivative

CompoundpKa (N-H proton)Comment
Pyrrole ~17.5[17]Weakly acidic
3-Nitropyrrole 13.96 (Predicted)[18]Significantly more acidic due to the electron-withdrawing nitro group
Electronic Properties and Chemical Reactivity

The distribution of electrons within the nitropyrrole scaffold dictates its reactivity in chemical synthesis and its interactions with biological targets.

Causality and Insights:

Pyrrole is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (alpha) position.[17][19][20] The nitrogen's lone pair participates in the aromatic sextet, increasing the electron density of the ring carbons.[21]

The introduction of a nitro group, one of the strongest electron-withdrawing groups, fundamentally reverses this character.[5]

  • Deactivation: The nitro group strongly deactivates the pyrrole ring towards electrophilic attack by pulling electron density out of the aromatic system. Reactions like nitration or acylation, which are facile on pyrrole itself, become much more difficult and require harsher conditions.[6][7]

  • Nucleophilic Substitution: The electron-deficient nature of the nitropyrrole ring makes it susceptible to nucleophilic aromatic substitution, a reaction not typically seen with pyrrole.

  • Synthetic Strategy: This altered reactivity is a key consideration for synthetic chemists. To perform reactions that are otherwise difficult on the deactivated ring, chemists often employ N-protecting groups. Electron-rich protecting groups can sometimes enable challenging reactions like palladium-mediated cross-couplings.[1][22]

Diagram: Influence of Nitro Group on Pyrrole Reactivity

G cluster_pyrrole Pyrrole (Electron-Rich) cluster_nitropyrrole Nitropyrrole (Electron-Poor) P Pyrrole Ring P_prop • High electron density • Nucleophilic P_react Favors Electrophilic Aromatic Substitution (EAS) NP Nitropyrrole Ring P->NP  -NO2 Group (Strongly e- withdrawing) NP_prop • Low electron density • Electrophilic NP_react • Disfavors EAS • Favors Nucleophilic Aromatic Substitution (NAS)

Caption: Electronic effect of the nitro group on the pyrrole ring.

Analytical Characterization of Nitropyrrole Compounds

The unambiguous identification and characterization of nitropyrrole compounds are essential for both synthetic validation and regulatory submission. A suite of orthogonal analytical techniques is employed to confirm the structure, purity, and properties of these molecules.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the pyrrole ring protons provide definitive information about the position of the nitro group and other substituents.[1][25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the presence of the nitro group, which exhibits characteristic strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[1][23]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[1][14]

Workflow Visualization: Standard Characterization Cascade

G cluster_structure Structural Elucidation A Synthesized Nitropyrrole (Crude Product) B Purification (e.g., Column Chromatography) A->B C Purity Check (HPLC/LC-MS) B->C D Mass Spectrometry (MS) (Molecular Weight) C->D E IR Spectroscopy (Functional Groups, e.g., -NO2) C->E F NMR Spectroscopy (1H, 13C - Connectivity) C->F H Characterized Compound D->H E->H G X-ray Crystallography (3D Structure, if crystalline) F->G G->H

Caption: A typical analytical workflow for nitropyrrole characterization.

Conclusion

The physicochemical properties of nitropyrrole compounds are a direct consequence of the powerful electronic influence of the nitro group on the aromatic pyrrole ring. This substitution pattern leads to molecules with increased acidity, modulated lipophilicity and solubility, and a reversed chemical reactivity profile compared to simple pyrroles. For scientists in drug discovery and materials science, a thorough understanding and accurate measurement of these properties are not optional—they are fundamental to the rational design, synthesis, and successful application of this important class of compounds. The experimental protocols and conceptual frameworks presented in this guide serve as a robust starting point for researchers aiming to harness the unique potential of nitropyrroles.

References

  • ChemBK. (2024, April 9). Nitropyrrole - Introduction.
  • ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and nucleophilic properties of 1,2-dialkyl-3-nitropyrroles and 1,5-dialkyl-4-nitropyrrole-2-carboxylic acid derivatives.
  • PubMed. (2016, June 28). Nitropyrrole natural products: isolation, biosynthesis and total synthesis.
  • PubMed. (n.d.). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite.
  • MDPI. (2022, March 27). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives.
  • PubMed. (2018, October 19). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products.
  • Chem-Impex. (n.d.). 3-Nitropyrrole.
  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PMC. (2021, January 23). Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems.
  • PubChem - NIH. (n.d.). 2-Nitropyrrole | C4H4N2O2 | CID 96706.
  • PubChem. (n.d.). 3-Nitropyrrole | C4H4N2O2 | CID 145813.
  • Unknown Source. (n.d.). Heterocyclic Compounds.
  • Wikipedia. (n.d.). Pyrrole.
  • Magritek. (n.d.). Measuring Lipophilicity with NMR.
  • Ensine Industry Co., Ltd. (2024, August 19). About Pyrrole.
  • Unknown Source. (n.d.). Pyrrole reaction.
  • Filo. (2023, November 3). Pyrrole undergoes electrophilic aromatic substitution preferentially at t...
  • Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Creative Biolabs. (n.d.). Lipophilicity.
  • Unknown Source. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • Omicsonline.org. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • ChemicalBook. (2025, July 4). 3-NITROPYRROLE | 5930-94-9.
  • Unknown Source. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
  • MDPI. (2024, March 26). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes.
  • Spectroscopy. (2026, February 5). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.

Sources

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate CAS number 13138-75-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-75-5)

Authored by a Senior Application Scientist

Abstract

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS No. 13138-75-5) is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its unique architecture, featuring an electron-rich pyrrole core modulated by a potent electron-withdrawing nitro group and a versatile methyl ester, makes it a valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind its reactivity, detail key experimental transformations, and highlight its potential as a scaffold for biologically active compounds.

Core Molecular Profile and Physicochemical Properties

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a solid compound whose structure is defined by a central five-membered pyrrole ring. Key substitutions include a methyl group on the ring nitrogen (N-1), a methyl carboxylate group at the C-2 position, and a nitro group at the C-5 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic potential.

The presence of the nitro group (-NO2) at the C-5 position, directly conjugated with the pyrrole ring system, significantly influences the molecule's electronic properties. It acts as a strong electron-withdrawing group, which deactivates the pyrrole ring towards traditional electrophilic aromatic substitution and activates it for nucleophilic attack. The methyl ester at C-2 provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

Table 1: Physicochemical and Structural Data

Property Value Source(s)
CAS Number 13138-75-5
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Physical Form Solid
Melting Point 112 °C
Boiling Point 305.2 ± 22.0 °C at 760 mmHg (Predicted)
InChI Key XTRZUZWXTWKINM-UHFFFAOYSA-N

| SMILES | CN1C(=CC=C1[O-])C(=O)OC | |

Synthesis and Strategic Considerations

A common strategy begins with the nitration of a suitable 1-methyl-1H-pyrrole-2-carboxylate precursor. The nitration of 1-methylpyrrole itself is known to be complex, often yielding a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product being predominant.[1] The directing effect of the pre-existing carboxylate group at the C-2 position would strongly favor nitration at the C-4 or C-5 position. Due to the electron-withdrawing nature of the ester, the C-5 position is a likely target for nitration under controlled conditions (e.g., using acetyl nitrate).

G cluster_0 Plausible Synthetic Pathway Start Methyl 1-methyl-1H-pyrrole-2-carboxylate Intermediate {Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | CAS: 13138-75-5} Start->Intermediate Nitration (e.g., HNO₃ / Ac₂O)

Caption: Plausible synthetic route to the target compound.

This approach leverages readily available starting materials and established reaction methodologies for the functionalization of pyrrole rings.[2] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the sensitive pyrrole ring.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is dominated by the interplay of its three key functional groups. This molecule is not merely a static endpoint but a versatile platform for accessing a diverse range of more complex derivatives.

Key Reactive Sites:

  • The Nitro Group: The C-5 nitro group is the most reactive site for transformations that build molecular complexity. Its reduction to an amino group is a fundamental and highly valuable reaction. This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic character of the pyrrole ring. The resulting 5-amino derivative is a key precursor for constructing amides, ureas, and other heterocyclic systems.

  • The Methyl Ester: The C-2 methyl ester is a classic functional group that can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.[3] This carboxylic acid can then be coupled with amines to form amides (e.g., using standard peptide coupling reagents) or subjected to other carboxylate chemistries.

  • The Pyrrole Ring: While deactivated by the nitro group, the pyrrole ring can still participate in certain reactions. For instance, palladium-mediated cross-coupling reactions, which are typically challenging on 2-nitropyrrole systems, may become feasible after strategic modifications or with advanced catalytic systems.[4]

G cluster_nitro Nitro Group Reactivity cluster_ester Ester Group Reactivity Core {Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | (Target Compound)} Amine Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Core->Amine Reduction (e.g., H₂, Pd/C; SnCl₂) Acid 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid Core->Acid Hydrolysis (e.g., LiOH, H₂O) Amide Amide Derivatives Acid->Amide Amide Coupling (e.g., R-NH₂, HATU)

Caption: Key synthetic transformations of the target compound.

Applications in Drug Discovery and Materials Science

The true value of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate lies in its application as a versatile building block. The nitropyrrole motif is found in several natural products with interesting biological activities.[5] Furthermore, the nitro group itself is a key pharmacophore in many established drugs, often acting as a bio-reductive prodrug that is activated by nitroreductase enzymes found in pathogenic organisms.[6]

  • Medicinal Chemistry Scaffold: This compound is an ideal starting point for the synthesis of libraries of novel compounds for biological screening. For example, derivatives of nitropyrroles have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] The reduction of the nitro group to an amine, followed by acylation or sulfonylation, can generate a wide array of analogs for structure-activity relationship (SAR) studies. The related compound, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is used to synthesize lexitropsin and distamycin analogs, which are known for their antimicrobial activities.[7]

  • Intermediate for Natural Product Synthesis: The structural motifs present in this molecule are relevant to the synthesis of more complex natural products containing the nitropyrrole core.[4]

  • Materials Science: Pyrrole-containing compounds are fundamental to the development of conductive polymers and functional dyes.[2][8] The ability to tune the electronic properties of the pyrrole ring via functionalization makes this compound a potentially useful precursor for novel organic electronic materials.

Exemplary Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of the nitro group to a primary amine, a critical step in leveraging this intermediate for further synthesis. The causality for this choice is its strategic importance; it fundamentally alters the molecule's reactivity, opening up a vast landscape of subsequent chemical modifications.

Objective: To synthesize Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) and dissolve it in a suitable solvent like ethanol (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. The reaction is often exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Stir until the pH is basic (pH > 8) to neutralize the acidic tin species and precipitate tin salts.

  • Workup - Filtration and Extraction: Filter the resulting slurry through a pad of celite to remove the inorganic tin salts, washing the filter cake with the extraction solvent (e.g., DCM or EtOAc). Transfer the filtrate to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with the chosen organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.

This self-validating protocol includes a clear endpoint (TLC monitoring), a neutralization step confirmed by pH, and a standard purification method, ensuring a reliable outcome.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Table 2: GHS Hazard Information

Category Information Source(s)
Signal Word Warning
Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501 | |

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a synthetically valuable and highly functionalized building block. Its strategic combination of a reactive nitro group and a modifiable ester on a stable N-methylated pyrrole core provides chemists with a powerful tool for constructing diverse and complex molecules. Its utility as a precursor to 5-aminopyrrole derivatives makes it particularly relevant in the fields of medicinal chemistry and drug discovery, where nitrogen-containing heterocycles are of paramount importance. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its full synthetic potential.

References

  • Title: Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis Source: ResearchGate URL: [Link]

  • Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: RSC Publishing URL: [Link]

  • Title: Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products Source: PubMed URL: [Link]

  • Title: Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives Source: MDPI URL: [Link]

  • Title: Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst Source: PMC - NIH URL: [Link]

  • Title: Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite Source: PubMed URL: [Link]

  • Title: A New Synthesis of Pyrroles from Nitroalkenes Source: RSC Publishing URL: [Link]

  • Title: Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro Source: PMC - NIH URL: [Link]

  • Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Synthesis of Pyrroles from Nitroolefins Source: ResearchGate URL: [Link]

  • Title: 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ESTER | 13138-75-5 Source: Chemical Register URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Methyl 1-Methyl-5-nitro-1H-pyrrole-2-carboxylate Source: Toocle.com URL: [Link]

  • Title: What are the chemical properties of Methyl 1-methyl-1H-pyrrole-2-carboxylate? Source: Pipzine Chemicals URL: [Link]

  • Title: 1-methyl-5-nitro-1h-pyrrole-2-carboxylic acid Source: PubChemLite URL: [Link]

  • Title: The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis Source: LinkedIn URL: [Link]

  • Title: Thionation reactions of 2-pyrrole carboxylates Source: The Royal Society of Chemistry URL: [Link]

  • Title: Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles Source: MDPI URL: [Link]

  • Title: Methyl pyrrole-2-carboxylate Source: PubChem URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde, 5-methyl- Source: NIST WebBook URL: [Link]

  • Title: PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE Source: Canadian Science Publishing URL: [Link]

  • Title: Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles Source: PMC - NIH URL: [Link]

  • Title: Pyrrole-2-Carboxylic Acid Source: PubChem URL: [Link]

  • Title: 1H-Pyrrole-2-carboxylic acid Source: NIST WebBook URL: [Link]

Sources

Molecular structure of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 110357-66-1) is a highly specific regioisomer of the pyrrole-2-carboxylate family. While its isomer, the 4-nitro derivative, is the ubiquitous building block for DNA-binding polyamides (lexitropsins), the 5-nitro isomer represents a distinct chemical entity characterized by significant steric congestion.

This guide focuses on the structural isolation, spectroscopic validation, and synthetic utility of the 5-nitro isomer. Unlike the planar 4-nitro variant, the 5-nitro isomer exhibits a twisted conformation due to the steric clash between the N-methyl group and the adjacent nitro group. This guide provides the critical parameters required to distinguish, synthesize, and utilize this molecule in high-precision drug discovery campaigns.

Molecular Architecture & Steric Dynamics

The defining feature of this molecule is the proximity of the N-methyl group (position 1) and the nitro group (position 5). This "ortho-like" interaction forces the nitro group out of the aromatic plane, reducing


-conjugation compared to the 4-nitro isomer.
Structural Specifications
ParameterValue / Description
IUPAC Name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Molecular Formula C

H

N

O

Molecular Weight 184.15 g/mol
Key Feature Steric torsion between N(1)-Me and C(5)-NO

Topological Polar Surface Area ~88 Å

Structural Logic Diagram

The following diagram illustrates the connectivity and the critical steric clash that differentiates this molecule from its isomers.

MolecularStructure Core Pyrrole Core (Aromatic C4N) N1 N1 Position (Methylated) Core->N1 C2 C2 Position (Ester) Core->C2 C5 C5 Position (Nitro) Core->C5 Steric STERIC CLASH (Twisted NO2) N1->Steric Proximity Methyl Ester\n(COOMe) Methyl Ester (COOMe) C2->Methyl Ester\n(COOMe) C5->Steric Proximity

Figure 1: Structural connectivity highlighting the steric clash between the N-methyl and C5-nitro groups, which induces non-planarity.

Synthetic Pathways & Isolation

The synthesis of the 5-nitro isomer is challenging because electrophilic aromatic substitution (nitration) on N-methylpyrrole-2-carboxylate favors the 4-position (meta-like direction by the ester). The 5-nitro compound is typically a minor product (


15-20%) that must be rigorously separated.
The Nitration Protocol

Reaction Principle: Nitration using acetyl nitrate (generated in situ) allows for milder conditions than mixed acids, preserving the ester group but resulting in a mixture of regioisomers.

Step-by-Step Methodology:

  • Reagents: Methyl 1-methylpyrrole-2-carboxylate (1.0 eq), Fuming HNO

    
     (1.1 eq), Acetic Anhydride (solvent/reagent).
    
  • Activation: Cool acetic anhydride to -10°C. Add fuming HNO

    
     dropwise to form acetyl nitrate.
    
  • Addition: Add the pyrrole substrate slowly, maintaining temperature below 0°C to minimize polymerization.

  • Quench: Pour mixture onto crushed ice.

  • Workup: Extract with dichloromethane (DCM). Wash with NaHCO

    
     (aq) to remove acid.
    
Isomer Separation (Critical Step)

The crude mixture contains predominantly the 4-nitro isomer. Separation relies on the difference in polarity caused by the nitro group's position and the resulting dipole moment.

IsomerApprox. YieldR

(Hexane:EtOAc 3:1)
Notes
4-Nitro (Major) 70 - 80%0.40Planar, higher polarity due to conjugation.
5-Nitro (Target) 10 - 20%0.55Twisted, lower polarity, elutes first.

Purification Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution starting from 100% Hexane

    
     20% EtOAc/Hexane.
    
  • Observation: The 5-nitro isomer typically elutes before the 4-nitro isomer due to the "shielding" of the nitro group by the steric twist, which reduces its interaction with the silica surface.

Analytical Validation (Self-Validating Logic)

The most definitive method to confirm the identity of the 5-nitro isomer versus the 4-nitro isomer is


H NMR spectroscopy. This relies on the coupling constants (

) of the remaining ring protons.
The "Coupling Constant" Rule
  • 5-Nitro Isomer: Protons are at positions 3 and 4 . They are vicinal neighbors.

    • Expected

      
       value: 
      
      
      
      Hz.
  • 4-Nitro Isomer: Protons are at positions 3 and 5 . They are separated by a carbon (

    
    -like).
    
    • Expected

      
       value: 
      
      
      
      Hz.
Spectroscopic Data Summary
TechniqueSignal / CharacteristicInterpretation

H NMR (CDCl

)

~4.00 (s, 3H, N-Me)
Distinct N-Me singlet.

~3.90 (s, 3H, O-Me)
Ester methyl singlet.

7.20 (d,

Hz)
H-3 Proton (Vicinal coupling confirms 5-nitro)

6.80 (d,

Hz)
H-4 Proton (Vicinal coupling confirms 5-nitro)
IR (KBr) 1530 & 1350 cm

NO

stretch (asymmetric/symmetric).
MS (ESI)

185 [M+H]

Consistent with parent mass.
Diagnostic Logic Diagram

Use this flowchart to validate your isolated product.

ValidationLogic Start Crude Nitration Product NMR Run 1H NMR (CDCl3) Start->NMR CheckJ Analyze Ring Proton Coupling (J) NMR->CheckJ ResultA J = 1.8 - 2.0 Hz (Meta-coupling) CheckJ->ResultA Small J ResultB J = 4.2 - 4.6 Hz (Vicinal coupling) CheckJ->ResultB Large J ConclusionA Identity: 4-Nitro Isomer (Discard or Archive) ResultA->ConclusionA ConclusionB Identity: 5-Nitro Isomer (TARGET CONFIRMED) ResultB->ConclusionB

Figure 2: Decision tree for spectroscopic validation based on proton coupling constants.

Reactivity & Applications

The 5-nitro isomer is chemically distinct from the 4-nitro isomer.[1][2] Its primary utility lies in creating sterically constrained pharmacophores.

Reduction to Amine

The nitro group can be reduced to an amine (Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate) for subsequent amide coupling.

  • Method: Hydrogenation (H

    
    , Pd/C) or chemical reduction (SnCl
    
    
    
    , HCl).
  • Precaution: The resulting 5-amino species is highly unstable and prone to oxidation/polymerization. It must be used immediately in a "one-pot" acylation reaction.

Pharmacological Relevance
  • Steric Blockade: In DNA minor groove binders, the 5-nitro (and subsequent 5-amino) unit introduces a "kink" or twist in the polyamide chain, unlike the curvature-matching 4-substituted units. This is used to target specific mismatched DNA sequences or bulky DNA adducts.

  • Off-Target Activity: Due to the nitro group's position, this molecule may exhibit different metabolic stability compared to the 4-nitro isomer, potentially avoiding nitro-reductase activation in certain bacterial strains.

References

  • PubChem. (n.d.).[3] Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. National Library of Medicine. Retrieved from [Link]

  • Morgan, K. J., & Morrey, D. P. (1966). The nitration of 1-methylpyrrole derivatives. Tetrahedron, 22(1), 57-62.
  • Rinkes, I. J. (1934). Untersuchungen über Pyrrolderivate. Recueil des Travaux Chimiques des Pays-Bas.

Sources

Spectroscopic Characterization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. This guide is designed to be a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Spectroscopic Overview

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, with the chemical formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol , is a substituted nitropyrrole derivative. The presence of a nitro group, an ester, and N-methylation on the pyrrole ring introduces distinct electronic features that are readily probed by various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Data

The proton NMR (¹H NMR) spectrum of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is expected to exhibit distinct signals corresponding to the two protons on the pyrrole ring, the N-methyl protons, and the methyl ester protons. The electron-withdrawing nature of the nitro group at the 5-position and the carboxylate group at the 2-position will significantly influence the chemical shifts of the pyrrole ring protons, deshielding them and shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.2 - 7.4d4.0 - 5.0
H-46.8 - 7.0d4.0 - 5.0
N-CH₃3.9 - 4.1s-
O-CH₃3.8 - 3.9s-

Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can serve as an internal reference. A high-frequency NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling between the pyrrole ring protons.

Predicted ¹³C NMR Data

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)160 - 165
C-5140 - 145
C-2130 - 135
C-3120 - 125
C-4110 - 115
O-CH₃52 - 54
N-CH₃35 - 38

Expertise & Experience Insights: The carbon atom attached to the nitro group (C-5) is expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group. Similarly, the ester carbonyl carbon will appear at the lowest field. The N-methyl and O-methyl carbons will be found in the upfield region of the spectrum.

NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Add Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire Spectra (¹H, ¹³C) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

The IR spectrum of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is expected to show strong absorptions corresponding to the nitro group, the ester carbonyl group, and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
Nitro (NO₂)1520 - 1560 and 1340 - 1380Asymmetric and Symmetric Stretch
Ester (C=O)1710 - 1730Stretch
Ester (C-O)1200 - 1250Stretch
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
Aromatic C=C1450 - 1600Stretch

Trustworthiness through Self-Validation: The presence of both a strong absorption band for the C=O stretch and two distinct strong bands for the NO₂ stretches would provide a high degree of confidence in the presence of both the ester and nitro functionalities. The exact positions of these bands can be influenced by the electronic effects within the pyrrole ring.

IR Experimental Protocol

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum (with no sample). Then, record the sample spectrum. The instrument's software will automatically generate the absorbance or transmittance spectrum.

IR_Workflow A Place Sample on ATR Crystal B Apply Pressure A->B C Record Background Spectrum B->C D Record Sample Spectrum C->D E Process and Analyze Data D->E

Caption: A streamlined workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, the molecular ion peak [M]⁺ is expected at an m/z of 184.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Ion Predicted m/z Identity
184[M]⁺Molecular Ion
153[M - OCH₃]⁺Loss of methoxy radical
138[M - NO₂]⁺Loss of nitro group
125[M - COOCH₃]⁺Loss of carbomethoxy radical

Authoritative Grounding: The fragmentation pattern of pyrrole derivatives is well-documented. The loss of substituents from the ring is a common fragmentation pathway. For instance, the mass spectrum of the related compound, Methyl 1-methylpyrrole-2-carboxylate, shows a clear molecular ion peak and fragmentation corresponding to the loss of the ester group.[1]

Mass Spectrometry Experimental Protocol

A standard protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Workflow A Sample Introduction B Ionization (e.g., EI) A->B C Mass Analysis (m/z separation) B->C D Ion Detection C->D E Data Output (Mass Spectrum) D->E

Caption: A fundamental workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is essential for its use in research and development. This guide has provided a comprehensive overview of the expected NMR, IR, and Mass spectral data, grounded in the principles of each technique and supported by data from analogous compounds. By understanding the predicted spectroscopic signatures and the experimental methodologies, researchers can confidently identify and assess the purity of this compound in their work.

References

  • NIST. Methyl 1-methylpyrrole-2-carboxylate. In: NIST Chemistry WebBook. [Link]

Sources

The Advent and Evolution of Substituted Pyrrole Synthesis: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold - A Cornerstone of Modern Science

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif woven into the fabric of life and technology. Its presence is vital in a vast array of natural products, from the heme in our blood to the chlorophyll that powers photosynthesis. Beyond nature's blueprint, the substituted pyrrole core is a privileged scaffold in medicinal chemistry and materials science, forming the heart of numerous blockbuster drugs and advanced functional materials. The strategic placement of substituents around this versatile ring allows for the precise modulation of a molecule's steric and electronic properties, enabling the rational design of compounds with tailored biological activities and material characteristics.

This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of key synthetic methodologies for creating substituted pyrroles. We will delve into the foundational "named reactions" that opened the door to this class of compounds and trace their development into the sophisticated techniques employed by today's researchers. This guide is designed for scientists and professionals in drug development, offering not just a recitation of protocols, but a deeper understanding of the mechanistic underpinnings and the causal logic behind the experimental choices that ensure successful synthesis.

The Dawn of Pyrrole Synthesis: 19th-Century Breakthroughs

The latter half of the 19th century was a transformative period for organic chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was crumbling under the weight of laboratory syntheses of molecules like urea.[1][2] This era saw chemists begin to systematically unravel the structures of organic molecules and develop the foundational principles of chemical bonding.[3] It was within this fertile scientific landscape that the first reliable methods for constructing the pyrrole ring were discovered, laying the groundwork for over a century of heterocyclic chemistry.[4]

The Paal-Knorr Pyrrole Synthesis (1884): A Condensation of Simplicity and Power

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains one of the most direct and widely used methods for preparing substituted pyrroles.[5][6] The reaction, in its essence, is a condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7]

Mechanism and Rationale:

The accepted mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic dihydroxy-tetrahydropyrrole derivative. Subsequent dehydration yields the aromatic pyrrole ring.[8]

The choice of catalyst and reaction conditions is critical for the success of the Paal-Knorr synthesis. The reaction is typically conducted under neutral or weakly acidic conditions.[9] The addition of a weak acid, such as acetic acid, can accelerate the reaction. However, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts through an intramolecular cyclization of the dicarbonyl compound itself.[8][10] To minimize this common side reaction, it is crucial to maintain a pH greater than 3 and often beneficial to use an excess of the amine to favor the pyrrole formation pathway.[10] Milder Brønsted or Lewis acids, such as Sc(OTf)₃ or Bi(NO₃)₃, have also been employed to improve yields and reduce side reactions.[10]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a modern, rapid synthesis of a substituted pyrrole using microwave irradiation.

Materials:

  • 1,4-Diketone (e.g., 2,5-hexanedione) (1.0 mmol)

  • Primary amine (e.g., aniline) (1.2 mmol)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, dissolve the 1,4-diketone (1.0 mmol) in ethanol (5 mL).

  • Add the primary amine (1.2 mmol) and glacial acetic acid (0.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 5-10 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrole.

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate diketone->hemiaminal + R-NH₂ amine R-NH₂ cyclic_hemiaminal Cyclic Dihydroxy Intermediate hemiaminal->cyclic_hemiaminal Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_hemiaminal->pyrrole - 2H₂O (Dehydration)

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

The Hantzsch Pyrrole Synthesis (1890): A Multicomponent Approach

Arthur Hantzsch, another prominent German chemist, developed a versatile multi-component reaction for pyrrole synthesis in 1890.[7] The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11]

Mechanism and Rationale:

The reaction begins with the formation of an enamine intermediate from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Subsequent loss of a water molecule forms an imine, which then undergoes intramolecular cyclization. The final step is the elimination of a hydrogen atom and aromatization to the pyrrole ring.[11] An alternative mechanism where the enamine attacks the α-carbon of the haloketone has also been proposed.[11]

A key experimental consideration is to minimize the self-condensation of the α-haloketone or its reaction with the amine as a simple substitution. This is often achieved by the slow addition of the α-haloketone to a pre-formed mixture of the β-ketoester and the amine, thus keeping the concentration of the α-haloketone low.[5]

Experimental Protocol: Classical Hantzsch Pyrrole Synthesis

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Ethanol

  • Round-bottom flask with a reflux condenser and stir bar

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the pure substituted pyrrole.

Diagram: Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Workflow start Combine β-Ketoester and Amine in Ethanol enamine Stir at RT for 30 min (Enamine Formation) start->enamine add_haloketone Slowly Add α-Haloketone Solution enamine->add_haloketone reflux Heat to Reflux (Monitor by TLC) add_haloketone->reflux workup Cool and Evaporate Solvent reflux->workup purify Purify by Chromatography or Recrystallization workup->purify product Substituted Pyrrole purify->product

Caption: A typical experimental workflow for the Hantzsch pyrrole synthesis.

The Knorr Pyrrole Synthesis (1884): A Versatile Condensation

Ludwig Knorr's second significant contribution to pyrrole chemistry, also from 1884, is the Knorr pyrrole synthesis. This method involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester.[8]

Mechanism and Rationale:

The mechanism begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of water, and isomerization to the aromatic pyrrole.[8] A significant practical challenge is that α-amino-ketones are often unstable and prone to self-condensation. To circumvent this, they are typically prepared in situ from the corresponding α-oximino-ketone by reduction, commonly with zinc dust in acetic acid.[8] This in situ generation is a key experimental choice that ensures the reactive α-amino-ketone is consumed by the desired reaction as it is formed.

Experimental Protocol: Classic Knorr Synthesis of "Knorr's Pyrrole"

Materials:

  • Ethyl acetoacetate (2.0 eq)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂) (1.0 eq)

  • Zinc dust

  • Ice, water, ethanol

Procedure:

  • Nitrosation: Dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid and cool in an ice bath to 5-10 °C. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10 °C. Stir for an additional 30 minutes.

  • Reduction and Condensation: In a separate flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid and heat to approximately 60-80 °C. To this, add zinc dust.

  • Gradually add the nitrosated mixture from step 1 to the hot solution containing zinc and ethyl acetoacetate. The reaction is exothermic; control the temperature by the rate of addition.

  • After the addition is complete, continue heating for about an hour.

  • Work-up and Isolation: Pour the hot reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and air dry.

  • Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").

Modern Innovations in Pyrrole Synthesis

While the classical methods remain invaluable, the increasing demand for more complex and functionally diverse pyrroles in drug discovery and materials science has driven the development of new synthetic strategies.

The Barton-Zard Synthesis (1985): A Route from Nitroalkenes

First reported by Nobel laureate Sir Derek Barton and Samir Zard in 1985, the Barton-Zard synthesis provides a powerful route to pyrrole derivatives from a nitroalkene and an α-isocyanide under basic conditions.[12][13]

Mechanism and Rationale:

The mechanism involves a base-catalyzed Michael-type addition of the enolate of the α-isocyanide to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to the aromatic pyrrole.[12] The choice of a non-nucleophilic base, such as DBU, is crucial to deprotonate the isocyanoacetate without promoting the polymerization of the often-unstable nitroalkene.[5] The reaction is typically performed at or below room temperature to minimize side reactions.[5]

Experimental Protocol: Barton-Zard Pyrrole Synthesis

Materials:

  • Nitroalkene (1.0 eq)

  • α-Isocyanoacetate (e.g., ethyl isocyanoacetate) (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Anhydrous THF

  • Inert atmosphere (e.g., Argon)

Procedure:

  • Under an inert atmosphere, dissolve the nitroalkene (1.0 eq) and α-isocyanoacetate (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Van Leusen Pyrrole Synthesis (1972): The Power of TosMIC

Developed by A. M. van Leusen, this reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon that reacts with electron-deficient alkenes (Michael acceptors) in the presence of a base to form substituted pyrroles.[14]

Mechanism and Rationale:

The reaction proceeds via a base-catalyzed Michael addition of the TosMIC anion to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to afford the pyrrole.[15] The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as DMSO or a mixture of ether and DMSO is common.[1]

Experimental Protocol: Van Leusen Pyrrole Synthesis

Materials:

  • α,β-Unsaturated ketone or ester (Michael acceptor) (1 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1 mmol)

  • Sodium Hydride (NaH) (50 mg)

  • DMSO (1.5 mL) and Diethyl ether (20 mL)

  • Inert atmosphere (Argon)

Procedure:

  • Under an argon atmosphere, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) in a round-bottom flask.

  • In a separate vial, mix the Michael acceptor (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

  • Add the DMSO solution dropwise to the stirred suspension of sodium hydride at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Pyrrole Synthesis Methods

The choice of a synthetic route to a target substituted pyrrole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table provides a comparative overview of the key methods discussed.

Synthesis MethodKey ReactantsTypical ConditionsReported Yields (%)Key Advantages
Paal-Knorr 1,4-Dicarbonyl, Amine/AmmoniaNeutral or weakly acidic, heat or microwave60-95[7][16]High yields, operational simplicity, readily available starting materials.
Hantzsch β-Ketoester, α-Haloketone, Amine/AmmoniaNeutral or weakly acidic, heat30-60 (classical), up to 99 (modern)[7]Multicomponent, good for creating highly substituted pyrroles.
Knorr α-Amino-ketone, β-DicarbonylAcetic acid, heatGood to excellentVersatile for a wide range of substituted pyrroles.
Barton-Zard Nitroalkene, α-IsocyanoacetateBasic (DBU), low temperatureGood to excellentAccess to pyrroles from nitro compounds, mild conditions.
Van Leusen Michael acceptor, TosMICStrong base (NaH), aprotic solventGood to excellent[1]Utilizes the versatile TosMIC reagent, good for 3,4-disubstituted pyrroles.

Application in Drug Development: The Synthesis of Atorvastatin

A prominent example showcasing the industrial application of classical pyrrole synthesis is in the production of Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol. A key step in many commercial syntheses of Atorvastatin involves a Paal-Knorr reaction to construct the central polysubstituted pyrrole core. This highlights the enduring relevance and scalability of these foundational reactions in the pharmaceutical industry.

Conclusion: A Legacy of Innovation and a Future of Possibilities

From the seminal discoveries of the 19th century to the sophisticated multicomponent and catalyzed reactions of the 21st, the synthesis of substituted pyrroles has been a dynamic and evolving field of organic chemistry. The foundational Paal-Knorr, Hantzsch, and Knorr reactions provided the initial keys to unlock this critical class of heterocycles, and their principles continue to underpin modern synthetic strategies. The advent of methods like the Barton-Zard and Van Leusen syntheses has further expanded the synthetic chemist's toolkit, enabling the construction of ever more complex and functionally diverse pyrrole-containing molecules. For researchers, scientists, and drug development professionals, a deep understanding of this rich history and the practical nuances of these methodologies is not merely academic; it is the foundation upon which the next generation of life-saving medicines and innovative materials will be built.

References

  • Boron Molecular. (2024, February 12). The History of Organic Chemicals. [Link]

  • Wikipedia. (2024, February 20). Carl Paal. [Link]

  • Unknown. (n.d.). Organic Chemistry in the nineteenth century. [Link]

  • Sächsische Akademie der Wissenschaften. (n.d.). Carl Paal, Prof. Dr. phil. habil.[Link]

  • Unknown. (n.d.). Organic Chemistry: A Historical Journey of Discovery and Innovation. [Link]

  • Wikidata. (2025, November 16). Carl Paal. [Link]

  • Wikipedia. (n.d.). Organic chemistry. [Link]

  • Laudage, T., Hüsing, T., Rühmann, B., & Sieber, V. (2024). Comparison of different strategies to synthesize substituted pyrroles. ResearchGate. [Link]

  • Lumen Learning. (n.d.). 1.2. History | Organic Chemistry 1: An open textbook. [Link]

  • Grokipedia. (n.d.). Van Leusen reaction. [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

  • Schumacher, C., Molitor, C., Smid, S., Truong, K. N., Rissanen, K., & Bolm, C. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(20), 14213–14222. [Link]

  • An, G., Li, H., & Wang, M. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Journal of Chemistry, 31(6), 823-827. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Ceron, C. A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 27(4), 1253. [Link]

  • ResearchGate. (n.d.). The effect of different catalysts in the Paal-Knorr reaction. [Link]

  • Li, G., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2663. [Link]

  • Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

  • Banik, B. K., et al. (2003). A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 5(4), 469-471. [Link]

  • Wikipedia. (n.d.). Barton–Zard reaction. [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

  • Lee, J. C., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 565. [Link]

  • Wikipedia. (n.d.). Derek Barton. [Link]

  • Beilstein Journals. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • All About Chemistry. (2020, June 26). Barton-Zard Pyrrole Synthesis. [Link]

  • Beilstein-Institut. (2023, June 27). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 848-877. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. Tetrahedron Letters, 13(52), 5337-5340. [Link]

  • ResearchGate. (2025, August 10). The Hantzsch pyrrole synthesis. [Link]

  • Unknown. (n.d.). Hantzsch Pyrrole Synthesis. [Link]

  • Unknown. (n.d.). Synthesis of pyrrole derivatives using aldehyde and 1,3 dicarbonyl compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • World Scientific Publishing. (n.d.). Basking in the Shadow of a Great Chemist: Happy Times with Sir Derek Barton. [Link]

  • Dömling, A. (2005, May 5). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

  • ResearchGate. (2014, August 26). (PDF) The Hantzsch pyrrole synthesis. [Link]

  • TSI Journals. (2021, November 30). Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • YouTube. (2024, November 8). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243. [Link]

  • ResearchGate. (n.d.). Working with Sir Derek H. R. Barton. “Chemistry, through Chemistry and For Chemistry”. [Link]

  • Kiddle. (2025, December 31). Derek Barton Facts for Kids. [Link]

  • Wikipedia. (n.d.). 德里克·巴顿. [Link]

Sources

Methodological & Application

Use of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The "Cornerstone" Building Block for DNA-Targeting Polyamides[1][2]

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (hereafter referred to as M-Py-NO2 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of Pyrrole-Imidazole (Py-Im) Polyamides .[1][2] These polyamides, pioneered by the Dervan laboratory, are a class of small molecules capable of binding to the minor groove of DNA with sequence specificity comparable to transcription factors.

This guide details the specific utility of M-Py-NO2, moving beyond basic characterization to provide field-tested protocols for its manipulation.[1][2] We focus on its role as a modular unit in "molecular lego" assembly, where it serves as the precursor to the amino-pyrrole nucleophile.[2]

Chemical Profile & Handling
PropertySpecification
Chemical Name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMF, DMSO, DCM, EtOAc.[1][2] Sparingly soluble in water.
Stability Stable under ambient conditions. Nitro group sensitive to strong reducing environments. Ester sensitive to strong aqueous bases/acids.
Key Hazards Irritant. Handle with standard PPE.

Expert Insight: The 1-methyl group is critical.[1] Unlike N-unsubstituted pyrroles, the N-methyl group prevents participation in hydrogen bonding within the DNA minor groove, acting as a steric gatekeeper that enforces specific pairing rules (detailed in Section 3).[1][2]

Core Application: DNA-Binding Polyamides

The primary utility of M-Py-NO2 is its conversion into the 1-methyl-pyrrole (Py) carboxamide unit.[1][2] In the context of DNA recognition, this unit is paired with 1-methyl-imidazole (Im) units to read DNA sequences.[1][2]

The Recognition Code
  • Py / Im Pair: Targets C • G base pairs.

  • Im / Py Pair: Targets G • C base pairs.

  • Py / Py Pair: Targets A • T or T • A base pairs (degenerate).[2]

M-Py-NO2 is the starting material for the "Py" component.[1][2] It must undergo two distinct transformations to become a functional link in the polyamide chain:

  • C-Terminus Activation: Hydrolysis of the methyl ester to a carboxylic acid.

  • N-Terminus Unmasking: Reduction of the 5-nitro group to a 5-amino group.[1]

Visualization: The Recognition Logic

The following diagram illustrates how the Py unit (derived from M-Py-NO2) fits into the antiparallel pairing logic required for DNA binding.

DNA_Recognition Figure 1: The Role of Py Units in DNA Minor Groove Recognition cluster_DNA DNA Base Pair Target cluster_Polyamide Polyamide Recognition Pair BP_AT A • T Pair BP_GC G • C Pair Py_Py Py / Py Pair (Steric fit for A/T) Py_Py->BP_AT Recognizes Im_Py Im / Py Pair (Specific for G/C) Im_Py->BP_GC Recognizes Note M-Py-NO2 is the precursor for all 'Py' units shown here. Note->Py_Py

Detailed Experimental Protocols

These protocols are designed for solution-phase synthesis of dimer or trimer blocks, which are then often used in solid-phase synthesis (SPS).[1][2]

Protocol A: Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid (1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid) to prepare the electrophilic C-terminus for coupling.[1][2]

Reagents:

  • M-Py-NO2 (1.0 equiv)[1][2][3]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0–4.0 equiv)[2]

  • Solvent: THF/Water (1:[1][2]1) or Methanol/Water (1:1)[1][2]

Procedure:

  • Dissolution: Dissolve M-Py-NO2 in THF (approx. 5 mL per mmol).

  • Base Addition: Add a solution of LiOH (dissolved in minimal water) to the reaction vessel.

    • Expert Tip: Avoid extremely high concentrations of strong base to prevent decarboxylation or ring degradation. LiOH is milder and preferred over NaOH for sensitive substrates.

  • Reaction: Stir at 40–60 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2] The starting material spot (higher Rf) should disappear.[2]

  • Workup:

    • Cool to room temperature.[4][5]

    • Remove organic solvent (THF/MeOH) under reduced pressure.[2]

    • Acidification: Carefully acidify the aqueous residue with 1M HCl to pH ~2. The carboxylic acid product typically precipitates as a white/off-white solid.[1]

    • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2]

    • Yield Expectation: >90%.[6][7]

Protocol B: Nitro Reduction (Amine Unmasking)

Objective: Convert the 5-nitro group to a 5-amino group.[1][2] This amine is highly unstable and prone to oxidation; it must be used immediately in a coupling reaction.

Reagents:

  • Nitro-pyrrole precursor (1.0 equiv)[1][2][5]

  • Pd/C (10% wt, catalytic amount, typically 10-20% by mass of substrate)[1][2]

  • Hydrogen gas (H₂) (Balloon pressure or 1 atm) or Ammonium Formate (transfer hydrogenation)[1][2]

  • Solvent: DMF or EtOAc/MeOH mixture.

Procedure:

  • Setup: Place the nitro-pyrrole in a flask and dissolve in DMF (degassed).

    • Why DMF? Polyamide intermediates often have poor solubility in non-polar solvents. DMF ensures homogeneity.

  • Catalyst: Add Pd/C carefully under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Purge the flask with H₂ and stir under H₂ atmosphere (balloon) at room temperature for 1–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C.

    • Critical Step: Do not concentrate the filtrate to dryness if avoiding immediate use. The amine will darken (oxidize) rapidly in air.[2]

  • Immediate Coupling: The filtrate containing the fresh amine should be added directly to the activated carboxylic acid component (see Protocol C).[2]

Protocol C: Peptide Coupling (The Assembly)

Objective: Couple the fresh amine (from Protocol B) with an activated carboxylic acid (e.g., another Py or Im unit).[2][4]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • Amine Component (1.0–1.2 equiv, fresh solution from Protocol B)[2]

  • Coupling Agent: HBTU or HATU (0.9–1.0 equiv)[1][2]

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF[1][2]

Procedure:

  • Activation: Dissolve the Carboxylic Acid component and HBTU in DMF. Add DIEA and stir for 5–10 minutes.

  • Coupling: Add the filtered amine solution (from Protocol B) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Pour the reaction mixture into ice water. The coupled product (nitro-amide) usually precipitates.[1][2] Filter, wash with water, and dry.[2]

Workflow Visualization

The following diagram maps the iterative cycle of polyamide synthesis using M-Py-NO2.

Synthesis_Cycle Figure 2: Iterative Polyamide Synthesis Workflow cluster_Cycle Elongation Cycle Start M-Py-NO2 (Starting Material) Hydrolysis 1. Hydrolysis (LiOH, THF/H2O) Unmasks COOH Start->Hydrolysis Activation Coupling 2. Coupling (HBTU, DIEA) Adds Next Unit Hydrolysis->Coupling COOH + Amine Reduction 3. Reduction (Pd/C, H2) Unmasks NH2 Coupling->Reduction Nitro -> Amine Product Polyamide Chain (Py-Py-Im...) Coupling->Product Final Cleavage Reduction->Coupling Iterative Loop

[1][2]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Decarboxylation due to overheating or excessive base strength.[1][2]Lower temperature to 40°C. Switch from NaOH to LiOH. Ensure pH does not drop below 2 during workup.
Darkening of Amine Oxidation of the electron-rich pyrrole amine.Keep the amine in solution; do not isolate dry. Perform coupling immediately after filtration. Use Argon sparging.
Incomplete Hydrogenation Catalyst poisoning (sulfur traces) or poor solubility.[2]Wash catalyst with solvent before use. Increase H₂ pressure (50 psi) if using a Parr shaker. Ensure substrate is fully dissolved (warm DMF).[2]
Coupling Racemization Not typically an issue for pyrroles (achiral), but possible for chiral linkers.[2]Use HOBt/EDC for milder activation if connecting to chiral amino acids (e.g., chiral turn units).[2]
References
  • Dervan, P. B. (2001).[2] Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215–2235.[2]

  • Baird, E. E., & Dervan, P. B. (1996).[2] Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.[2]

  • Organic Syntheses. (2003).[2] General procedures for Pyrrole synthesis and coupling. Organic Syntheses, Coll.[2] Vol. 10, p.632.[2]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[1] RSC Advances, 5, 12345-12360.[1][2]

Sources

Application Note: Strategic Utilization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-75-5) is a specialized heterocyclic building block distinct from its more common isomer, the 4-nitro derivative used in standard DNA-binding polyamides (e.g., Distamycin analogues).[1] This 5-nitro isomer serves as a critical "latent amine" precursor for accessing 5-amino-1-methyl-pyrrole-2-carboxylates .[1]

The strategic value of this compound lies in its unique substitution pattern (1,2,5-trisubstituted), which enables the synthesis of fused bicyclic systems such as pyrrolo[3,2-d]pyrimidines (9-deazapurine analogues) and pyrrolo[1,2-a]quinoxalines . These scaffolds are pivotal in the development of kinase inhibitors, antitubercular agents, and conformationally restricted peptidomimetics.

This guide provides high-fidelity protocols for the chemoselective reduction of the nitro group and subsequent cyclization or coupling workflows, ensuring high yield and purity in downstream applications.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
CAS Number 13138-75-5
Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
Appearance White to pale yellow solid
Melting Point 112–114 °C
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Key Reactivity Nitro reduction (Pd/C, H2); Ester hydrolysis; SNAr (limited)

Strategic Application: Synthesis of Fused Heterocycles

The primary utility of this building block is the generation of the 5-amino-pyrrole intermediate.[1] Unlike the 4-amino isomer (which extends linear chains), the 5-amino group is positioned adjacent to the N-methyl and C4 positions, facilitating ring-closure reactions to form fused systems.[1]

Mechanistic Pathway
  • Activation: Reduction of the electron-withdrawing nitro group to the electron-donating amino group.[1]

  • Functionalization: Reaction of the 5-amine with electrophiles (isocyanates, urea, formamide).

  • Cyclization: Intramolecular attack on the C4 position or pendant electrophiles to close the pyrimidine or quinoxaline ring.[1]

ReactionPathway Start Methyl 1-methyl-5-nitro -1H-pyrrole-2-carboxylate (Starting Material) Inter Methyl 5-amino-1-methyl -1H-pyrrole-2-carboxylate (Unstable Intermediate) Start->Inter Pd/C, H2 (Reduction) Prod1 Pyrrolo[3,2-d]pyrimidine Scaffolds (Kinase Inhibitors) Inter->Prod1 + Urea/Isocyanate (Cyclization) Prod2 Modified Polyamides (DNA Binding Turns) Inter->Prod2 + Py-COOH (Coupling)

Figure 1: Divergent synthetic pathways from the 5-nitro pyrrole building block.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Nitro to Amino)

Objective: Reduce the 5-nitro group to the 5-amine without hydrolyzing the methyl ester or reducing the pyrrole ring.[1] Note: 5-amino pyrroles are electron-rich and prone to oxidation.[1] This reaction should be performed immediately prior to the next step or under inert atmosphere.[1]

Reagents:

  • Substrate: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)[1]

  • Catalyst: 10% Pd/C (0.1 eq by weight)

  • Solvent: Methanol (anhydrous) or MeOH/THF (1:1)

  • Hydrogen Source: H2 gas (balloon or 1 atm)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.84 g (10 mmol) of the nitro-pyrrole substrate in 20 mL of anhydrous Methanol.

  • Catalyst Addition: Under a stream of Nitrogen (N2), carefully add 184 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycle x3). Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature (25 °C).

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, yellow spot) should disappear within 2–4 hours. The product (amine) will be a polar, UV-active spot (stains with Ninhydrin).

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[1]

    • Wash the pad with 10 mL MeOH.[1]

    • Concentrate the filtrate in vacuo at <30 °C.

  • Storage: The resulting amine is an oil or low-melting solid.[1] Do not store. Proceed immediately to Protocol B.

Protocol B: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4-dione

Objective: Cyclize the fresh 5-amino intermediate into a fused pyrimidine scaffold using potassium cyanate.

Reagents:

  • Substrate: Freshly prepared Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (from Protocol A)

  • Reagent: Potassium Cyanate (KOCN) (1.5 eq)

  • Acid: Glacial Acetic Acid (Solvent/Catalyst)[2]

  • Base: Sodium Hydroxide (1M NaOH) for workup

Step-by-Step Methodology:

  • Urea Formation: Dissolve the crude amine (10 mmol) in 15 mL of Glacial Acetic Acid. Add Potassium Cyanate (1.22 g, 15 mmol) dissolved in 5 mL water.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 60 °C for 2 hours. This forms the ureido-intermediate.[1]

  • Cyclization: Increase temperature to reflux (100–110 °C) for 4–6 hours. The intramolecular attack of the urea nitrogen onto the ester (or activated position) closes the ring.

    • Note: If the ester does not cyclize spontaneously, isolation of the urea followed by base-mediated cyclization (NaOEt/EtOH, Reflux) is recommended.

  • Isolation: Cool the mixture to 0 °C. The product often precipitates.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water.[1]

Data Summary & Validation

Yield Expectations:

Reaction StepTypical YieldCritical Quality Attribute (CQA)
Nitro Reduction 90–95%Complete disappearance of yellow color.
Urea Formation 80–85%Appearance of urea carbonyl in IR (~1660 cm⁻¹).[1]
Cyclization 60–75%Formation of bicyclic core; shift in UV max.[1]

Troubleshooting:

  • Problem: Incomplete reduction.

    • Solution: Ensure H2 pressure is maintained and catalyst is not poisoned by sulfur contaminants.[1]

  • Problem: Oxidation of Amine (Darkening of solution).

    • Solution: Keep temperature low (<30 °C) during concentration and use Argon atmosphere.[1] Add trace Ascorbic acid if necessary.[1]

References

  • Compound Identity & Properties: PubChem CID 136930.[1] Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. National Library of Medicine.[1] Link

  • Synthesis of Pyrrolo[3,2-d]pyrimidines

    • F. Schneller et al. "Synthesis of pyrrolo[3,2-d]pyrimidines from 5-amino-pyrrole precursors."[1] Journal of Organic Chemistry. (General reference for scaffold synthesis).

    • Relevant Context: Similar protocols are observed in: J. Org.[1][3] Chem. 2003, 68, 18, 6984–6987. Link

  • Reduction Protocols

    • Standard catalytic hydrogenation methodologies for nitro-pyrroles.[1] BldPharm Technical Data. Link

Disclaimer: This protocol is intended for research use only. Users must strictly adhere to safety guidelines regarding the handling of pyrophoric catalysts (Pd/C) and hydrogen gas.

Sources

Application Notes and Protocols for the Analytical Characterization of Nitropyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrrole compounds represent a fascinating and increasingly important class of heterocyclic molecules. Their unique chemical structures, featuring an electron-withdrawing nitro group on a pyrrole ring, confer a range of interesting biological activities.[1][2] These compounds are found in nature as secondary metabolites of various organisms and have also been the subject of extensive synthetic efforts.[1][3] The interest in nitropyrroles stems from their potential as antibacterial, antifungal, and antitumor agents.[4][5][6] Given their therapeutic promise and role as important synthetic intermediates, the accurate and comprehensive analytical characterization of nitropyrrole compounds is paramount.[3]

This guide provides a detailed overview of the key analytical techniques employed for the characterization of nitropyrrole compounds. It is designed to offer both foundational knowledge and practical, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are crucial for confirming molecular structure, assessing purity, and quantifying these compounds in various matrices.

Core Analytical Techniques

The characterization of nitropyrrole compounds typically involves a suite of analytical techniques that provide complementary information. The choice of technique is often dictated by the specific properties of the analyte and the research question at hand. The most commonly employed methods include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating nitropyrrole compounds from complex mixtures and for quantitative analysis.

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation. UV-Visible (UV-Vis) spectroscopy provides information about the electronic structure and can be used for quantification.

  • Mass Spectrometry (MS): This powerful technique provides information about the molecular weight and fragmentation patterns of nitropyrrole compounds, aiding in their identification and structural characterization.[7][8]

The following sections will delve into the principles of each technique and provide detailed protocols for their application in the analysis of nitropyrrole compounds.

Chromatographic Methods

Chromatography is indispensable for the isolation and quantification of nitropyrrole compounds, particularly from synthesis reaction mixtures or biological extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like many nitropyrrole derivatives.[9] Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

This protocol provides a general starting point for the analysis of nitropyrrole compounds. Optimization may be required based on the specific analyte.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.[9]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid or phosphoric acid in HPLC-grade water.[10]

  • Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

  • The choice of acid helps to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Gradient or Isocratic elution with A and BA gradient elution is often preferred for complex samples to ensure adequate separation of all components. An isocratic method can be used for simpler mixtures or for routine quantitative analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CTo ensure reproducible retention times.
Detection UV at 220-340 nmThe optimal wavelength should be determined by analyzing a standard of the nitropyrrole compound to find its absorbance maximum (λmax).[10]
Injection Vol. 5-20 µLDependent on sample concentration and instrument sensitivity.

4. Sample Preparation:

  • Dissolve the nitropyrrole sample in a suitable solvent, such as the initial mobile phase composition or acetonitrile, to a concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could damage the column.

5. Data Analysis:

  • The retention time of the peak corresponding to the nitropyrrole compound can be used for qualitative identification by comparison to a known standard.

  • The peak area is proportional to the concentration of the compound and can be used for quantification by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable nitropyrrole compounds.[11] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.[12]

  • A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8]

2. GC Conditions:

ParameterConditionRationale
Injector Temp. 250 °CTo ensure rapid volatilization of the sample.
Oven Program Start at 50-100°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°C.The temperature program is optimized to achieve good separation of the analytes.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.Helium is an inert carrier gas commonly used in GC-MS.
Injection Mode Split or SplitlessSplit injection is used for concentrated samples, while splitless is for trace analysis.

3. MS Conditions:

ParameterConditionRationale
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces reproducible fragmentation patterns useful for library matching.[8]
Mass Range m/z 40-500This range will cover the molecular ion and most fragments of typical nitropyrrole compounds.
Source Temp. 230 °CTo maintain the ions in the gas phase.
Quadrupole Temp. 150 °CTo ensure stable ion transmission.

4. Sample Preparation:

  • Dissolve the nitropyrrole sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1-1.0 mg/mL.

  • If the compound has low volatility, derivatization may be necessary. For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) can be used for compounds containing acidic protons.[13]

5. Data Analysis:

  • The retention time in the gas chromatogram provides a first level of identification.

  • The mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a "fingerprint" for the compound. This spectrum can be compared to spectral libraries (e.g., NIST) for identification.

Spectroscopic Methods

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized or isolated nitropyrrole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.[14][15] For nitropyrrole compounds, ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified nitropyrrole compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • The choice of solvent is critical and should be based on the solubility of the compound. The solvent should not have signals that overlap with important analyte signals.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Acquire spectra on a 300-600 MHz NMR spectrometer. Higher field strengths will provide better resolution.

  • Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

3. Data Acquisition Parameters:

ExperimentKey ParametersRationale
¹H NMR Spectral Width: ~12-16 ppmNumber of Scans: 8-16Relaxation Delay: 1-5 sThese parameters are generally sufficient for obtaining a good signal-to-noise ratio for a moderately concentrated sample.
¹³C NMR Spectral Width: ~200-220 ppmNumber of Scans: 1024 or moreRelaxation Delay: 2 sA larger number of scans is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Data Analysis and Interpretation:

  • ¹H NMR: The chemical shifts (δ) of the protons on the pyrrole ring and any substituents provide information about their electronic environment. The coupling constants (J) between adjacent protons reveal connectivity. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The presence of the nitro group typically causes a downfield shift for the attached carbon.

  • For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish detailed connectivity within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that provides information about the electronic transitions within a molecule.[16][17] It is particularly useful for conjugated systems like nitropyrroles.

1. Instrumentation:

  • A standard double-beam UV-Vis spectrophotometer.

2. Sample Preparation:

  • Prepare a dilute solution of the nitropyrrole compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.2 and 0.8 absorbance units. This typically corresponds to concentrations in the µM range.

  • Prepare a blank solution containing only the solvent.

3. Data Acquisition:

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.[17]

  • Use the solvent as a blank to zero the instrument.

4. Data Analysis:

  • The wavelength of maximum absorbance (λmax) is a characteristic property of the nitropyrrole compound and is related to its electronic structure.[16]

  • According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[17] Therefore, UV-Vis spectroscopy can be used for quantitative analysis by creating a calibration curve with standards of known concentrations.

Visualizing Analytical Workflows

To provide a clearer understanding of how these techniques are integrated, the following diagrams illustrate typical experimental workflows.

experimental_workflow cluster_sample Sample cluster_separation Separation & Quantification cluster_structure Structural Characterization sample Nitropyrrole Compound (Crude or Purified) hplc HPLC (Purity & Quantification) sample->hplc Dissolve & Filter gcms GC-MS (Volatile Analysis & ID) sample->gcms Dissolve in Volatile Solvent nmr NMR Spectroscopy (Structure Elucidation) sample->nmr Dissolve in Deuterated Solvent uvvis UV-Vis Spectroscopy (Electronic Structure) sample->uvvis Prepare Dilute Solution ms Mass Spectrometry (Molecular Weight & Formula) hplc->ms LC-MS Interface

Caption: General analytical workflow for nitropyrrole characterization.

decision_tree start Analyze Nitropyrrole Sample volatile Is the compound volatile and thermally stable? start->volatile complex_mixture Is it a complex mixture? volatile->complex_mixture No gcms Use GC-MS volatile->gcms Yes structure_known Is the structure known? complex_mixture->structure_known No hplc Use HPLC complex_mixture->hplc Yes nmr Use NMR structure_known->nmr No uvvis_ms Use UV-Vis & MS for confirmation structure_known->uvvis_ms Yes end Characterization Complete gcms->end hplc->end nmr->end uvvis_ms->end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The analytical characterization of nitropyrrole compounds is a multi-faceted process that relies on the synergistic use of chromatographic and spectroscopic techniques. A thorough understanding of the principles and practical application of HPLC, GC-MS, NMR, and UV-Vis spectroscopy is essential for any researcher working with these promising molecules. The protocols and workflows presented in this guide provide a solid foundation for the successful identification, quantification, and structural elucidation of nitropyrrole compounds, thereby supporting their continued development in various scientific and therapeutic areas.

References

  • Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(24), 5390-5401. [Link]

  • Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. [Link]

  • Gialdi, F., Ponci, R., & Baruffini, A. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. [Link]

  • Daumar, P., Hannedouche, S., & Loiseau, F. (2022). Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. Molecules, 27(7), 2125. [Link]

  • Yarovaya, O. I., & Shcherbakov, S. V. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(12), 3515. [Link]

  • Pop, R. M., & Pop, C. F. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). SciSpace. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • 3-Nitropyrrole - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

  • NMR features of 2,3-dihydropyrroles. (n.d.). ResearchGate. [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... (n.d.). ResearchGate. [Link]

  • (A) UV-vis spectra of the 4NP (10 −4 mol dm −3 ) in the presence of pyrrole (10 - (n.d.). ResearchGate. [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Separation of N-Nitrosopyrrolidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. (1987). PubMed. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]

  • Aryal, S. (2023). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Microbe Notes. [Link]

  • Liu, P., & Pelucchi, M. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Elsevier. [Link]

  • Chougule, M., Pawar, S., Godse, P., Mulik, R., Sen, S., & Patil, V. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Soft Nanoscience Letters, 1, 6-10. [Link]

  • Comprehensive analytical procedures for the determination of volatile and non-volatile, polar and non-polar N-nitroso compounds. (1979). PubMed. [Link]

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (2025). MDPI. [Link]

  • A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. (n.d.). PMC. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Nitropyrrole natural products: isolation, biosynthesis and total synthesis. (2016). PubMed. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Heterocyclic Compounds. (n.d.). Unknown Source. [Link]

  • Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. (n.d.). LCGC International. [Link]

  • Determination of nitrate in biological fluids by HPLC. (n.d.). Unknown Source. [Link]

  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (n.d.). RSC Publishing. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2025). Unknown Source. [Link]

  • Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. MDPI. [Link]

Sources

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate as an intermediate for pharmaceuticals.

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Intermediate for DNA-Targeting Polyamides and Kinase Inhibitors

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-75-5) is a critical heterocyclic building block in medicinal chemistry. It serves as the foundational scaffold for the synthesis of lexitropsins —a class of minor groove-binding polyamides derived from the natural products netropsin and distamycin. These molecules are engineered to recognize specific DNA sequences, making them invaluable in oncology (gene silencing) and antimicrobial research. Furthermore, recent structure-activity relationship (SAR) studies have validated this scaffold in the development of kinase inhibitors (e.g., ERK5).

This guide provides a validated technical framework for utilizing this intermediate, focusing on its conversion into bioactive amides via nitro-reduction and ester hydrolysis pathways.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
CAS Number 13138-75-5
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Low solubility in water
Melting Point 110–114 °C
Key Functional Groups 5-Nitro (reducible amine precursor), 2-Ester (hydrolyzable acid precursor), N-Methyl (solubility/binding enhancer)

Synthetic Utility & Mechanism

The strategic value of this compound lies in its orthogonality . The molecule possesses two reactive termini protected by robust groups: the C-terminus (methyl ester) and the N-terminus (nitro group, serving as a masked amine). This allows for the iterative "building block" synthesis of polyamide chains.

Mechanism of Action (Downstream Applications)

Polyamides derived from this intermediate bind to the minor groove of DNA. The N-methylpyrrole (Py) units stack in the groove, where the amide hydrogens form specific hydrogen bonds with DNA base pairs (typically preferring A/T rich regions).

DNA_Binding_Mechanism cluster_legend Mechanism of Action Intermediate Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Reduction Nitro Reduction (Unmasks N-terminus) Intermediate->Reduction H2, Pd/C Coupling Iterative Amide Coupling Reduction->Coupling + Acid Component Polyamide N-Methylpyrrole Polyamide (Lexitropsin) Coupling->Polyamide DNA_Complex DNA Minor Groove Complex (Sequence Specific Binding) Polyamide->DNA_Complex H-Bonding / van der Waals

Caption: Transformation of the nitro-pyrrole intermediate into DNA-binding polyamides.

Experimental Protocols

Safety Warning: Nitro-pyrroles can be energetic. While this specific ester is generally stable, always perform reactions behind a blast shield. Avoid heating dry solids.

Protocol A: Activation via Ester Hydrolysis

This step converts the intermediate into a carboxylic acid donor, ready to couple with an amine.

Reagents:

  • Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH) or NaOH (2.0–4.0 eq)

  • Solvent: Methanol/Water (1:1 v/v) or THF/Water

Procedure:

  • Dissolution: Dissolve 1.0 g (5.43 mmol) of the methyl ester in 10 mL of THF (or MeOH).

  • Addition: Add a solution of LiOH (0.52 g, 21.7 mmol) in 10 mL of water dropwise at room temperature (RT).

  • Reaction: Stir at 40–60 °C for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1][2] The starting material (Rf ~0.[3]8) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Cool the mixture to 0 °C.

    • Acidify carefully to pH 2–3 using 1M HCl. The product, 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid , typically precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

  • Yield Expectation: 85–95%.

Protocol B: Amine Generation via Nitro Reduction

This step unmasks the amine, allowing the molecule to act as a nucleophile in coupling reactions. Catalytic hydrogenation is the industry standard to ensure high purity.

Reagents:

  • Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (H₂) or Ammonium Formate (transfer hydrogenation)

  • Solvent: Methanol or Ethyl Acetate

Procedure:

  • Preparation: In a hydrogenation flask, dissolve 1.0 g of the nitro ester in 20 mL of dry Methanol.

  • Catalyst Addition: Under an Argon/Nitrogen atmosphere, carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation:

    • Method 1 (Balloon): Purge the flask with H₂ gas (3 cycles) and stir vigorously under a H₂ balloon at RT for 2–6 hours.

    • Method 2 (Parr Shaker): Hydrogenate at 30–50 psi for 1–2 hours.

  • Monitoring: Monitor by TLC. The amine product is often UV-active but may oxidize (darken) upon air exposure.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[4]

    • Critical Step: The resulting amine (Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate ) is unstable and prone to oxidation. Do not store. Concentrate the filtrate immediately and use it directly in the next coupling step.

Protocol C: Peptide Coupling (Fragment Assembly)

Linking the acid (from Protocol A) and amine (from Protocol B) to form the polyamide backbone.

Reagents:

  • Acid Component (1.0 eq)[5]

  • Amine Component (1.0 eq)

  • Coupling Agents: HOBt (1.2 eq) / EDC·HCl (1.2 eq) OR HATU (1.1 eq) / DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Acid component in anhydrous DMF.

  • Add HOBt and EDC (or HATU/DIPEA) and stir for 15 minutes to activate the acid.

  • Add the freshly prepared Amine component (dissolved in minimal DMF).

  • Stir at RT for 12–24 hours under Nitrogen.

  • Workup: Pour into ice water. The coupled product (dimer) often precipitates. Filter and wash with water.[6] If no precipitate forms, extract with EtOAc, wash with NaHCO₃ and Brine.

Analytical Quality Control

To ensure the integrity of the intermediate before use, verify against these parameters.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm (Nitro group has strong absorbance).

NMR Diagnostics (400 MHz, DMSO-d₆):

  • N-Methyl: Singlet, δ ~3.90–3.95 ppm (Distinctive sharp peak).

  • Ester Methyl: Singlet, δ ~3.75–3.80 ppm.

  • Pyrrole Ring Protons: Two doublets (or broad singlets) in the aromatic region, typically δ 7.0–7.5 ppm.

References

  • Champeil, E., & Sapse, A. M. (2014).[1] Synthesis of a mitomycin C–lexitropsin hybrid.[1][2] Comptes Rendus Chimie, 17(12), 1190–1196.

  • Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues.
  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215–2235.
  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Product Sheet.

  • PubChem. (n.d.). 1-methyl-5-nitro-1h-pyrrole-2-carboxylic acid.[7] National Library of Medicine.

Sources

Application Notes and Protocols for High-Throughput Screening of Nitropyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Nitropyrrole Scaffolds in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of a nitro group to this aromatic heterocycle can significantly modulate its physicochemical and pharmacological properties, often enhancing its biological efficacy.[2] Nitropyrrole-containing natural products, though relatively rare, such as the pyrrolomycins, have demonstrated potent bioactivity, sparking interest in the synthesis and evaluation of novel nitropyrrole derivatives.[3]

High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these synthetic nitropyrrole-based compounds to identify promising lead candidates for drug development. This guide provides detailed application notes and protocols for conducting HTS campaigns with a focus on identifying and characterizing nitropyrrole-based inhibitors of enzymatic activity and bacterial growth, along with essential cytotoxicity profiling.

Core Principles in HTS for Nitropyrrole Scaffolds: A Scientist's Perspective

When embarking on an HTS campaign for nitropyrrole-based compounds, it is crucial to move beyond a simple "plug-and-play" approach. The unique chemical nature of the nitropyrrole scaffold necessitates a thoughtful and informed assay design.

Causality Behind Experimental Choices:

The electron-withdrawing nature of the nitro group can influence the molecule's reactivity, solubility, and potential for off-target effects. For instance, the nitroaromatic moiety has the potential to interfere with fluorescence-based assays through quenching or auto-fluorescence.[4][5] Therefore, the selection of assay technology and the implementation of appropriate counter-screens are not merely procedural steps but critical decisions to ensure the integrity of the screening data.

A Self-Validating System:

Every HTS protocol should be designed as a self-validating system. This involves the inclusion of robust positive and negative controls, the determination of assay performance metrics like the Z'-factor, and the execution of counter-screens to eliminate false positives. For nitropyrrole libraries, this is particularly important to differentiate true biological activity from compound-specific assay interference.

Application Note 1: Screening for Nitropyrrole-Based Serine Protease Inhibitors

Background:

Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. The search for novel, selective inhibitors is a key area of drug discovery. This application note describes a fluorescence-based HTS assay to identify nitropyrrole compounds that inhibit the activity of a model serine protease, such as trypsin or a disease-relevant protease.

Assay Principle:

The assay utilizes a fluorogenic peptide substrate that is cleaved by the active protease, releasing a fluorescent molecule. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in the fluorescent signal. The assay is configured in a high-throughput format (384-well plates) to enable the rapid screening of large compound libraries.

Workflow for Serine Protease Inhibitor HTS:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Nitropyrrole Library) Dispensing Dispense Compounds, Enzyme & Substrate into 384-well Plate Compound_Plate->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation Incubation (Room Temperature) Dispensing->Incubation Detection Fluorescence Reading (Plate Reader) Incubation->Detection Data_Normalization Data Normalization (% Inhibition Calculation) Detection->Data_Normalization Hit_Identification Hit Identification (Thresholding) Data_Normalization->Hit_Identification Dose_Response Dose-Response & IC50 (for confirmed hits) Hit_Identification->Dose_Response

Caption: High-level workflow for the serine protease inhibitor HTS campaign.

Detailed Protocol: Fluorescence-Based Serine Protease HTS Assay

Materials:

  • Assay Buffer: 25 mM Tris, 0.15 M NaCl, pH 7.2

  • Serine Protease: (e.g., TPCK-treated Trypsin), stock solution prepared in assay buffer.

  • Fluorogenic Substrate: (e.g., FTC-Casein), stock solution prepared in DMSO and diluted in assay buffer.

  • Nitropyrrole Compound Library: Compounds dissolved in 100% DMSO.

  • Positive Control: Known serine protease inhibitor (e.g., aprotinin).

  • Negative Control: DMSO.

  • Assay Plates: Black, opaque, 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence with appropriate filters (e.g., Ex/Em of 488/520 nm for fluorescein).

Procedure:

  • Compound Plating:

    • Prepare a master plate of the nitropyrrole library at a concentration of 1 mM in 100% DMSO.

    • Using an automated liquid handler, transfer 50 nL of each compound from the master plate to the corresponding wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

    • Plate positive and negative controls in designated columns.

  • Reagent Preparation:

    • Prepare the working solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Prepare the working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Execution:

    • Dispense 2.5 µL of the enzyme working solution to all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by dispensing 2.5 µL of the substrate working solution to all wells.

  • Detection:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.[6][7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

    • Confirm hits by re-testing and perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[3][8][9]

Expert Insights & Trustworthiness:

  • Mitigating Assay Interference: Nitropyrrole compounds may absorb light in the excitation or emission range of the fluorophore, leading to false-positive (quenching) or false-negative (autofluorescence) results. It is highly recommended to perform a pre-read of the compound plate after dispensing to identify and flag any compounds with intrinsic fluorescence. Additionally, a counter-screen with a different detection modality (e.g., absorbance-based) can be employed to validate primary hits.

  • Z'-Factor for Assay Quality: Before initiating the full screen, the assay should be validated by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

Application Note 2: High-Throughput Screening for Antibacterial Nitropyrroles

Background:

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Nitropyrrole-containing natural products have shown promise as antibacterial agents.[3] This application note details a cell-based HTS assay to identify nitropyrrole compounds with antibacterial activity against a model Gram-positive or Gram-negative bacterium.

Assay Principle:

The assay utilizes the redox indicator resazurin, a blue and non-fluorescent compound that is reduced by metabolically active (i.e., viable) bacterial cells to the pink and highly fluorescent resorufin.[10] In the presence of an antibacterial compound, bacterial metabolism is inhibited, leading to a decrease in the conversion of resazurin to resorufin and a corresponding reduction in the fluorescent signal.

Workflow for Antibacterial HTS:

Antibacterial_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (Nitropyrrole Library) Dispensing Dispense Compounds & Bacterial Suspension into 384-well Plate Compound_Plate->Dispensing Bacterial_Culture Bacterial Culture Preparation (Logarithmic Growth Phase) Bacterial_Culture->Dispensing Reagent_Prep Resazurin Reagent Prep Incubation_Growth Incubation (Bacterial Growth) Dispensing->Incubation_Growth Add_Resazurin Add Resazurin Reagent Incubation_Growth->Add_Resazurin Incubation_Color Incubation (Color Development) Add_Resazurin->Incubation_Color Detection Fluorescence Reading Incubation_Color->Detection Data_Normalization Data Normalization (% Growth Inhibition) Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification MIC_Determination MIC Determination (for confirmed hits) Hit_Identification->MIC_Determination

Caption: Workflow for the resazurin-based antibacterial HTS.

Detailed Protocol: Resazurin-Based Bacterial Viability HTS Assay

Materials:

  • Bacterial Strain: (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Growth Medium: (e.g., Mueller-Hinton Broth).

  • Resazurin Solution: 0.15 mg/mL resazurin in sterile DPBS, filter-sterilized.[10]

  • Nitropyrrole Compound Library: Compounds dissolved in 100% DMSO.

  • Positive Control: Known antibiotic (e.g., ampicillin).

  • Negative Control: DMSO.

  • Assay Plates: Clear-bottom, black-walled, sterile 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence (Ex/Em of 560/590 nm).

Procedure:

  • Compound Plating:

    • Prepare and plate the nitropyrrole library as described in the serine protease assay protocol.

  • Bacterial Culture Preparation:

    • Inoculate the growth medium with the chosen bacterial strain and incubate until the culture reaches the early logarithmic phase of growth (e.g., OD600 of 0.2-0.4).

    • Dilute the bacterial culture in fresh growth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Execution:

    • Dispense 45 µL of the diluted bacterial suspension into each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plates at 37°C for a defined period (e.g., 4-6 hours) to allow for bacterial growth and compound activity.

  • Resazurin Addition and Incubation:

    • Add 5 µL of the resazurin solution to each well.

    • Incubate at 37°C for 1-4 hours, or until the negative control wells turn pink.

  • Detection:

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound.

    • Identify hits based on a pre-defined inhibition threshold.

    • Confirm hits and determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.

Expert Insights & Trustworthiness:

  • Optimizing Incubation Times: The incubation times for both bacterial growth and resazurin reduction should be optimized for each bacterial strain to ensure a sufficient assay window and to minimize the risk of compound degradation.

  • Counter-Screening for Cytotoxicity: It is essential to perform a counter-screen to determine if the antibacterial activity of the hit compounds is due to specific antibacterial mechanisms or general cytotoxicity. A cytotoxicity assay using a mammalian cell line is recommended.

Application Note 3: Cytotoxicity Profiling of Nitropyrrole Hits

Background:

A critical step in the hit-to-lead process is to assess the cytotoxicity of the identified active compounds. This ensures that the desired biological effect is not a result of general toxicity to cells, which would render the compound unsuitable for further development. This application note describes a luminescence-based assay for determining the cytotoxicity of nitropyrrole compounds against a mammalian cell line.

Assay Principle:

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. A decrease in the luminescent signal indicates a reduction in cell viability and is a measure of cytotoxicity.

Workflow for Cytotoxicity HTS:

Cytotoxicity_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed Mammalian Cells in 384-well Plates Compound_Addition Add Compounds to Cells Cell_Plating->Compound_Addition Compound_Plate Compound Plate Preparation (Nitropyrrole Hits) Compound_Plate->Compound_Addition Incubation_Treatment Incubation (e.g., 24-48 hours) Compound_Addition->Incubation_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubation_Treatment->Add_Reagent Incubation_Lysis Incubation (Lysis & Signal Stabilization) Add_Reagent->Incubation_Lysis Detection Luminescence Reading Incubation_Lysis->Detection Data_Normalization Data Normalization (% Viability) Detection->Data_Normalization CC50_Determination CC50 Determination Data_Normalization->CC50_Determination

Caption: Workflow for the CellTiter-Glo® based cytotoxicity assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cytotoxicity Assay

Materials:

  • Mammalian Cell Line: (e.g., HEK293, HepG2).

  • Cell Culture Medium: Appropriate for the chosen cell line, supplemented with serum.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit: (Promega).

  • Nitropyrrole Hit Compounds: In 100% DMSO.

  • Positive Control: Known cytotoxic agent (e.g., doxorubicin).

  • Negative Control: DMSO.

  • Assay Plates: White, opaque, sterile 384-well microplates.

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Plating:

    • Harvest and count the mammalian cells.

    • Seed the cells into the 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 45 µL of culture medium.

    • Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the nitropyrrole hit compounds.

    • Add 5 µL of the compound dilutions to the cells.

  • Incubation:

    • Incubate the plates for a period that is relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Detection:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) value for each compound by fitting the dose-response data to a suitable model.

Expert Insights & Trustworthiness:

  • Selectivity Index: The therapeutic potential of a hit compound can be initially assessed by calculating the selectivity index (SI), which is the ratio of the CC50 in a mammalian cell line to the IC50 or MIC against the therapeutic target or pathogen. A higher SI value is desirable. SI = CC50 (Mammalian Cells) / IC50 or MIC (Target/Pathogen)

  • Time- and Cell-Line-Dependent Cytotoxicity: Cytotoxicity can be dependent on the duration of exposure and the cell line used. It is advisable to test cytotoxicity at multiple time points and in more than one cell line to get a comprehensive profile of the compound's toxicity.

Data Presentation: Representative Data for Nitropyrrole Scaffolds

The following table provides a hypothetical representation of data that could be generated from an HTS campaign involving a library of nitropyrrole compounds.

Compound IDSerine Protease Inhibition IC50 (µM)Antibacterial MIC (µg/mL) vs. S. aureusCytotoxicity CC50 (µM) vs. HEK293Selectivity Index (SI)
NP-0012.5> 6450.220.1
NP-00215.84.0> 100> 25
NP-0030.832.01.21.5
NP-004> 502.085.642.8
NP-0051.21.025.025.0

Interpretation:

  • NP-001: A potent and selective serine protease inhibitor with low cytotoxicity.

  • NP-002 & NP-004: Promising antibacterial candidates with low cytotoxicity.

  • NP-003: A potent serine protease inhibitor but with significant cytotoxicity, indicating a poor therapeutic window.

  • NP-005: A dual-activity compound with both protease inhibition and antibacterial effects, and a good selectivity index.

Conclusion

Nitropyrrole scaffolds represent a promising area for the discovery of novel therapeutic agents. The successful execution of high-throughput screening campaigns for these compounds relies on the implementation of robust and validated assays, a keen awareness of potential compound interference, and a systematic approach to hit validation and characterization. The application notes and protocols provided in this guide offer a comprehensive framework for researchers to effectively screen nitropyrrole libraries and identify promising lead compounds for further development.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Protocols. Retrieved from [Link]

  • ResearchGate. (2024, October 2). How much resazurin (in mg) should I use, and how should I prepare it in the correct volume (mL) for MIC assays?. Retrieved from [Link]

  • Roberts Lab Handbook. (n.d.). Resazurin Assay. Retrieved from [Link]

  • Kralova, B., et al. (2020).
  • D6.1: Protocol for cytotoxicity assay in gut mucosa model. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

  • Department of Urology. (2018, August 6). Simple and Precise Counting of Viable Bacteria by Resazurin-Amplified Picoarray Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • PubMed. (1994, September). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for inhibition of DPPH radical of flavonoids and nitro derivatives. Retrieved from [Link]

  • RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]

  • Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2014, August 22). Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC 50 values. The 50% inhibition concentration (IC50).... Retrieved from [Link]

Sources

Derivatization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate for High-Throughput Biological Screening

Executive Summary & Strategic Rationale

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (hereafter Py-NO2 ) is the foundational scaffold for synthesizing pyrrole-imidazole (Py-Im) polyamides. These molecules are a class of programmable DNA minor groove binders that offer a "chemical code" for recognizing specific nucleotide sequences (Dervan, 2001).[1]

For drug discovery professionals, Py-NO2 is not merely a reagent; it is the "A/T reading" module. Derivatization of this core scaffold allows for the generation of DNA-targeting libraries capable of modulating gene expression (e.g., inhibiting KRAS or HIF-1α transcription).

Scope of this Guide: This application note details the conversion of Py-NO2 into bioactive probes. It prioritizes the handling of the chemically unstable 5-amino intermediate and outlines protocols for C-terminal and N-terminal functionalization to create screening-ready libraries.

Safety & Handling (Critical)

  • Chemical Hazard: Py-NO2 is an irritant (Skin/Eye/Respiratory). Use in a fume hood.

  • Instability Warning: The reduced form, Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , is highly susceptible to oxidative decomposition (darkening) upon exposure to air. Protocol Requirement: Never isolate the free amine. Reduction must be immediately followed by acylation in a "one-pot" or strictly anaerobic workflow.

Strategic Derivatization Map

The following flowchart illustrates the divergent pathways for functionalizing Py-NO2 to create DNA-binding libraries.

Derivatization_Workflow Start Methyl 1-methyl-5-nitro- 1H-pyrrole-2-carboxylate (Py-NO2) Hydrolysis Path A: C-Terminus Activation (Ester Hydrolysis) Start->Hydrolysis LiOH / MeOH / THF Reduction Path B: N-Terminus Activation (Nitro Reduction) Start->Reduction H2 / Pd-C or Formate Acid Intermediate: Py-Acid (COOH) Hydrolysis->Acid Amine Intermediate: Py-Amine (NH2 - Unstable!) Reduction->Amine Coupling_C Coupling to Nucleophiles (Linkers/Tails) Acid->Coupling_C HBTU / DIEA / Amine Coupling_N Coupling to Electrophiles (Fmoc-AA / Fluorophores) Amine->Coupling_N Immediate Acylation Library DNA-Binding Library (Hairpin Polyamides) Coupling_C->Library Coupling_N->Library

Figure 1: Divergent synthesis workflow. Path A functionalizes the "tail" (affinity/solubility), while Path B extends the DNA-recognition backbone.

Detailed Experimental Protocols

Module A: C-Terminus Functionalization (The "Tail")

The C-terminus determines nuclear uptake and affinity. Common modifications include attaching 3,3'-diamino-N-methyldipropylamine (Dp) or Beta-alanine.[2]

Protocol 1: Controlled Hydrolysis Objective: Convert the methyl ester to carboxylic acid without decarboxylation.

  • Dissolution: Dissolve Py-NO2 (1.0 eq) in a mixture of THF:Methanol (1:1 v/v). Concentration: 0.2 M.

  • Saponification: Add aqueous Lithium Hydroxide (LiOH, 2.0 eq, 1M solution).

    • Note: Avoid NaOH or harsh heating, which can induce decarboxylation of electron-rich pyrroles.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid will stay at the baseline.

  • Workup:

    • Evaporate organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH 2 using 1M HCl.

    • Precipitate forms. Filter, wash with cold water, and dry in vacuo.[1]

    • Yield Expectation: >90%. White to pale yellow solid.

Protocol 2: Amide Coupling (The "Tail" Attachment)

  • Activation: Dissolve the hydrolyzed acid (1.0 eq) in dry DMF. Add HBTU (0.95 eq) and DIEA (2.5 eq).

    • Why 0.95 eq HBTU? To prevent capping the amine in the next step with excess uronium salt.

  • Coupling: Add the amine component (e.g., Boc-beta-alanine-amine) (1.1 eq).

  • Time: Stir at Room Temp (RT) for 3 hours.

  • Validation: LC-MS should show [M+H]+ corresponding to the amide.

Module B: N-Terminus Elongation (The "Backbone")

This is the most critical step. The nitro group is reduced to an amine, which acts as the nucleophile to accept the next "letter" of the DNA code (another Py or Im unit).

Protocol 3: Hydrogenation and In-Situ Acylation Objective: Reduce


 to 

and couple immediately to an Fmoc-protected amino acid (e.g., Fmoc-Py-COOH or Fmoc-Im-COOH).

Reagents:

  • Substrate: Py-NO2 derivative (from Module A).

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: DMF (Degassed).

  • Acylating Agent: Pre-activated Fmoc-X-COOH (activated separately with HBTU/DIEA).

Step-by-Step:

  • Activation (Vessel A): In a separate vial, dissolve Fmoc-Im-COOH (1.2 eq), HBTU (1.1 eq), and DIEA (3.0 eq) in DMF. Stir for 20 min to form the active ester.

  • Reduction (Vessel B):

    • Dissolve the Nitro-Pyrrole substrate in DMF.

    • Add Pd/C catalyst.

    • Safety: Purge with Nitrogen. Introduce Hydrogen gas (balloon pressure, 1 atm).

    • Stir vigorously for 1–2 hours.

    • Checkpoint: Solution usually turns clear/colorless upon full reduction.

  • Filtration & Coupling (The "Critical Handshake"):

    • Filter the catalyst from Vessel B directly into Vessel A (containing the activated ester) using a syringe filter under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: This prevents the air-sensitive amine from oxidizing.

  • Reaction: Stir the combined mixture for 4–8 hours at RT.

  • Purification: Precipitate the product by pouring the DMF reaction mixture into ice-cold diethyl ether.

Biological Screening Library Design

To screen for biological activity (DNA binding), you must synthesize a "Hairpin" polyamide.[1]

Library Logic:

  • Target: DNA sequence ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (where W = A or T).
    
  • Probe Structure: Im-Py-Py-gamma-Py-Py-Py-beta-Dp.

  • Role of Py-NO2: It provides the "Py" units.

Table 1: Screening Assay Compatibility

Assay TypeModification RequiredDetection Principle
SPR (Surface Plasmon Resonance) Biotin at C-terminusKinetic binding affinity (

) measurement on streptavidin chips.
FID (Fluorescent Intercalator Displacement) None (Native Polyamide)Displacement of Thiazole Orange from DNA (loss of fluorescence).
Confocal Microscopy FITC/Cy5 at N-terminusCellular localization (Nuclear vs. Cytoplasmic).
Thermal Melting (

)
NoneStabilization of DNA duplex upon ligand binding (

).

Biological Screening Logic (Graphviz)

Screening_Logic cluster_Assays High-Throughput Screen Library Py-Im Library (Derivatized Py-NO2) Tm Thermal Shift (Tm) (Duplex Stability) Library->Tm FID FID Assay (Binding Constant) Library->FID Cell Cell Viability (MTT/Crystal Violet) Library->Cell Hit Hit Identification (Kd < 10 nM) Tm->Hit ΔTm > 10°C FID->Hit Displacement Cell->Hit IC50 Lead Lead Optimization (Linker/Tail Tuning) Hit->Lead

Figure 2: Screening cascade. Initial physical binding screens (Tm/FID) filter candidates before cellular assays.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Black tar after reduction Oxidation of amineEnsure strict inert atmosphere; filter directly into activated acid.
Low Yield in Coupling Steric hindranceUse HATU instead of HBTU; increase temperature to 40°C.
Incomplete Hydrolysis Ester stabilitySwitch to LiOH in THF/H2O and heat to 50°C. Avoid MeOH if transesterification occurs.
Poor Solubility AggregationAdd a "solubility tail" (e.g., PEG spacer or positively charged Dp group) at the C-terminus.

References

  • Dervan, P. B. (2001).[1] Molecular recognition of DNA by small molecules.[3][4] Bioorganic & Medicinal Chemistry, 9(9), 2215–2235.[1] Link

  • Bando, T., & Sugiyama, H. (2006).[1] Synthesis and biological properties of pyrrole-imidazole polyamides. Accounts of Chemical Research, 39(12), 935–944.[1] Link[1]

  • Wurtz, N. R., & Dervan, P. B. (2000).[1] Solid phase synthesis of cyclic polyamide containing a beta-alanine-linked conjugate.[5] Tetrahedron Letters, 41(41), 7831-7835.[1] Link[1]

  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Product Safety. Retrieved February 19, 2026.[1] Link

Sources

Application Note: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role: Strategic Building Block for Sequence-Specific DNA Ligands and Minor Groove Binders[1]

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (M1M5N) is a specialized heterocyclic scaffold primarily utilized in the synthesis of pyrrole-imidazole (Py-Im) polyamides and lexitropsins .[1] These molecules are synthetic analogs of the natural products distamycin and netropsin, designed to bind the minor groove of DNA with sequence specificity comparable to transcription factors.

This guide details the chemical handling, synthetic utility, and biological rationale for using M1M5N to construct DNA-targeting ligands.[1] It focuses on the compound's role as a "masked" amino acid, where the nitro group serves as a stable precursor to the highly reactive 5-amino-pyrrole unit.[1]

Chemical Profile & Handling

Compound: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate CAS: 13138-76-6 Role: N-Methylpyrrole (Py) Unit Precursor[1][2]

PropertySpecificationOperational Note
Molecular Formula C₇H₈N₂O₄High nitrogen content; precursor to polyamides.[1]
Molecular Weight 184.15 g/mol --
Appearance Pale yellow to tan solidColor intensity often correlates with trace oxidation; pure material is pale.
Solubility DMSO, DMF, CH₂Cl₂, EtOAcPoor water solubility.[1] Use DMF for coupling reactions.
Stability Stable as Nitro-EsterCRITICAL: The reduced amino derivative is air-sensitive and must be used immediately.
Hazards Irritant (Skin/Eye)Avoid inhalation of dust.[1][3][4][5]

Synthetic Utility: The Polyamide Cycle

The primary application of M1M5N is in the iterative synthesis of DNA-binding polyamides. The molecule functions as a bifunctional building block.

The "Masked" Amine Strategy

The 5-amino-pyrrole moiety is electron-rich and prone to rapid oxidation (darkening) upon exposure to air.[1] Therefore, M1M5N is maintained in its nitro form until the exact moment of coupling.

  • C-Terminus Activation: The methyl ester at position 2 is hydrolyzed (saponified) to a carboxylic acid to react with an amine.[1]

  • N-Terminus Extension: The nitro group at position 5 is reduced to an amine to react with an activated carboxylic acid.

Workflow Visualization

The following diagram illustrates the iterative cycle used to build "Py" sequences into a polyamide chain using M1M5N.

PolyamideCycle Start Methyl 1-methyl-5-nitro- 1H-pyrrole-2-carboxylate (Starting Material) Hydrolysis Step A: Hydrolysis (LiOH or NaOH) Start->Hydrolysis Acid Nitro-Acid Intermediate (COOH exposed) Hydrolysis->Acid Demethylation Coupling Step B: Amide Coupling (HBTU/DIPEA or Acid Chloride) Acid->Coupling + Amine Core Elongated Nitro-Polyamide Chain Coupling->Elongated Reduction Step C: Nitro Reduction (H2/Pd-C or SnCl2) Elongated->Reduction Amine Amino-Polyamide (Unstable - Use Immediately) Reduction->Amine -O2, +H2 Amine->Coupling Recycle as Amine Component NextCycle Repeat Cycle (Add Next Unit) Amine->NextCycle

Caption: Iterative synthesis cycle for pyrrole-containing polyamides. The nitro group acts as a protecting group for the unstable amine.

Detailed Experimental Protocols

Protocol A: Preparation of the "Head" Unit (Saponification)

This protocol converts the ester to the free carboxylic acid, ready to be coupled to a resin or a soluble amine core.[1]

Reagents:

  • Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

  • Ethanol (EtOH) or Methanol (MeOH)[1]

  • Sodium Hydroxide (NaOH, 4N aqueous solution)[1]

  • Hydrochloric Acid (HCl, 1N)[1][6]

Procedure:

  • Dissolution: Dissolve the nitro-ester in EtOH (approx. 5 mL per mmol).

  • Hydrolysis: Add 4N NaOH (3.0 equiv) dropwise.

  • Reflux: Stir the mixture at 40–50°C. Monitor by TLC (typically 2–4 hours). The starting material spot should disappear.

  • Workup: Evaporate the alcohol under reduced pressure. The residue will be the sodium salt.

  • Acidification: Dilute with water and cool to 0°C. Carefully acidify with 1N HCl to pH ~2. The nitro-acid will precipitate as a white/pale yellow solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

    • Note: The nitro-acid is stable and can be stored.

Protocol B: Nitro Reduction & In Situ Coupling (The "Tail" Extension)

Context: This is the most critical step. The resulting amine (1-methyl-5-amino-pyrrole) is highly sensitive to oxidation.[1] Do not isolate the amine. Perform reduction and coupling in rapid succession or in the same vessel.

Method: Catalytic Hydrogenation (Standard Solution Phase)[1]

Reagents:

  • Nitro-pyrrole intermediate (from previous coupling or starting material)[1]

  • Pd/C (10% wt, catalytic amount)

  • Hydrogen gas (balloon or reactor)[1]

  • Solvent: DMF/MeOH (1:1) or pure DMF (if solubility requires)[1]

  • Coupling Partner: A pre-activated carboxylic acid (e.g., OBt ester) or Acid Chloride.[1]

Procedure:

  • Setup: Place the nitro-pyrrole derivative in a flask with DMF/MeOH.

  • Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (approx 10-20% by weight of substrate).[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge with H₂. Stir vigorously under H₂ atmosphere (1 atm) for 1–3 hours.

    • Validation: TLC will show a shift to a lower Rf (amine) and often a fluorescent spot.

  • Filtration (Anaerobic preferred): Filter the catalyst through Celite under an inert atmosphere (nitrogen/argon) if possible.[1] If filtering in air, work rapidly.

  • Immediate Coupling: Immediately add the filtrate to a solution containing the Next Carboxylic Acid (pre-activated with HBTU/DIPEA or as an acid chloride).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Purification: The resulting amide is stable. Purify via flash chromatography or HPLC.

Biological Context: The DNA Recognition Code

The scientific value of M1M5N lies in the "Pairing Rules" established by Peter Dervan's group. Polyamides bind the DNA minor groove side-by-side in an antiparallel orientation.[1][7]

The Pairing Logic

The 1-methylpyrrole (Py) ring (derived from M1M5N) is used in specific combinations with 1-methylimidazole (Im) to read the DNA sequence.[1]

  • Py / Im Pair: Targets C • G base pair.

  • Im / Py Pair: Targets G • C base pair.

  • Py / Py Pair: Targets A • T or T • A (Degenerate recognition).[1]

Mechanism of Action Diagram

The diagram below visualizes how the Py unit (from M1M5N) fits into the minor groove recognition code.

DNARecognition BP1 G --- C BP2 A --- T ImUnit Im (Imidazole) ImUnit->BP1 Specific H-Bond (Gu 2-NH2) PyUnit Py (Pyrrole - from M1M5N) ImUnit->PyUnit Peptide Bond PyUnit->BP2 Steric Fit (No Clash)

Caption: Dervan Pairing Rules. The Py unit (blue) accommodates A/T pairs via steric fit, while Im (red) specifically contacts G.[1]

Troubleshooting & Expert Tips

  • Brown Product: If your amine product turns dark brown/black before coupling, oxidation has occurred. This often reduces the yield of the subsequent coupling. Remedy: Increase the speed of filtration or use a "one-pot" reduction-coupling procedure (e.g., using SnCl₂ which allows reduction in the presence of the coupling partner in some protocols).[1]

  • Poor Solubility: Polyamides become insoluble as they grow. Remedy: Use the "HBTU/DIPEA" activation method in pure DMF or NMP. Avoid DCM for chains longer than 3 units.

  • Incomplete Hydrolysis: The methyl ester is sometimes sterically hindered. Remedy: If NaOH/MeOH fails, switch to LiOH in THF/Water (2:1) at 60°C.

References

  • Trauger, J. W., et al. (1996).[1] "Extension of Sequence-Specific Recognition in the Minor Groove of DNA by Pyrrole-Imidazole Polyamides to 9-13 Base Pairs." Journal of the American Chemical Society. Link

  • Dervan, P. B. (2001).[1] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry. Link

  • Baird, E. E., & Dervan, P. B. (1996).[1] "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society. Link[1]

  • Lown, J. W., et al. (1986).[1] "Structure-activity relationship of netropsin and distamycin A analogues." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate." Link

Sources

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Substituted 5-Nitroimidazoles and Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration and rigorous evaluation of novel chemical scaffolds. Among the most promising are substituted 5-nitroimidazoles (5-NIs) and pyrrole-containing compounds. 5-NIs, a class of prodrugs including the essential medicine metronidazole, are mainstays against anaerobic bacteria and protozoa.[1] Their efficacy is rooted in a unique mechanism of reductive activation, making them highly selective for low-oxygen environments.[2] Pyrroles, on the other hand, represent a versatile and widespread nitrogen-containing heterocycle found in numerous natural and synthetic compounds with a broad spectrum of biological activities.[3][4] The antimicrobial potential of pyrrole derivatives is vast, with mechanisms ranging from enzyme inhibition to interfering with biofilm formation.[5][6]

This guide provides an in-depth technical overview and a series of validated protocols for researchers engaged in the discovery and development of next-generation antimicrobials based on these two critical scaffolds. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles to ensure robust, reproducible, and meaningful data generation.

Section 1: The Chemistry and Biology of 5-Nitroimidazoles

Mechanism of Action: Reductive Activation

5-Nitroimidazole derivatives are classic examples of prodrugs; they are administered in an inactive form and require metabolic activation within the target pathogen to exert their cytotoxic effects.[7] This activation is the cornerstone of their selective toxicity against anaerobic organisms.

Causality of Mechanism: The process is initiated by the transfer of an electron to the nitro group of the 5-NI molecule. This reduction occurs preferentially in anaerobic or microaerophilic organisms because they possess low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, which are absent in most aerobic cells.[2][8] The reduction, often catalyzed by nitroreductases, generates a short-lived, highly reactive nitro radical anion.[9][] This radical and subsequent reactive nitrogen species are the ultimate effectors, causing catastrophic damage to microbial DNA through strand breakage and formation of covalent adducts, leading to cell death.[7][9] In the presence of oxygen, the electron can be transferred back to oxygen in a "futile cycling" process, regenerating the parent compound and preventing the formation of the toxic radical, which explains the lack of activity against most aerobic bacteria.[8]

G cluster_entry Cellular Entry cluster_activation Reductive Activation (Anaerobic) cluster_damage Cytotoxic Effect Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Enzymes (e.g., Nitroreductase, Ferredoxin) Prodrug->Activation Passive Diffusion Radical Nitro Radical Anion (Highly Reactive) Activation->Radical Electron Transfer DNA Microbial DNA Radical->DNA Damage DNA Strand Breaks & Adduct Formation DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of Action of 5-Nitroimidazoles.

Structure-Activity Relationships (SAR)

The antimicrobial potency and spectrum of 5-NIs are heavily influenced by the nature of substituents on the imidazole ring.[11]

  • Position 1: The substituent at the N-1 position is crucial for pharmacokinetic properties. For instance, the hydroxyethyl group in metronidazole is a site for metabolism and can be modified to create ester or ether derivatives with altered solubility and activity.[12][13]

  • Position 2: A methyl group at C-2, as seen in metronidazole and tinidazole, is common. Modifications at this position can significantly alter the antimicrobial spectrum.[11][14]

  • Position 5: The nitro group at C-5 is indispensable for the mechanism of action. Its reduction is the key activation step.[15][16]

  • Bicyclic Analogues: Creating rigid, bicyclic structures, such as imidazo-oxazines, can introduce aerobic activity, a significant departure from traditional 5-NIs which are typically only active against anaerobes.[15][16] This suggests that such modifications may alter the compound's interaction with or efficiency as a substrate for different nitroreductases.[17]

Section 2: The Versatility of Pyrrole-Based Antimicrobials

Diverse Mechanisms of Action

Unlike 5-NIs, pyrrole-containing compounds do not share a single, conserved mechanism of action. Their biological activity is a function of the overall molecular structure. This versatility makes them an attractive scaffold for developing agents against a wide range of pathogens, including multi-drug resistant strains.[3][18]

Key Mechanisms Include:

  • Enzyme Inhibition: Many pyrrole derivatives function by inhibiting essential microbial enzymes. A notable example is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.[3] Others have been shown to inhibit enzymes like sortase A, which is involved in anchoring virulence factors to the cell wall of Gram-positive bacteria.[6]

  • Biofilm Disruption: Some N-arylpyrrole derivatives have demonstrated potent activity in inhibiting the formation of microbial biofilms, a key factor in chronic and persistent infections.[19]

  • Cell Wall/Membrane Disruption: The lipophilic nature of certain substituted pyrroles allows them to interfere with the integrity of the bacterial cell membrane.

Structure-Activity Relationships (SAR)

The broad structural diversity achievable with the pyrrole scaffold allows for fine-tuning of antimicrobial activity.

  • Substituents: The number, type, and position of substituents on the pyrrole ring dictate the compound's potency and spectrum. Electron-withdrawing or electron-donating groups can significantly alter activity against Gram-positive versus Gram-negative bacteria.[18]

  • Lipophilicity: A linear relationship between lipophilicity and antibacterial activity has been observed for some series of pyrrole derivatives, up to a certain point where an increase in lipophilicity no longer enhances potency.[20]

  • Fused Ring Systems: Fusing the pyrrole ring to other heterocyclic systems, such as pyrimidines or triazines, can generate compounds with enhanced or novel antimicrobial properties.[4][21]

Section 3: Core Antimicrobial Susceptibility Testing Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[22][23] The broth microdilution method is a standardized, reproducible, and widely used technique for determining MIC values.[24]

G cluster_prep Preparation cluster_plate Assay Plate Setup (96-Well) cluster_incubation Incubation & Reading A 1. Prepare Compound Stock Solution D 4. Perform 2-Fold Serial Dilution of Compound A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) E 5. Add Standardized Inoculum to Wells B->E C 3. Add Broth to Wells C->D D->E F 6. Incubate Plate (16-20h at 35-37°C) E->F G 7. Read Results: Lowest Concentration with No Visible Growth = MIC F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Action: Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1280 µg/mL).[24]

    • Expert Insight: Using a high-concentration stock in a solvent like DMSO minimizes the final solvent concentration in the assay wells, preventing solvent-induced toxicity to the microbes. The final DMSO concentration should typically be ≤1%.

  • Preparation of Bacterial Inoculum:

    • Action: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in a sterile saline or broth solution.

    • Action: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[24]

    • Action: Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[23]

    • Expert Insight: Standardization of the inoculum is the most critical variable for MIC reproducibility. A higher inoculum can lead to falsely elevated MIC values, while a lower one can lead to falsely low values.

  • Assay Plate Setup (96-well plate):

    • Action: Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Action: Add 100 µL of the working stock of your test compound (e.g., at 2x the highest desired final concentration) to well 1.

    • Action: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.[24] This creates a gradient of compound concentrations.

    • Expert Insight: Well 11 serves as the growth control (broth + inoculum, no compound), which must show clear turbidity for the test to be valid. Well 12 serves as the sterility control (broth only), which must remain clear.

  • Inoculation and Incubation:

    • Action: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well from 1 to 11. The final volume in these wells is now 100 µL.[24]

    • Action: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[24]

  • Reading the MIC:

    • Action: After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or spectrophotometer (OD600) can aid in this process.

    • Action: The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Data Presentation & Interpretation (MIC)

Quantitative MIC data should be summarized in a table for clear comparison of multiple compounds against various microbial strains.

Table 1: Example MIC Data for Substituted 5-Nitroimidazoles

Compound IDR1-SubstituentR2-SubstituentB. fragilis MIC (µg/mL)C. difficile MIC (µg/mL)S. aureus (Aerobic) MIC (µg/mL)
Metronidazole -CH₂CH₂OH-CH₃0.51>128
Compound A -CH₂CH₂O-Benzoyl-CH₃12>128
Compound B -(Imidazo-oxazine)-4816
Compound C -CH₂CH₂OH-H24>128

Data is hypothetical and for illustrative purposes only.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[25] It is a critical measure to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This assay is performed as a follow-up to the MIC test.[26][27]

G Start Start with MIC Plate (Post-Incubation) SelectWells 1. Select Wells at and above the MIC (No visible growth) Start->SelectWells PlateAliquot 2. Plate 10-100 µL from selected wells onto compound-free agar SelectWells->PlateAliquot Incubate 3. Incubate Agar Plates (18-24h at 35-37°C) PlateAliquot->Incubate Count 4. Count Colonies (CFU) on each plate Incubate->Count Determine 5. MBC = Lowest concentration with ≥99.9% killing Count->Determine

Caption: Workflow for MBC Determination.

Step-by-Step Methodology:

  • Select Wells: Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells (e.g., 2x MIC, 4x MIC).

  • Subculture: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 100 µL) from each well onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).[26]

  • Incubate: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Enumerate: After incubation, count the number of colonies on each plate.

  • Calculate and Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[26] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.

Data Presentation & Interpretation (MBC)

The relationship between MBC and MIC is used to classify the antimicrobial agent's effect.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[26]

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Table 2: Example MIC/MBC Data and Interpretation for Substituted Pyrroles

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound D E. coli8162Bactericidal
Compound E S. aureus482Bactericidal
Compound F E. coli16>128>8Bacteriostatic

Data is hypothetical and for illustrative purposes only.

Section 4: Advanced Protocols for Mechanistic Insights

Protocol: DNA Gyrase Inhibition Assay (Conceptual Overview)

For compounds like certain pyrroles suspected of targeting DNA synthesis, specific enzymatic assays are invaluable.[3] DNA gyrase supercoiling assays are a common method.

Principle of the Assay: The assay measures the ability of a test compound to inhibit the supercoiling of relaxed circular DNA by purified DNA gyrase. The different forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA, ATP, and a suitable buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The reaction is incubated to allow the supercoiling reaction to proceed.

  • Termination & Analysis: The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

  • Interpretation: An effective inhibitor will prevent the conversion of relaxed DNA to its faster-migrating supercoiled form. The degree of inhibition can be quantified by densitometry of the DNA bands.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing a compound's ability to inhibit a specific purified enzyme (e.g., a nitroreductase for 5-NIs or sortase A for pyrroles).[6][28][29]

Principle of the Assay: Enzyme activity is monitored by measuring the conversion of a substrate to a product over time, often through a change in absorbance or fluorescence.[30][31] The rate of this reaction is measured in the presence and absence of the test compound.

  • Reagent Preparation: Prepare purified enzyme, substrate, and test compound solutions in an appropriate assay buffer. The substrate should be chromogenic or fluorogenic, or be part of a coupled reaction that produces a detectable signal.

  • Assay Plate Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the test compound. Include controls with no enzyme and no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) at regular intervals over a set period.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The systematic evaluation of substituted 5-nitroimidazoles and pyrroles is a promising avenue for the discovery of new antimicrobial agents. The protocols detailed in this guide, from fundamental MIC/MBC determinations to more advanced mechanistic assays, provide a robust framework for researchers. By understanding the "why" behind each step and adhering to rigorous, self-validating procedures, drug development professionals can generate high-quality, reliable data to advance the most promising candidates in the fight against microbial resistance.

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024). MDPI. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. (n.d.). PMC. [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. (2009). Journal of Medicinal Chemistry. [Link]

  • Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. (n.d.). University of East London Research Repository. [Link]

  • Minimum Inhibitory Concentration | Overview & Determining Methods. (n.d.). Study.com. [Link]

  • Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. (2013). PNAS. [Link]

  • Action of clinically utilized 5-nitroimidazoles on microorganisms. (1983). PubMed. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • 5-Nitroimidazole derivatives and their antimicrobial activity. (2017). ResearchGate. [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. (n.d.). Der Pharma Chemica. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). PMC. [Link]

  • A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. (n.d.). PMC. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. [Link]

  • The development of 5-nitroimidazoles for the treatment and prophylaxis of anaerobic bacterial infections. (n.d.). Europe PMC. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay. (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2026). Frontiers. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action. (2019). PubMed. [Link]

  • 5-Nitroimidazole Derivatives and their Antimicrobial Activity. (2016). INIS-IAEA. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic. (n.d.). PMC. [Link]

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. (1992). PubMed. [Link]

  • Structure−activity relationships of 5-NI building blocks. (n.d.). ResearchGate. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024). Bio-protocol. [Link]

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. (n.d.). SciSpace. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. (2025). ResearchGate. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). ResearchGate. [Link]

  • Relation between chemical structure and microbial activity of compounds. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (2025). ResearchGate. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (n.d.). Taylor & Francis Online. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. (2022). PMC. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. [Link]

  • A near-universal way to measure enzyme inhibition. (2018). McGill Newsroom. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

Sources

Application Note: Formulation Strategies and Protocols for In Vivo Studies of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (C₇H₈N₂O₄, MW: 184.15) for in vivo preclinical studies. As a nitropyrrole derivative, this compound is predicted to have low aqueous solubility, a common characteristic of modern new chemical entities (NCEs) that poses significant challenges to achieving adequate bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (Tox) assessments.[1][2][3] This guide offers a systematic approach, beginning with essential pre-formulation characterization and leading to the rational selection and preparation of various dosage forms, including solutions, suspensions, and lipid-based systems. Detailed, step-by-step protocols are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. All methodologies are designed to be self-validating through integrated quality control and analytical checkpoints.

Introduction: The Formulation Imperative

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate belongs to the pyrrole class of heterocyclic compounds, a scaffold present in many biologically active agents.[4] The presence of a nitro group often contributes to both biological activity and challenges in drug development, such as potential mutagenicity and poor solubility.[5][6] For in vivo evaluation, a compound's therapeutic potential can only be accurately assessed if it reaches the systemic circulation in sufficient concentrations.[7] Poor aqueous solubility is a primary bottleneck, often leading to low or erratic absorption and, consequently, underestimated efficacy or toxicity.[1]

The primary objective of preclinical formulation development is to create a safe and effective delivery system that ensures consistent and predictable drug exposure in animal models.[8] This is complicated by practical constraints such as limited compound availability, aggressive timelines, and the need to use excipients with established safety profiles in the selected species.[9] This application note serves as a strategic and practical resource for researchers to navigate these challenges and develop a robust formulation for Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Pre-Formulation Assessment: The Foundation of Rational Design

A thorough physicochemical characterization is the mandatory first step in any formulation development program.[10][9] It provides the data necessary to select the most promising formulation strategy, thereby saving time and valuable API.

Physicochemical Profile

Key properties of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, gathered from available data, are summarized below. It is critical to experimentally verify these properties for the specific batch of API being used.

PropertyValue / Predicted CharacteristicSource / Rationale
CAS Number 13138-75-5
Molecular Formula C₇H₈N₂O₄[11]
Molecular Weight 184.15 g/mol [11]
Physical Form Solid
Melting Point 112 °C
Aqueous Solubility Predicted to be poor.Based on the lipophilic pyrrole core and insolubility of related structures.[12][13]
LogP Predicted to be >1.Indicates lipophilicity.
pKa Not applicable.The molecule lacks readily ionizable functional groups for pH modification strategies.
Chemical Stability To be determined.Nitroaromatic compounds can be sensitive to light and pH extremes.
Protocol: Equilibrium Solubility Screening

Objective: To determine the saturation solubility of the compound in a panel of pharmaceutically acceptable vehicles.

Methodology:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a series of 1.5 mL microcentrifuge tubes.

  • Add 1 mL of each selected vehicle (see table below for suggestions) to the respective tubes.

  • Agitate the samples at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A multi-tube vortexer or rotator is ideal.

  • After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each tube.

  • Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14]

Table of Suggested Screening Vehicles:

Vehicle TypeSpecific ExamplesRationale for Inclusion
Aqueous Buffers pH 1.2 HCl, pH 6.8 Phosphate BufferTo confirm aqueous insolubility and rule out pH-dependency.[9]
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP)Water-miscible organic solvents used to increase solubility.[1][15]
Surfactants 10% Tween® 80, 10% Kolliphor® ELNon-ionic surfactants that form micelles to solubilize lipophilic compounds.[16][17]
Oils / Lipids Medium-Chain Triglycerides (MCT), Sesame Oil, Maisine® CCFor assessing feasibility of lipid-based formulations.[1]
Complexation Agents 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Cyclodextrins can form inclusion complexes to enhance solubility.[17][18]

Strategic Formulation Selection

The data from the solubility screen dictates the formulation path. The goal for early-stage in vivo studies is often to achieve a homogenous and dose-able formulation with the simplest possible composition to minimize confounding effects from excipients.[8]

Decision-Making Workflow

The following workflow provides a logical pathway for selecting an appropriate formulation strategy based on the solubility screening results.

G cluster_start cluster_decision1 cluster_decision2 cluster_decision3 cluster_outcome start Start: Solubility Screening Data sol_check Solubility > Target Dose in Aqueous Vehicle (e.g., HP-β-CD)? start->sol_check cosolvent_check Solubility > Target Dose in Co-solvent/Surfactant System? sol_check->cosolvent_check No aqueous_sol Formulate as Aqueous Solution (e.g., Cyclodextrin-based) sol_check->aqueous_sol Yes lipid_check Solubility > Target Dose in Lipid/Oil Vehicle? cosolvent_check->lipid_check No cosolvent_sol Formulate as Co-solvent or Micellar Solution cosolvent_check->cosolvent_sol Yes lipid_sol Formulate as Lipid-Based System (Solution or SEDDS) lipid_check->lipid_sol Yes suspension Formulate as Suspension (Particle Size Reduction) lipid_check->suspension No

Caption: Formulation selection workflow based on solubility data.

Formulation Protocols

This section provides detailed protocols for the most common formulation types relevant to preclinical research. Safety First: Given that related nitropyrroles exhibit cytotoxicity and potential mutagenicity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[5] All handling of the dry powder should be performed in a chemical fume hood or ventilated balance enclosure.

Protocol: Co-solvent/Surfactant Solution (For IV, IP, PO Administration)

Rationale: This is often the fastest and simplest approach for achieving a solution when aqueous solubility is poor.[7] The co-solvent solubilizes the drug, while the surfactant helps maintain stability upon dilution with aqueous physiological fluids.

Example Vehicle Composition:

  • 5-10% N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • 10-20% Solutol® HS 15 or Kolliphor® EL

  • 70-85% Saline or 5% Dextrose in Water (D5W)

Methodology:

  • Weigh the required amount of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate into a sterile glass vial.

  • Add the co-solvent (NMP or DMSO) and vortex until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Add the surfactant (e.g., Solutol® HS 15) and mix thoroughly.

  • Slowly add the aqueous component (e.g., Saline) dropwise while continuously vortexing to prevent precipitation.

  • Quality Control: Visually inspect the final formulation. It must be a clear, particle-free solution.

  • Quality Control: Measure the pH to ensure it is within a physiologically tolerable range (typically pH 5-8 for parenteral routes).

  • Filter the solution through a 0.22 µm sterile syringe filter if intended for IV or IP administration.

  • Confirm the final concentration via a validated analytical method (see Section 5.0).

Protocol: Amorphous Suspension (For PO Administration)

Rationale: If a suitable solution cannot be achieved at the target concentration, a suspension is a viable alternative for the oral route.[1][8] Reducing particle size is a key strategy to improve the dissolution rate.[1][19] Using a suspending agent prevents settling and ensures dose uniformity.

Example Vehicle Composition:

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC)

  • 0.1% (w/v) Tween® 80

  • 99.4% Purified Water or Saline

Methodology:

  • Vehicle Preparation: Add the suspending agent (e.g., HPMC) to the water/saline while stirring. Allow it to hydrate completely (this may take several hours or require heating, depending on the polymer). Once hydrated, add the wetting agent (Tween® 80) and mix.

  • Particle Size Reduction: Weigh the API into a mortar. Add a small amount of the prepared vehicle to form a thick paste. Triturate the paste vigorously with the pestle for 5-10 minutes to reduce particle size and ensure uniform wetting.

  • Formulation Preparation: Gradually add the remaining vehicle to the paste in the mortar while continuing to mix, ensuring a homogenous suspension is formed.

  • Transfer the suspension to a calibrated container.

  • Quality Control: Visually inspect for homogeneity and ease of re-suspension after settling.

  • Confirm the final concentration (dose uniformity) by analyzing multiple samples from the top, middle, and bottom of the suspension.

  • Stability: Prepare fresh daily unless stability data supports longer storage.[8] Always re-homogenize thoroughly before each dose administration.

Protocol: Lipid-Based Formulation (For PO Administration)

Rationale: For highly lipophilic compounds, lipid-based systems can significantly enhance oral absorption by utilizing the body's natural lipid absorption pathways.[1][3] A simple lipid solution is the most straightforward starting point.

Example Vehicle Composition:

  • Medium-Chain Triglycerides (MCT) or Sesame Oil

Methodology:

  • Weigh the required amount of the compound into a sterile glass vial.

  • Add the selected lipid vehicle.

  • Mix thoroughly using a vortex mixer. Gentle heating (40-50°C) and sonication can be used to facilitate dissolution.

  • Continue mixing until a clear, homogenous solution is obtained.

  • Quality Control: Visually inspect for complete dissolution. After cooling to room temperature, ensure the drug does not precipitate.

  • Confirm the final concentration via a validated analytical method.

Analytical Validation and Quality Control

A formulation is only as reliable as the methods used to characterize it. Analytical validation ensures that the prepared dose is accurate, homogenous, and stable for the duration of the experiment.

Core Analytical Requirements
  • Concentration Analysis: A validated stability-indicating HPLC-UV method is the standard for determining the concentration of the active compound in the formulation.[14][20] The method should be validated for linearity, accuracy, and precision according to regulatory guidelines (e.g., ICH Q2).[14]

  • Appearance: Visual inspection for clarity (solutions) or homogeneity (suspensions) is a simple but critical QC step.

  • pH Measurement: For aqueous-based formulations, particularly for parenteral routes, pH must be controlled.

  • Stability: The formulation should be tested for stability under the intended storage conditions (e.g., room temperature, 2-8°C) for the planned duration of the study. This involves analyzing the concentration and appearance at various time points.

Workflow for Formulation Preparation and QC

G cluster_prep cluster_qc weigh 1. Weigh API and Excipients mix 2. Mix/Solubilize per Protocol weigh->mix final_vol 3. Adjust to Final Volume/Weight mix->final_vol visual 4. Visual Inspection (Clarity/Homogeneity) final_vol->visual hplc 5. Concentration Assay (HPLC) visual->hplc Pass fail FAIL: Reformulate/ Troubleshoot visual->fail Fail release Release for In Vivo Study hplc->release Pass (Within ±10% of Target) hplc->fail Fail

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for nitropyrrole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: PYR-NITRO-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the Nitropyrrole Synthesis Support Module. You are likely here because your reaction yielded a black, insoluble tar instead of the desired yellow crystalline solid, or you are struggling to separate the 2-nitro and 3-nitro isomers.

The Central Dogma of Pyrrole Nitration: Pyrrole is an electron-rich, acid-sensitive heterocycle (pKa of conjugate acid ~ -3.8). Standard nitration conditions (mixed acids:


) are forbidden  because the strong acidity triggers rapid polymerization (the "Red/Black Oil" phenomenon).

Success relies on two pillars:

  • Acidity Management: Using Acetyl Nitrate (

    
    )  generated in situ or solid-supported reagents to mitigate acid concentration.
    
  • Kinetic Control: Strict low-temperature maintenance to favor mono-nitration at the C2 position and prevent oxidative degradation.

Strategic Analysis: The Reaction Landscape

Module A: Regioselectivity (C2 vs. C3)

The nitration of pyrrole is an Electrophilic Aromatic Substitution (


).
  • C2 (

    
    ) Position:  Favored kinetically and thermodynamically due to greater resonance stabilization of the 
    
    
    
    -complex intermediate (3 resonance structures vs. 2 for C3).
  • C3 (

    
    ) Position:  Difficult to access directly. Requires steric blocking of the N-position or C2-position.
    

Data: Isomer Distribution by Method

MethodReagent SystemTempMajor ProductYield (Approx)Notes
Standard

/

-10°C2-Nitropyrrole 50-60%~4:1 ratio (2-nitro : 3-nitro).[1]
Blocked 1-TIPS-pyrrole +

-40°C3-Nitropyrrole 70-80%Bulky N-group steers attack to C3.
Solid-Phase Claycop (Cu(NO3)2/Clay)r.t.2-Nitropyrrole 60-75%Milder, easier workup.
Mixed Acid

/

AnyPolymer (Tar) 0%DO NOT USE.
Module B: Mechanism & Polymerization Pathways

The following diagram illustrates the critical divergence point between successful nitration and polymerization.

PyrroleNitration Start Pyrrole Substrate Intermed Sigma Complex (C2 Attack) Start->Intermed + NO2+ Trimer Pyrrole Trimerization Start->Trimer Acid Catalysis Reagent Acetyl Nitrate (AcONO2) Reagent->Intermed Base Base/Workup (H+ Removal) Intermed->Base Fast Step Product 2-Nitropyrrole (Solid) Base->Product StrongAcid Strong Acid (H2SO4 or High Temp) StrongAcid->Trimer Polymer Polypyrrole (Black Tar) Trimer->Polymer Oxidation/Chain Growth

Figure 1: Mechanistic divergence. Success depends on avoiding the acid-catalyzed trimerization pathway (red).

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Acetyl Nitrate)

Best for: General synthesis of 2-nitropyrrole.

Safety Warning: Acetyl nitrate is explosive if heated or concentrated. Never heat above 0°C during generation.

Step-by-Step:

  • Reagent Generation: In a flask vented to a fume hood, cool Acetic Anhydride (

    
    , 10.0 mL)  to -10°C  using an acetone/ice or salt/ice bath.
    
  • Acid Addition: Slowly add Fuming Nitric Acid (

    
    , 1.0 mL)  dropwise.
    
    • Critical: Maintain internal temp < 0°C. The reaction is exothermic.

    • Result: This forms Acetyl Nitrate in situ.[2]

  • Substrate Addition: In a separate flask, dissolve Pyrrole (1.0 equiv) in

    
     (or nitromethane). Cool to -10°C.
    
  • Reaction: Cannulate or drip the Acetyl Nitrate solution into the Pyrrole solution slowly.

    • Why? Keeping pyrrole in excess initially helps prevent over-nitration.

  • Quenching: After 1-2 hours, pour the mixture onto crushed ice .

    • Chemistry: This hydrolyzes remaining

      
       and neutralizes the acid.
      
  • Isolation: Neutralize with solid

    
     until pH 7. Extract with Dichloromethane (DCM).
    
  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     80:20 Hexanes:EtOAc).
    
Protocol B: Claycop (Solid-Supported Reagent)

Best for: Acid-sensitive derivatives or Green Chemistry requirements.

  • Preparation: Add Claycop (Clay-supported Copper(II) Nitrate) to a solution of pyrrole in

    
     or Hexane.
    
  • Reaction: Stir at room temperature.

    • Advantage:[1][3][4][5][6] The clay acts as a buffer, preventing the "acid spike" that causes polymerization.

  • Workup: Filter off the solid clay. Evaporate solvent.[7]

    • Result: Often yields cleaner crude product requiring less rigorous chromatography.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, viscous oil. What happened?

Diagnosis: Acid-catalyzed polymerization (The "Pyrrole Red" phenomenon). Root Cause:

  • Temperature rose above 0°C during addition.

  • You used mixed acid (

    
    ) instead of acetic anhydride.
    
  • Quenching was too slow. Corrective Action: Repeat using Protocol A . Ensure the internal temperature probe never reads > -5°C. Quench immediately onto ice.

Q2: I need 3-nitropyrrole, not 2-nitropyrrole. How do I switch selectivity?

Diagnosis: Regiocontrol failure. Solution: You cannot force 3-selectivity on unsubstituted pyrrole easily. Workflow:

  • Protect the Nitrogen with a bulky group: Triisopropylsilyl (TIPS) .

  • Nitrate using Protocol A.[4][8] The bulky TIPS group blocks the C2 positions sterically.

  • Deprotect with TBAF (Tetra-n-butylammonium fluoride). Reference: Anderson, H. J.[1][9] Can. J. Chem. 1957 (See Ref 2).[9]

Q3: Can I scale this up to 100g?

Diagnosis: Safety Hazard. Warning: Acetyl nitrate is an energetic compound. Scaling up batch reactions increases the risk of thermal runaway. Recommendation:

  • Flow Chemistry: Use a continuous flow reactor to generate acetyl nitrate and react it immediately in small volumes.

  • Batch limit: Do not exceed 10g batches without blast shielding and rigorous cooling jackets.

Workflow Decision Matrix

Use this logic gate to select the correct experimental path.

DecisionMatrix Input Target Molecule Check1 Is N-position substituted? Input->Check1 PathA Unsubstituted (N-H) Check1->PathA No PathB Bulky Group (N-TIPS/tBu) Check1->PathB Yes Method1 Acetyl Nitrate (-10°C) PathA->Method1 Standard Method2 Claycop Reagent (Room Temp) PathA->Method2 Acid Sensitive PathB->Method1 Steric Steering Result1 Major: 2-Nitro Minor: 3-Nitro Method1->Result1 From Path A Result2 Major: 3-Nitro (Steric Control) Method1->Result2 From Path B Method2->Result1

Figure 2: Decision matrix for reagent and substrate selection.

References

  • Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—I: The preparation of 2- and 3-nitropyrrole.[1][9] Tetrahedron, 22(1), 57–62.[1][9]

    • Significance: The foundational paper establishing Acetyl Nitr
  • Anderson, H. J. (1957). Pyrrole Chemistry: I.[1][9] The Preparation and Properties of Some 3-Substituted Pyrroles. Canadian Journal of Chemistry, 35(1), 21-27.

    • Significance: Defines the steric steering methods to access 3-nitropyrrole.
  • Begari, E., et al. (2014). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration.[3][6] Synlett, 25(14), 1997-2000.[3][6]

    • Significance: Modern "Green" alternative using solid supports to prevent polymeriz
  • R. Alan Jones. (1990). The Chemistry of Pyrroles. Academic Press.

    • Significance: Comprehensive text on pyrrole reactivity and safety.

Sources

Technical Support Center: Purification of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting advice for the purification of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is a dark, tarry mess. How can I effectively isolate the desired product?

A: The formation of dark, tarry by-products is common in nitration reactions of pyrrole derivatives. An effective first step is often an extraction from a basic aqueous solution. The desired product, Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, is a neutral compound, while many acidic by-products, particularly those with a free N-H on the pyrrole ring, will be deprotonated and dissolve in the aqueous layer. This can significantly clean up the crude mixture before further purification.

For particularly stubborn tars, column chromatography is highly recommended. The use of a silica gel stationary phase with a gradient elution starting from a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate can effectively separate the product from polymeric impurities.[1]

Q2: I'm seeing multiple spots on my TLC, even after an initial workup. What are the likely impurities?

A: Besides the starting materials, several by-products can form during the synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. These can include:

  • Isomeric Products: Nitration of the pyrrole ring can sometimes lead to the formation of other nitro-isomers, such as Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.[1] The separation of these isomers can be challenging due to their similar polarities.

  • Di-nitrated Products: Under harsh nitrating conditions, di-nitration of the pyrrole ring can occur.

  • Hydrolyzed Product: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid).

  • Unreacted Starting Material: Incomplete reactions will leave residual starting materials.

Q3: How do I choose the right purification technique: recrystallization or column chromatography?

A: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is an effective technique if the desired product is significantly more soluble in a hot solvent than at room temperature, and the impurities have different solubility profiles. It is often a good choice for removing small amounts of impurities from a relatively pure product. For nitro-pyrrole compounds, solvents like water, or mixtures of benzene and petroleum hexanes have been used successfully.[1]

  • Column Chromatography is a more versatile and powerful technique for separating complex mixtures with multiple components or impurities that have similar polarities to the product.[2] It is particularly useful when dealing with tarry residues or a mixture of isomers.[1]

Q4: I'm struggling to get good separation of my product from an impurity with a very similar Rf value on TLC. What can I do?

A: When dealing with compounds that co-elute, several strategies can be employed:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial. Try different solvent mixtures with varying polarities. Sometimes, adding a small amount of a third solvent with a different character (e.g., a small amount of methanol in a hexane/ethyl acetate system) can improve separation.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For aromatic compounds, a phenyl-hexyl column can offer different selectivity due to π-π interactions, which can help separate structural isomers.[3] Alumina is another option, available in acidic, neutral, or basic forms, which can alter the elution order of compounds.[2]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers significantly higher resolution than standard column chromatography. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used for the separation of nitroaromatic compounds.[3][4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Fill the column about halfway with hexanes.

    • Prepare a slurry of silica gel in hexanes and carefully pour it into the column, allowing it to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Drain the solvent until the level is just above the sand.[2]

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin elution with a non-polar mobile phase, such as 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate, then 80:20, and so on. The optimal gradient should be determined by preliminary thin-layer chromatography (TLC) analysis.

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Materials:

  • Crude product

  • Recrystallization solvent (e.g., water, ethanol, or a mixture of solvents like benzene/petroleum hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cool and Crystallize:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Dry the Product:

    • Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove any residual solvent.

Data Presentation

Technique Stationary Phase Typical Mobile Phase/Solvent Advantages Disadvantages
Column Chromatography Silica GelHexanes/Ethyl Acetate GradientVersatile for complex mixtures, good for removing tars.[1][2]Can be time-consuming and require large solvent volumes.
Recrystallization N/AWater, Ethanol, Benzene/Petroleum HexanesGood for high-purity final product, scalable.Requires suitable solvent and may not remove all impurities.
HPLC C18, Phenyl-HexylAcetonitrile/Water or Methanol/Water GradientHigh resolution, excellent for separating isomers.[3][4]Requires specialized equipment, smaller scale.

Visualizations

Purification Workflow

Purification_Workflow crude Crude Reaction Mixture extraction Aqueous Base Extraction crude->extraction Remove acidic byproducts column_chrom Column Chromatography extraction->column_chrom Separate neutral components recrystallization Recrystallization column_chrom->recrystallization Final polishing (optional) pure_product Pure Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate column_chrom->pure_product recrystallization->pure_product

Caption: A workflow diagram for the purification of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Troubleshooting Decision Tree

Troubleshooting_Tree start Impure Product tlc Analyze by TLC start->tlc multiple_spots Multiple Spots? tlc->multiple_spots streaking Streaking/Tarry? tlc->streaking column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes recrystallize Attempt Recrystallization multiple_spots->recrystallize No (minor impurities) streaking->column_chrom Yes streaking->recrystallize No optimize_solvent Optimize TLC Solvent System column_chrom->optimize_solvent Poor Separation pure Pure Product column_chrom->pure Good Separation recrystallize->column_chrom Unsuccessful recrystallize->pure Successful change_stationary Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_solvent->change_stationary hplc Consider HPLC change_stationary->hplc

Sources

Technical Support Center: Synthesis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges in synthesizing Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate . This molecule is a critical intermediate in the synthesis of DNA-binding polyamides (e.g., distamycin and lexitropsin analogs), yet its synthesis is notoriously plagued by poor regioselectivity.

Executive Summary: The "Yield Problem"

The primary reason for low yields of the 5-nitro isomer is electronic, not procedural. The ester group at position 2 is electron-withdrawing and directs incoming electrophiles (like the nitronium ion,


) primarily to the 4-position  (meta-like), rather than the desired 5-position  (para-like).

When using Methyl 1-methylpyrrole-2-carboxylate as the starting material, the


-methyl group sterically and electronically exacerbates this preference, often resulting in a 6:1 ratio favoring the unwanted 4-nitro isomer .

The Strategic Solution: To improve the yield of the 5-nitro isomer, you must alter the synthesis pathway to minimize this directing effect. The most effective protocol involves nitrating the NH-precursor first , separating the isomers (where the ratio is more favorable), and then performing


-methylation.

Optimized Workflows (Protocols)

Protocol A: The "Indirect" Route (Recommended for High Yield)

Best for: Maximizing the quantity of the 5-nitro isomer.

Rationale: Nitration of the


-H pyrrole (Methyl pyrrole-2-carboxylate) typically yields a more favorable ratio (approx. 2:1 to 3:1) of 4-nitro to 5-nitro compared to the 

-methyl analog. Furthermore, the separation of NH-nitro isomers is often easier due to distinct hydrogen-bonding capabilities.

Step-by-Step Methodology:

  • Nitration:

    • Dissolve Methyl pyrrole-2-carboxylate (1.0 eq) in Acetic Anhydride (

      
      ).
      
    • Cool to -40°C (Cryostat or Dry Ice/Acetonitrile bath). Critical: Temperature control prevents over-nitration and tar formation.

    • Add Fuming Nitric Acid (1.1 eq) in

      
       dropwise over 1 hour.
      
    • Quench with ice water and extract with Dichloromethane (DCM).

  • Purification (The Bottleneck):

    • The crude mixture contains both 4-nitro (major) and 5-nitro (minor) isomers.[1]

    • Separation: Use Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10

      
       70:30).
      
    • Note: The 4-nitro isomer usually elutes first (less polar due to intramolecular H-bonding in some solvents, though this varies). Verify fractions by TLC/NMR.

  • N-Methylation (High Yield Step):

    • Dissolve the isolated Methyl 5-nitropyrrole-2-carboxylate in anhydrous DMF or Acetone.

    • Add Potassium Carbonate (

      
      )  (1.5 eq) and Methyl Iodide (MeI)  (1.2 eq).
      
    • Stir at room temperature for 4–6 hours.

    • Outcome: Quantitative conversion to Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate .

Protocol B: Direct Nitration Optimization

Best for: Rapid screening when separation capacity is limited.

If you must nitrate Methyl 1-methylpyrrole-2-carboxylate directly:

  • Use Acetyl Nitrate (prepared in situ from Fuming

    
     + 
    
    
    
    ) at -20°C .
  • Avoid Sulfuric Acid (

    
    ) mixed acid media, as it promotes hydrolysis of the ester and increases tar formation.
    
  • Expect a yield of ~15–20% for the 5-nitro isomer.

Troubleshooting Guide (FAQ)

Category 1: Reaction Issues

Q: I am seeing a large amount of black tar in my reaction flask. What went wrong? A: Tar formation in pyrrole nitration is caused by acid-catalyzed polymerization or oxidative degradation .

  • Cause: The reaction temperature rose above -10°C, or the acid concentration was too high.

  • Fix: Ensure your cooling bath is stable at -40°C during addition. Add the nitrating agent very slowly.[2] Use Acetic Anhydride as the solvent to scavenge water and mitigate acidity.

Q: My product is a mixture of isomers that I cannot separate. How do I distinguish them? A:

  • TLC: The 4-nitro and 5-nitro isomers have different

    
     values. On Silica (Hexane/EtOAc 3:1), the 4-nitro is typically less polar (higher 
    
    
    
    ) if the NH is free.
  • NMR: Look at the coupling constants (

    
    ) of the pyrrole ring protons.
    
    • 4-Nitro: Protons are at C3 and C5. They are meta-like (non-adjacent).

      
      .
      
    • 5-Nitro: Protons are at C3 and C4. They are vicinal (adjacent).

      
      .
      
    • Diagnostic: A larger coupling constant indicates the 5-nitro isomer (since the protons are neighbors).

Category 2: Yield & Purity

Q: Why is the 4-nitro isomer always the major product? A: This is governed by the electronic directing effects . The ester at C2 is electron-withdrawing.[1] In electrophilic aromatic substitution:

  • The C2-ester deactivates the ring.

  • It directs the incoming

    
     electrophile to the positions "meta" to it (C4) and "para" to it (C5).
    
  • However, the intermediate carbocation for C4 substitution is slightly more stable (or less destabilized) than C5 in the presence of the N-methyl group.

  • See Diagram 1 for the pathway logic.

Q: Can I use "Mixed Acid" (


) to improve the yield? 
A: No.  Strong mineral acids like sulfuric acid often cause hydrolysis of the methyl ester  to the carboxylic acid. The acid moiety (

) can decarboxylate or alter the directing effect, leading to complex mixtures. Stick to Acetyl Nitrate (mild conditions).

Data & Visualization

Table 1: Comparison of Nitration Routes
FeatureDirect Nitration (Start: N-Me Ester)Indirect Nitration (Start: NH Ester)
Major Product 4-Nitro Isomer (~80%)4-Nitro Isomer (~65%)
Target (5-Nitro) Yield Low (~10-15%) Moderate (~25-30%)
Tar Formation High (if Temp > -10°C)Moderate
Purification Difficulty High (Isomers co-elute)Medium (Isomers distinct)
Overall Recommendation Avoid if possiblePreferred Route
Diagram 1: Synthesis Pathway & Regioselectivity Logic

G Start Methyl pyrrole-2-carboxylate (NH Precursor) Nitration Nitration (HNO3, Ac2O, -40°C) Start->Nitration Isomers Mixture: 4-NO2 (Major) + 5-NO2 (Minor) Nitration->Isomers Separation Column Chromatography (Isolate 5-NO2) Isomers->Separation Separation is easier with free NH Methylation N-Methylation (MeI, K2CO3, DMF) Separation->Methylation Product TARGET: Methyl 1-methyl-5-nitro- pyrrole-2-carboxylate Methylation->Product DirectStart Methyl 1-methylpyrrole- 2-carboxylate DirectNitration Direct Nitration (High 4-NO2 bias) DirectStart->DirectNitration Not Recommended DirectNitration->Isomers Yield of 5-NO2 < 15%

Caption: The Indirect Route (Blue Path) maximizes the yield of the 5-nitro isomer by performing separation before N-methylation.

References

  • Anderson, H. J., & Lee, S. F. (1959). Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-pyrrolecarbonitrile, and Their Nitration Products.[1][3] Canadian Journal of Chemistry, 37(1), 12-16.

  • Lown, J. W., et al. (2000). Synthesis of sequence-specific DNA-binding polyamides. Journal of Organic Chemistry, 65(11), 3259–3268. (Contextual reference for lexitropsin building blocks).
  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Product Information.

  • Morgan, K. J., & Morrey, D. P. (1966). Nitration of Pyrrole Derivatives. Tetrahedron, 22(1), 57-62.

Sources

Stability issues of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your work with Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Issue 1: My compound is showing signs of degradation during aqueous reactions. What are the likely causes and solutions?

Possible Causes:

  • pH-Mediated Hydrolysis: The ester functional group in Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis and other degradation pathways.

Solutions:

  • pH Control: Maintain the reaction pH within a neutral range (pH 6-8) if the reaction chemistry allows. Use appropriate buffer systems to stabilize the pH.

  • Temperature Management: Conduct reactions at the lowest effective temperature. Consider running reactions at room temperature or below if kinetics are favorable.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially harsh conditions.

  • Solvent Choice: If possible, use a co-solvent system to reduce the concentration of water and potentially mitigate hydrolysis.

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing my compound in solution. What could be happening?

Possible Causes:

  • Solvent-Induced Degradation: While generally soluble in many organic solvents, long-term storage in certain solvents, particularly protic solvents like methanol or ethanol, could lead to transesterification or other degradation reactions.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in nitroaromatic and pyrrole-containing compounds.[1][3][4] This can lead to the formation of various degradation products.[1]

  • Contamination: The presence of acidic or basic impurities in the solvent could be catalyzing degradation.

Solutions:

  • Solvent Selection and Purity: For short-term storage, use aprotic solvents like acetonitrile or THF. For long-term storage, it is best to store the compound in its solid form. Always use high-purity, HPLC-grade solvents to minimize contaminants.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]

  • Storage Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation processes.[5]

Issue 3: My solid compound has changed color over time. Is it still viable for my experiments?

Possible Cause:

  • Thermal Decomposition and/or Photodegradation: A change in color of the solid compound, often to a yellow or brownish hue, can be an indicator of degradation. This can be caused by exposure to elevated temperatures or light over an extended period.[1][3][4] Nitroaromatic compounds can be susceptible to thermal and photolytic decomposition.[6][7]

Solutions:

  • Proper Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can help to protect against moisture.

  • Re-analysis: Before use, it is highly recommended to re-analyze the compound's purity using techniques like HPLC, NMR, or melting point determination to ensure it meets the requirements for your experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Q1: What are the optimal storage conditions for solid Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate?

For long-term stability, the solid compound should be stored in a well-sealed container, protected from light, in a cool and dry environment. Storing at refrigerated temperatures (2-8 °C) is recommended. For extended periods, storage at -20°C is advisable.

Q2: How does pH affect the stability of the ester and nitro groups on the pyrrole ring?

The ester group is the primary site of pH-dependent instability. It is susceptible to hydrolysis under both acidic (pH < 4) and basic (pH > 8) conditions. The nitro group and the pyrrole ring are generally more stable across a wider pH range but can be susceptible to degradation under extreme pH and temperature conditions.

Q3: Is Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate sensitive to light?

Yes, compounds containing nitroaromatic and pyrrole moieties can be sensitive to light, particularly UV radiation.[1][3][4] Photolytic degradation can occur, leading to the formation of impurities.[1] Therefore, it is crucial to protect the compound, both in solid form and in solution, from light exposure.

Q4: What are the expected degradation products of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate?

The primary degradation product under hydrolytic conditions (acidic or basic) is expected to be 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid.[8] Under photolytic or strong oxidative conditions, more complex degradation pathways may occur, potentially involving reactions of the nitro group or the pyrrole ring.

Q5: How can I perform a forced degradation study on this compound?

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4] A typical forced degradation study would involve exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing the compound in solution to UV and visible light.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect any degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Preparation Dissolve the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

Note: This is a starting point, and method optimization may be required based on the specific degradation products formed.

Visualization

Troubleshooting Workflow for Compound Instability

The following flowchart provides a systematic approach to troubleshooting stability issues with Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Stability_Troubleshooting cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_decision Decision Point start Instability Observed (e.g., new peaks, color change) check_conditions Review Experimental Conditions (pH, Temp, Light, Solvent) start->check_conditions Identify Potential Stressors analyze_degradants Characterize Degradants (LC-MS, NMR) check_conditions->analyze_degradants If degradants are present forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation To confirm susceptibility is_degraded Is degradation confirmed? check_conditions->is_degraded optimize_conditions Optimize Reaction/Storage Conditions (Neutral pH, Lower Temp, Protect from Light) analyze_degradants->optimize_conditions change_solvent Change Solvent System (Aprotic, High Purity) analyze_degradants->change_solvent repurify Re-purify Compound analyze_degradants->repurify forced_degradation->optimize_conditions end Stable Compound optimize_conditions->end change_solvent->end repurify->end is_degraded->analyze_degradants is_degraded->end No, check other factors

Caption: Troubleshooting workflow for compound instability.

Summary of Stability Data

The following table summarizes the known stability profile of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate under various stress conditions. This information is based on general principles of organic chemistry and data for structurally related compounds.

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH < 4)Unstable1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Neutral (pH 6-8)Generally Stable-
Basic (pH > 8)Unstable1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Temperature AmbientStable (short-term)-
Elevated (>60 °C)Potential for accelerated hydrolysis and thermal decomposition1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid and other decomposition products
Light Ambient LightModerately StableMinor photoproducts
UV LightUnstableVarious photolytic degradation products
Oxidation AirGenerally Stable-
Strong Oxidants (e.g., H₂O₂)Potentially UnstableOxidized pyrrole and nitro group derivatives
Solvents Aprotic (e.g., ACN, THF)Stable-
Protic (e.g., MeOH, EtOH)Potential for transesterification over timeCorresponding ethyl or other alkyl esters

References

  • Analytical Methods. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. RSC Publishing.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • National Institutes of Health. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC.
  • Springer. (n.d.). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters.
  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.
  • CymitQuimica. (n.d.). Methyl 5-nitro-1H-pyrrole-2-carboxylate.
  • National Institutes of Health. (2021, January 19). Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC.
  • Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. JOCPR.
  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30....
  • National Institutes of Health. (n.d.). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC.
  • Santa Cruz Biotechnology. (n.d.). Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate | CAS 122092-22-2.
  • RSC Publishing. (2025, February 28). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles.
  • ChemRxiv. (2024, September 17). How nitro group position determines the emission properties of diketopyrrolopyrroles.
  • SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts.
  • Pipzine Chemicals. (n.d.). Methyl1-methyl-1H-pyrrole-2-carboxylate.
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • MDPI. (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
  • ResearchGate. (n.d.). Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media.
  • MedchemExpress.com. (2026, February 13). The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis.
  • Frontiers. (2015, June 1). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.
  • ResearchGate. (2025, August 10). Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent.
  • Sigma-Aldrich. (n.d.). Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate AldrichCPR 13138-76-6.
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE.
  • MedchemExpress.com. (n.d.). Methyl 1H-pyrrole-2-carboxylate | Drug Intermediate.
  • ResearchGate. (n.d.). -Effect of pH on decomposition rate of NMP | Download Table.
  • ChemicalBook. (2026, January 13). 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- -- the NIST WebBook.
  • BLDpharm. (n.d.). 1872-41-9|Ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • RSC Publishing. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines.
  • ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

Sources

Technical Support Center: Optimizing Pyrrole Nitration Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrrole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenge of electrophilic nitration on the pyrrole ring. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address the critical issue of regioselectivity, helping you steer your reaction toward the desired C2 or C3-nitrated product.

Troubleshooting Guide: Common Issues in Pyrrole Nitration

This section addresses specific experimental failures in a direct question-and-answer format, providing not just solutions but the core chemical principles behind them.

Question 1: My reaction is yielding a black, intractable tar with minimal to no desired product. What is causing this polymerization?

Answer: This is the most common issue when nitrating pyrrole and is almost always caused by excessively acidic reaction conditions.[1][2] Pyrrole, being an electron-rich heterocycle, is highly susceptible to acid-catalyzed polymerization.[3]

Causality: Under strongly acidic conditions (e.g., conventional H₂SO₄/HNO₃ mixtures), the pyrrole ring is readily protonated. This protonated pyrrole becomes a potent electrophile that can attack a neutral pyrrole molecule, initiating a chain reaction that results in the formation of polypyrrolic tars.[3]

Solutions:

  • Avoid Strong Mineral Acids: Do not use standard benzene nitrating conditions like mixed sulfuric and nitric acid.[1][2]

  • Employ Milder Nitrating Agents: The reagent of choice for decades has been acetyl nitrate , generated in situ from nitric acid and acetic anhydride.[1][2][4][5] This reagent provides the electrophilic nitronium ion (NO₂⁺) without the presence of a strong, non-nucleophilic acid that promotes polymerization.

  • Temperature Control: Perform the reaction at low temperatures (typically between -10°C to 0°C) to minimize side reactions and control the exothermic nature of the nitration.

Question 2: My reaction is producing an inseparable mixture of 2-nitropyrrole and 3-nitropyrrole. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is dependent on understanding and manipulating the electronic and steric factors that govern the electrophilic attack on the pyrrole ring. The C2 position is kinetically favored, but the C3 position can be accessed through strategic substrate modification.

To Favor 2-Nitropyrrole (The Kinetic Product): The preferential attack at the C2 (or α) position is a fundamental characteristic of pyrrole's reactivity.[6][7][8] This preference is due to the superior stability of the cationic intermediate (sigma complex) formed during the reaction, which can be stabilized by three resonance structures, as opposed to only two for C3 attack.[9][10]

  • Strategy: Use a standard, mild nitrating agent like acetyl nitrate on an unsubstituted or N-alkylated pyrrole.[4][5] This will almost exclusively yield the 2-nitro isomer, often accompanied by only minor amounts of the 3-nitro product.[1]

To Favor 3-Nitropyrrole (The Sterically Directed Product): Directing the nitration to the C3 (or β) position requires overriding the inherent electronic preference for the C2 position. This is achieved by sterically encumbering the C2 and C5 positions.

  • Strategy 1: Bulky N-Substituents: Introducing a large substituent on the pyrrole nitrogen, such as a tert-butyl or, more effectively, a triisopropylsilyl (TIPS) group, creates significant steric hindrance around the adjacent C2 and C5 positions.[1][2] This steric shield directs the incoming electrophile to the more accessible C3 and C4 positions. The silyl protecting group can be easily removed post-nitration.[11]

  • Strategy 2: Pre-existing C2 Substituent: If your synthesis allows, starting with a pyrrole that already possesses a substituent at the C2 position (ideally an electron-withdrawing group like a nitrile) will direct nitration to the C4 and C5 positions.[12][13]

Question 3: I am observing significant amounts of dinitrated products. How can I ensure clean mononitration?

Answer: The formation of dinitrated species (e.g., 2,4- and 2,5-dinitropyrrole) occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[2] While the first nitro group is deactivating, the pyrrole ring remains sufficiently activated to react again.

Solutions:

  • Control Stoichiometry: Use a slight excess (no more than 1.1 equivalents) of the nitrating agent.

  • Maintain Low Temperature: Running the reaction at or below 0°C is critical. Do not let the internal temperature rise.

  • Slow Addition: Add the nitrating agent dropwise to the solution of pyrrole to maintain a low instantaneous concentration of the electrophile.

  • Monitor atex: Follow the reaction's progress by TLC or LCMS to quench it as soon as the starting material is consumed, preventing over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the kinetic preference for C2 nitration?

The regioselectivity of electrophilic substitution on pyrrole is determined by the stability of the cationic intermediate formed upon attack.

  • Attack at C2: The positive charge is delocalized over three atoms, including the nitrogen, which can effectively stabilize the charge through resonance. This results in a more stable intermediate.[10][14]

  • Attack at C3: The positive charge is delocalized over only two carbon atoms and does not involve the nitrogen atom in the same direct way. This intermediate is significantly less stable.[10]

Because the transition state leading to the C2-attack intermediate is lower in energy, this pathway is kinetically favored.[10]

G cluster_c2 C2 Attack (More Stable) cluster_c3 C3 Attack (Less Stable) Pyrrole_C2 Pyrrole Intermediate_C2 Sigma Complex (3 Resonance Structures) Pyrrole_C2->Intermediate_C2 + NO₂⁺ Product_C2 2-Nitropyrrole Intermediate_C2->Product_C2 - H⁺ Pyrrole_C3 Pyrrole Intermediate_C3 Sigma Complex (2 Resonance Structures) Pyrrole_C3->Intermediate_C3 + NO₂⁺ Product_C3 3-Nitropyrrole Intermediate_C3->Product_C3 - H⁺ NO2 Nitronium Ion (NO₂⁺) NO2->Pyrrole_C2 NO2->Pyrrole_C3

Caption: Mechanism of C2 vs. C3 Electrophilic Attack on Pyrrole.

Q2: What are the best practices for setting up a pyrrole nitration reaction?
  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the pyrrole substrate is sensitive.

  • Anhydrous Conditions: Use anhydrous solvents (like acetic anhydride) to prevent the nitric acid from reacting with water, which can lead to harsher conditions.

  • Pre-cooling: Cool the pyrrole solution to the target temperature (e.g., -10°C) before starting the addition of the nitrating agent.

  • Controlled Addition: Use a syringe pump or a dropping funnel for a slow, controlled addition of the nitrating agent to the vigorously stirred pyrrole solution.

  • Quenching: Quench the reaction by pouring it into a cold, weakly basic solution (e.g., ice-cold sodium bicarbonate solution) to neutralize acids and prevent product degradation during workup.

Q3: How can I strategically choose a nitrating agent?

The choice of reagent is critical for success. The table below summarizes common options and their typical outcomes.

Nitrating AgentTypical ConditionsPredominant IsomerYield (Typical)Key Considerations
HNO₃ / Acetic Anhydride (Acetyl Nitrate)-10°C to 0°C2-NitroGood to ExcellentThe "gold standard" for minimizing polymerization and achieving C2 selectivity.[1][5]
HNO₃ / Trifluoroacetic Anhydride 0°C2-NitroGoodA more powerful nitrating system, useful for less reactive pyrroles.[15][16]
Cu(NO₃)₂ / Ac₂O Room Temperature2-NitroModerateA very mild alternative, suitable for highly sensitive substrates.[15]
NaNO₂ / K₂S₂O₈ Room Temperature3-NitroGoodA radical-based method reported for selective C3 nitration of the parent pyrrole.[17]
HNO₃ / H₂SO₄ N/AN/AVery PoorNot Recommended. Causes extensive polymerization and decomposition.[1][2]
Q4: How do I achieve C3 selectivity?

Achieving C3 selectivity requires a multi-step approach that leverages steric hindrance. The most reliable method involves protecting the nitrogen with a bulky group.

G start Goal: Synthesize 3-Nitropyrrole protect Protect Pyrrole Nitrogen with a bulky group (e.g., TIPS-Cl, base) start->protect n_protected N-TIPS-Pyrrole protect->n_protected nitrate Nitrate with Acetyl Nitrate (HNO₃ / Ac₂O at 0°C) n_protected->nitrate nitro_protected 3-Nitro-N-TIPS-Pyrrole (Steric hindrance directs to C3) nitrate->nitro_protected deprotect Deprotect Silyl Group (e.g., TBAF) nitro_protected->deprotect end 3-Nitropyrrole (Final Product) deprotect->end

Caption: Workflow for the Synthesis of 3-Nitropyrrole.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Nitropyrrole

This protocol uses the standard acetyl nitrate method for selective C2 nitration.

  • Reagent Preparation (Acetyl Nitrate): In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add acetic anhydride (5.0 eq). Cool the flask to -10°C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. Stir the resulting solution for 15 minutes at -10°C.

  • Reaction: In a separate flask, dissolve pyrrole (1.0 eq) in acetic anhydride. Cool this solution to -10°C.

  • Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution dropwise over 30-60 minutes, maintaining the temperature at -10°C.

  • Monitoring: Stir the reaction mixture at this temperature for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture onto a stirred slurry of ice and sodium carbonate to neutralize the acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-nitropyrrole.[18]

Protocol 2: Selective Synthesis of 3-Nitropyrrole via N-Silylation

This protocol uses a bulky N-triisopropylsilyl (TIPS) protecting group to direct nitration to the C3 position.

  • N-Protection: Dissolve pyrrole (1.0 eq) in anhydrous THF. Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes.

  • Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of pyrrole.

  • Quench with saturated ammonium chloride solution and extract with diethyl ether. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to obtain N-(triisopropylsilyl)pyrrole.[11]

  • Nitration: Dissolve the N-TIPS-pyrrole (1.0 eq) in acetic anhydride and cool to 0°C.

  • In a separate flask, prepare acetyl nitrate as described in Protocol 1 using 1.1 equivalents of nitric acid.

  • Slowly add the acetyl nitrate solution to the N-TIPS-pyrrole solution. Stir at 0°C for 1-2 hours.

  • Workup & Deprotection: Quench the reaction with ice-cold aqueous sodium bicarbonate and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude 3-nitro-N-TIPS-pyrrole in THF and add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq). Stir at room temperature for 1 hour.

  • Purification: Quench with water, extract with ethyl acetate, and purify the concentrated crude product by flash chromatography to isolate 3-nitropyrrole.

References

  • - Organic-Chemistry.org

  • - Wikipedia, The Free Encyclopedia

  • - ECHEMI

  • - Filo

  • - SlideShare

  • - ResearchGate

  • - EduRev

  • - Canadian Journal of Chemistry

  • - Chegg

  • - ResearchGate

  • - National Institutes of Health

  • - BenchChem

  • - Chemistry Stack Exchange

  • - SlideShare

  • - Chemistry Stack Exchange

  • - Canadian Journal of Chemistry

  • - Chemistry Stack Exchange

  • - Vaia

  • - National Institutes of Health

  • - ResearchGate

  • - ResearchGate

  • - Chemistry LibreTexts

  • - SlideShare

  • - Pearson

  • - brainly.com

  • - Chemistry Stack Exchange

  • - Study.com

  • - Chegg

  • - YouTube

  • - National Institutes of Health

  • - ACS Publications

Sources

Technical Support Center: Characterization of Polysubstituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PYR-CHAR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Structural Elucidation of Polysubstituted Pyrrole Derivatives

Introduction: The Polysubstitution Paradox

In modern drug discovery, particularly within the statin (e.g., Atorvastatin) and kinase inhibitor classes, polysubstituted pyrroles are privileged scaffolds. However, they present a unique analytical paradox: while synthetic access has improved (via Paal-Knorr, Hantzsch, or multicomponent coupling), structural characterization has become exponentially more difficult.

The absence of ring protons in fully substituted systems renders standard


H NMR coupling analysis useless. Furthermore, the electron-rich nature of the pyrrole ring often leads to unexpected regioisomerism and restricted rotation (atropisomerism), creating "ghost" peaks that mimic impurities.

This guide addresses the three most critical tickets submitted by researchers: Regioisomer Differentiation , Rotational Isomerism , and Nitrogen Substitution Verification .

Module 1: The Regioisomer Identity Crisis

Issue: Distinguishing 1,2,3,5- from 1,2,3,4-substituted isomers.

User Complaint: "I synthesized a pyrrole via a modified Paal-Knorr reaction using an asymmetrical 1,4-dicarbonyl. MS confirms the mass, but I cannot determine the regiochemistry of the substituents."

Technical Insight: In fully substituted pyrroles, you lack the characteristic


 coupling (typically 3.4–3.8 Hz) between ring protons. Carbon chemical shifts are unreliable due to the "push-pull" electronic effects of substituents (e.g., an electron-withdrawing ester at C3 can shield C2, inverting expected trends).
Troubleshooting Protocol: The "Space & Bond" Approach

Step 1: NOESY/ROESY Triangulation (The Spatial Check) Nuclear Overhauser Effect (NOE) is your primary tool. You must map the spatial proximity of substituents.

  • Target: Look for cross-peaks between the

    
    -substituent (e.g., 
    
    
    
    -methyl or
    
    
    -aryl ortho protons) and the substituents at C2/C5.
  • Logic:

    • 1,2,3,4-isomer: The

      
      -substituent will show NOE correlations to only one adjacent group (at C2) if C5 is unsubstituted (or H). If C2 and C5 have different groups (e.g., Methyl vs. Phenyl), the NOE intensity will differ based on sterics.
      
    • 1,2,3,5-isomer: The

      
      -substituent should show correlations to substituents at both C2 and C5 positions.
      

Step 2:


N-HMBC (The Connectivity Check) 
If NOE is ambiguous due to peak overlap, you must use 

N-HMBC. This detects long-range couplings (

and

) between the pyrrole nitrogen and protons on the substituents.

Experimental Setup (


N-HMBC): 
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz (standard) or 4 Hz (for weaker long-range couplings).
    
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen exchangeable protons and improve relaxation times.

Data Interpretation Table:

Feature1,2,3,4-Substituted Pyrrole1,2,3,5-Substituted Pyrrole
Symmetry Asymmetric environment.Potentially symmetric if C2/C5 substituents are identical.
NOE Correlation

-R group correlates strongly with C2-R only (if C5 is H).

-R group correlates with both C2-R and C5-R .

C Shifts
C2 and C5 shifts differ significantly (>10 ppm typical).C2 and C5 shifts are similar or identical (if substituents match).

Module 2: "Ghost Peaks" & Broadening (Atropisomerism)

Issue: NMR spectra show broad signals or doubled peaks, mimicking an impurity.

User Complaint: "My LC-MS shows a single pure peak ( >99%), but my


H NMR in CDCl

shows split peaks for the phenyl group and broad singlets for the isopropyl group. Is my compound decomposing?"

Technical Insight: This is likely not decomposition. Polysubstituted pyrroles (especially those with bulky groups like phenyl or isopropyl at C3/C4, similar to Atorvastatin) often exhibit atropisomerism . The steric clash between the


-substituent and C2/C5 ortho-substituents restricts rotation, creating distinct conformers on the NMR timescale.
Troubleshooting Protocol: Variable Temperature (VT) NMR

Objective: Confirm dynamic exchange between rotamers.

  • Baseline: Acquire a standard spectrum at 298 K (25°C). Note the broad/split peaks.[1]

  • Heating Phase: Increase probe temperature in 10 K increments (e.g., 310 K, 320 K, up to 350 K).

    • Observation: If the peaks coalesce (merge) into sharp singlets as temperature rises, you have confirmed restricted rotation (atropisomerism).

  • Cooling Phase (Optional): Lower temperature to 250 K.

    • Observation: The peaks should separate further (decoalescence) as the rotation freezes completely.

Critical Warning: If the peaks do not coalesce upon heating but instead degrade or spawn new peaks, you are witnessing thermal decomposition, not atropisomerism.

Module 3: The "Invisible" Nitrogen

Issue: Verifying -alkylation vs. -alkylation.

User Complaint: "I tried to alkylate the pyrrole nitrogen, but I suspect the alkyl group migrated to a carbon position (C2 or C3). There is no NH proton to check."

Technical Insight: Pyrrole nitrogen alkylation is generally favored, but


-alkylation is a common side reaction under acidic conditions or high temperatures. Standard 

H NMR is often inconclusive if the ring is fully substituted.
Troubleshooting Protocol: C Chemical Shift Fingerprinting

The chemical shift of the pyrrole ring carbons is highly sensitive to the nature of the


-substituent.

Diagnostic Criteria:

Parameter

-Alkylated Pyrrole

-Alkylated (NH free)

-CH

Shift
Alkyl protons attached to N are deshielded (

3.5–4.5 ppm).
Alkyl protons on C are more shielded (

2.0–3.0 ppm).

C Ring Shifts

-Carbons (C2/C5) shift upfield (shielded) due to loss of NH anisotropy.

-Carbons remain downfield (

115–125 ppm).

N Shift
Characteristic shift range: -230 to -250 ppm (relative to nitromethane).NH Nitrogen range: -250 to -270 ppm .

Visual Workflow for Structure Elucidation:

PyrroleCharacterization start START: Polysubstituted Pyrrole Sample purity Step 1: Purity Check (LC-MS/HRMS) Rule out isobaric impurities start->purity nmr1d Step 2: 1H NMR (DMSO-d6) Check for broad/split peaks purity->nmr1d broad Are peaks broad/split? nmr1d->broad vt_nmr Protocol: VT-NMR Heat to 350K broad->vt_nmr Yes regio Step 3: Regioisomer Check (1,2,3,4 vs 1,2,3,5) broad->regio No coalesce Do peaks coalesce? vt_nmr->coalesce atrop Result: Atropisomerism (Restricted Rotation) coalesce->atrop Yes decomp Result: Decomposition or Mixture coalesce->decomp No noesy Experiment: NOESY 1D/2D Target: N-Substituent <-> C2/C5 regio->noesy ambiguous Is NOE ambiguous? noesy->ambiguous hmbc Experiment: 15N-HMBC Map 3-bond N-H couplings ambiguous->hmbc Yes final Result: Confirmed Structure ambiguous->final No hmbc->final

Caption: Decision matrix for troubleshooting pyrrole characterization. Blue nodes indicate standard workflows; Red nodes indicate advanced intervention points.

FAQ: Frequently Asked Questions

Q: Why can't I see the NH proton in my 1H NMR? A: If your pyrrole is not


-substituted, the NH proton is often very broad due to quadrupole broadening from the 

N nucleus and chemical exchange with water in the solvent.
  • Fix: Switch to DMSO-

    
      or Acetone-
    
    
    
    . These solvents form hydrogen bonds with the NH, slowing down exchange and sharpening the signal [1].

Q: Can I use X-ray crystallography if I can't grow a single crystal? A: Polysubstituted pyrroles are often amorphous solids.

  • Fix: Try co-crystallization . Pyrroles are weak bases; forming a salt with picric acid or using a co-former like 1,4-diiodotetrafluorobenzene (halogen bonding) can induce crystallinity [2]. Alternatively, Powder X-Ray Diffraction (PXRD) can distinguish between polymorphs if you have a reference pattern.

Q: How do I differentiate between an N-oxide and a standard pyrrole? A: This is common in oxidative degradation studies (e.g., Atorvastatin oxidation).

  • Fix: Use

    
    N NMR . An 
    
    
    
    -oxide nitrogen will be significantly deshielded (shifted downfield) compared to the neutral pyrrole nitrogen. Additionally, MS fragmentation will often show a characteristic loss of oxygen (M-16) [3].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Stach, J., et al. (2025).[2] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Link

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. Link

Sources

Preventing runaway reactions during the nitration of pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Controlling Runaway Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges presented by the electrophilic nitration of pyrrole and its derivatives. Pyrrole's high reactivity, while beneficial for many transformations, makes it exquisitely sensitive to the reaction conditions typically employed in aromatic nitration, creating a significant risk of thermal runaway and product degradation. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust protocols to ensure your nitration reactions are safe, controlled, and reproducible.

Troubleshooting Guide: On-the-Fly Problem Solving

This section addresses critical issues that can arise during the nitration of pyrroles. The solutions focus on immediate corrective actions and preventative strategies for future experiments.

Issue 1: My reaction mixture rapidly turned dark brown or black, and a solid precipitate (tar) formed.

  • Question: I started adding my nitrating agent, and the solution immediately changed color to a dark, tar-like consistency. What happened, and is the reaction salvageable?

  • Answer: You have likely initiated acid-catalyzed polymerization of the pyrrole ring.[1][2][3] Pyrrole is an electron-rich aromatic system that is highly susceptible to strong acids.[1][2] Under these conditions, the pyrrole ring is protonated, which breaks its aromaticity and forms a highly reactive electrophilic species.[1] This species then rapidly attacks another neutral pyrrole molecule, starting a chain reaction that results in an insoluble polymer, often referred to as "pyrrole black".[1][4]

    • Causality: Using standard nitrating conditions like a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄/HNO₃) is the most common cause.[5][6][7] These strong acids will preferentially catalyze polymerization over nitration.[2][3]

    • Immediate Action: Unfortunately, once significant polymerization has occurred, the reaction is generally not salvageable. The desired product will be trapped within the polymer matrix, making isolation and purification extremely difficult, if not impossible. The best course of action is to safely quench the reaction.

    • Prevention: The key is to avoid strong acids. The standard and most effective reagent for nitrating pyrrole is acetyl nitrate , which is prepared in situ from nitric acid and acetic anhydride.[3][5][6][8] This reagent is much milder and favors electrophilic substitution on the pyrrole ring over polymerization.[6][9]

Issue 2: The internal temperature of my reaction is increasing uncontrollably.

  • Question: I am adding the nitrating agent, and despite my cooling bath, the reaction temperature is rising much faster than anticipated. What should I do?

  • Answer: You are experiencing the onset of a thermal runaway reaction.[10] Nitration is a highly exothermic process, and the heat generated is accelerating the reaction rate, which in turn generates more heat.[10][11] This is an extremely hazardous situation that can lead to a violent release of energy if not controlled.[12][13]

    • Causality: The most frequent causes are:

      • Too Rapid Addition of the Nitrating Agent: The rate of heat generation is exceeding the capacity of your cooling system.[10]

      • Inadequate Cooling: The cooling bath (e.g., ice-water) may not be sufficient for the scale of the reaction. A more effective cooling bath, such as dry ice/acetone, might be necessary.

      • Incorrect Reagent Concentration: Using fuming nitric acid or overly concentrated reagents can lead to a more vigorous and difficult-to-control reaction.[10][12]

    • Immediate Actions:

      • STOP ADDING THE NITRATING AGENT. This is the most critical first step to prevent adding more fuel to the reaction.[10]

      • Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and that the flask has maximum surface area contact.[10]

      • Prepare for Quenching: If the temperature continues to climb despite these measures, you must quench the reaction. Prepare a large beaker of crushed ice and water. Slowly and carefully pour the reaction mixture into the stirred ice slurry.[14][15] This will rapidly cool the reaction and dilute the reagents, effectively stopping it.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theory and practice of pyrrole nitration.

1. Why is pyrrole so sensitive to strong acids?

Pyrrole's sensitivity stems from its electronic structure. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring to create a 6-pi electron aromatic system.[16][17] While this makes the ring aromatic, it also makes the carbon atoms—particularly the C2 and C5 positions—very electron-rich and reactive towards electrophiles.[2][16][18]

When a strong acid is introduced, it protonates the pyrrole ring, typically at the C2 position.[1] This protonation breaks the aromaticity, and the resulting pyrrolium cation is a potent electrophile. It will readily react with a neutral, unprotonated pyrrole molecule, initiating a polymerization cascade.[1][2]

Caption: Mechanism of acid-catalyzed pyrrole polymerization.

2. What is the best nitrating agent for pyrrole and why?

For unsubstituted pyrrole, the reagent of choice is acetyl nitrate , generated in situ by adding fuming nitric acid to acetic anhydride at low temperatures.[3][8][19]

  • Mechanism: Nitric acid reacts with acetic anhydride to form acetyl nitrate (CH₃COONO₂). This species is a milder electrophile than the nitronium ion (NO₂⁺) generated in mixed acid. It delivers the nitro group to the electron-rich pyrrole ring without the strongly acidic conditions that cause polymerization.[6] The reaction typically yields 2-nitropyrrole as the major product, with smaller amounts of the 3-nitro isomer.[3][7]

For more sensitive or complex pyrrole derivatives, other modern nitrating agents can be considered, such as sodium nitrite in hexafluoroisopropanol (HFIP) or bench-stable reagents based on saccharin.[20][21]

3. How can I improve the regioselectivity of the nitration?

Electrophilic substitution on pyrrole preferentially occurs at the C2 (or α) position because the intermediate cation is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures).[2][8]

To favor nitration at the C3 position, one can employ steric hindrance. By introducing a large, bulky protecting group on the nitrogen atom, such as a triisopropylsilyl (TIPS) group, the C2 and C5 positions become sterically blocked.[16] This forces the electrophile to attack the less-hindered C3 position. The protecting group can then be removed in a subsequent step.

4. What are the essential safety precautions for this reaction?

Nitration reactions are inherently hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. A face shield is strongly recommended.

  • Engineering Controls: All work must be performed in a certified chemical fume hood. For larger-scale reactions, a blast shield should be used.

  • Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle both with extreme care. Always add the acid to the anhydride slowly and with cooling.

  • Reaction Monitoring: Never leave a nitration reaction unattended. Continuously monitor the internal temperature.[10]

  • Quenching: The quenching process (adding the reaction mixture to ice) is also exothermic due to the dilution of strong acids and must be done slowly and with vigorous stirring.[14]

Experimental Protocol & Data

This section provides a reliable, step-by-step protocol for the controlled mono-nitration of pyrrole and a table of typical reaction parameters.

Protocol: Controlled Mono-Nitration of Pyrrole using Acetyl Nitrate

Disclaimer: This protocol must be performed by trained personnel in a properly equipped laboratory with all necessary safety measures in place.

Step 1: Preparation of the Nitrating Agent (Acetyl Nitrate)

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Place acetic anhydride (Ac₂O) in the flask and cool the flask to -10 °C using a dry ice/acetone bath.

  • Slowly add fuming nitric acid (HNO₃) dropwise via the dropping funnel to the stirred acetic anhydride. CRITICAL: Maintain the internal temperature below 0 °C throughout the addition. The addition is highly exothermic.

  • Once the addition is complete, stir the mixture at -10 °C for an additional 15 minutes. This is your acetyl nitrate solution.

Step 2: Nitration of Pyrrole

  • In a separate flask, dissolve pyrrole in acetic anhydride.

  • Cool this solution to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution. CRITICAL: Vigorously stir the mixture and maintain the internal temperature between -10 °C and -5 °C. A runaway reaction is possible if the temperature is not controlled.[10]

  • After the addition is complete, allow the reaction to stir at this temperature for the specified time (see table below), monitoring the reaction progress by TLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench it by pouring it slowly and carefully onto a large excess of crushed ice and water with vigorous stirring.[14]

  • Allow the mixture to warm to room temperature. A solid product (2-nitropyrrole) may precipitate.

  • If a solid forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.[14]

  • Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-nitropyrrole by recrystallization or column chromatography.

Table of Typical Reaction Parameters

ParameterRecommended Value/ConditionRationale & Causality
Nitrating Agent Acetyl Nitrate (HNO₃ in Ac₂O)Milder conditions prevent acid-catalyzed polymerization common with H₂SO₄/HNO₃.[3][6][7]
Substrate PyrroleHighly reactive, electron-rich heterocycle.
Solvent Acetic AnhydrideServes as both a solvent and a reagent to form acetyl nitrate.
Temperature -10 °C to 0 °CCritical for controlling the high exothermicity of the reaction and preventing runaway.[10][19]
Addition Rate Slow, DropwisePrevents localized overheating and ensures the cooling system can manage the heat generated.[10]
Reaction Time 1-3 hoursTypically sufficient for completion; monitor by TLC for optimal results.
Quenching Agent Ice/WaterRapidly cools and dilutes the reaction mixture, effectively stopping the reaction.[14][15]
Typical Yield 50-65% (2-nitropyrrole)Yields can vary based on precise temperature control and work-up efficiency.[9][22]

graph "Troubleshooting_Workflow" {
layout=dot;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

Start [label="Observe Uncontrolled\nTemperature Rise", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Addition [label="IMMEDIATELY Stop\nReagent Addition", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Maximize_Cooling [label="Maximize Cooling\n(Lower bath temp, increase contact)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temperature\nStill Rising?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="SAFE QUENCH:\nSlowly pour into\nlarge volume of ice/water", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Continue Monitoring\nTemperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable [label="Reaction Stabilized\nProceed with Caution or Stop", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Post_Mortem [label="Post-Incident Analysis:\n- Check addition rate\n- Evaluate cooling capacity\n- Verify reagent concentrations", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Stop_Addition; Stop_Addition -> Maximize_Cooling; Maximize_Cooling -> Check_Temp; Check_Temp -> Quench [label="Yes"]; Check_Temp -> Monitor [label="No"]; Monitor -> Stable; Quench -> Post_Mortem; Stable -> Post_Mortem; }

Caption: Troubleshooting workflow for a runaway nitration reaction.

References
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Pyrrole. Wikipedia. [Link]

  • Sensitivity of Pyrrole to Acids. (2025). Filo.
  • Acidic and Basic Character of Pyrrole. Scribd. [Link]

  • Nitration of Pyrrolo[2,1‐a]isoquinolines with NaNO2/HFIP. ResearchGate. [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

  • Pyrrole reaction. Unknown Source.
  • pyrrole nitration. quimicaorganica.org. [Link]

  • Simplifying Nitration Chemistry. (2019). Research Communities by Springer Nature. [Link]

  • 19.4.4 Chemical properties - Pyrrole is slightly acidic instead of basic. It shows aromaticity. It also exhibits a very. Unknown Source.
  • Heterocyclic Compounds. Unknown Source.
  • Synthetic protocols for the nitration of corroles. PMC - NIH. [Link]

  • Nitration of Substituted Aromatic Rings and R
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Nitration process.
  • Nitration of pyrrole with sulfuric and nitric acids. (2015). Chemistry Stack Exchange. [Link]

  • Direct nitration of five membered heterocycles. (2025). ResearchGate. [Link]

  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). PMC. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. SciSpace. [Link]

  • Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (2025). ResearchGate. [Link]

  • Biocatalytic Strategies for Nitration Reactions. (2024). JACS Au. [Link]

  • Why is the reaction of pyrrole difficult with acid? (2018). Quora. [Link]

  • Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. (2026). EduRev. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. [Link]

  • Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2010). Unknown Source.
  • Degradation of roxarsone in a sulfate radical mediated oxidation process and formation of polynitrated by-products. RSC Publishing. [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. (2024). Pearson. [Link]

  • Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives. PubMed. [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2013). ACS Publications. [Link]

  • Safety Data Sheet - Pyrrole. DC Fine Chemicals. [Link]

  • Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... ResearchGate. [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025). MDPI. [Link]

  • The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? PMC. [Link]

Sources

Validation & Comparative

Validating the Regiochemistry of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyrrole-based pharmacophores, specifically Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate , structural validation is not merely a formality—it is a critical checkpoint. The nitration of electron-rich pyrrole rings is governed by complex electronic directing effects. While the 2-carboxylate group generally directs electrophilic substitution to the 4- and 5-positions, distinguishing between the 4-nitro and 5-nitro regioisomers using standard 1D NMR is notoriously prone to ambiguity due to overlapping chemical shifts and lack of vicinal proton coupling.

This guide objectively compares the definitive structural elucidation power of Single Crystal X-ray Diffraction (SCXRD) against the standard spectroscopic alternative (


H NMR), providing experimental workflows and data-driven insights to validate the 5-nitro isomer.

The Structural Problem: 4-Nitro vs. 5-Nitro

When nitrating methyl 1-methyl-1H-pyrrole-2-carboxylate, the reaction mixture often contains both isomers. Misidentifying the 4-nitro impurity as the 5-nitro target can lead to erroneous Structure-Activity Relationship (SAR) models in downstream drug discovery.

Synthetic Pathway & Ambiguity

The following diagram illustrates the divergent synthesis and the structural similarity that causes analytical confusion.

NitrationPathway Start Methyl 1-methyl- 1H-pyrrole-2-carboxylate Reagent HNO3 / Ac2O (Electrophilic Substitution) Start->Reagent Isomer5 TARGET: 5-Nitro Isomer (Major Product) Reagent->Isomer5 ~80% Isomer4 IMPURITY: 4-Nitro Isomer (Minor Product) Reagent->Isomer4 ~20% Ambiguity Analytical Bottleneck: Similar Polarity & NMR Shifts Isomer5->Ambiguity Isomer4->Ambiguity

Figure 1: The electrophilic aromatic substitution pathway yielding the target 5-nitro compound and its persistent 4-nitro regioisomer.

Comparative Analysis: SCXRD vs. NMR

While NMR is the workhorse of organic chemistry, it relies on inference of connectivity via magnetic environments. X-ray crystallography provides direct observation of electron density.

Table 1: Technical Comparison of Validation Methods
Feature

H NMR (400 MHz)
X-Ray Crystallography (SCXRD)
Primary Data Chemical Shift (

), Coupling (

)
Electron Density Map, Bond Lengths/Angles
Regioisomer ID High Risk: Both isomers show two singlets (or weak doublets) for ring protons.Definitive: Direct visualization of the

bond.
Sample State Solution (

,

)
Solid State (Single Crystal required)
Turnaround 15 Minutes2–24 Hours (including growth)
Material Req. ~5 mg (Recoverable)~0.1 mm Crystal (Non-destructive)
Stereochemistry Inferential (NOESY required)Absolute Configuration determined
Why NMR Fails in this Specific Case

In Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate:

  • Lack of Coupling: The nitro group replaces a proton. The remaining ring protons are often separated by quaternary carbons or heteroatoms, reducing scalar coupling (

    
    ) to zero or making it unresolvable (
    
    
    
    Hz).
  • Chemical Shift Overlap: The inductive effect of the nitro group at position 4 vs. position 5 causes only subtle shifts (

    
     ppm) in the remaining aromatic proton, which is easily obscured by solvent peaks or impurities [1].
    

Experimental Protocol: X-Ray Structure Validation

To definitively confirm the structure, we utilize SCXRD.[1] The following protocol ensures high-quality data collection for nitro-pyrrole derivatives.

Phase 1: Crystal Growth (Vapor Diffusion)

Nitro-pyrroles are often planar and stack well, but they require slow growth to avoid twinning.

  • Solvent Selection: Dissolve 20 mg of the purified solid in a minimal amount of Dichloromethane (DCM) .

  • Anti-solvent: Use Hexane or Pentane .

  • Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing the anti-solvent. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours. Look for prismatic, yellow/orange crystals.

Phase 2: Data Collection & Refinement Workflow

SCXRD_Workflow Crystal 1. Crystal Selection (0.2 x 0.1 x 0.1 mm) Mount 2. Mounting (MiTeGen loop, 100K N2 stream) Crystal->Mount Collect 3. Diffraction (Mo Kα) Collect Sphere of Data Mount->Collect Process 4. Data Reduction (SAINT/XPREP) Collect->Process Solve 5. Structure Solution (Direct Methods/SHELXT) Process->Solve Refine 6. Refinement (Least Squares/SHELXL) Solve->Refine Validate 7. Validation (CheckCIF/Platon) Refine->Validate

Figure 2: The standard operating procedure for Single Crystal X-ray Diffraction analysis.

Phase 3: Critical Structural Parameters

When analyzing the solved structure, verify these specific geometric parameters to confirm the 5-nitro assignment over the 4-nitro alternative.

  • Torsion Angles: The ester group at C2 is typically coplanar with the pyrrole ring due to conjugation.

  • Bond Lengths:

    • 
       bond length should be approx 1.45 Å .
      
    • 
       bond length should be approx 1.47 Å .
      
  • Intermolecular Packing: Look for

    
     stacking interactions common in planar nitro-aromatics, often leading to Monoclinic space groups (e.g., 
    
    
    
    ) [2].

Supporting Data: Simulated Crystallographic Report

Based on analogous structures of ethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate and general pyrrole crystallography [2, 3], the following data represents a successful validation of the title compound.

Table 2: Representative Crystal Data for Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

ParameterValueInterpretation
Formula

Consistent with Methyl ester
Crystal System MonoclinicTypical for planar aromatics
Space Group

Centrosymmetric, common
Unit Cell (

)
~7.5 Å, ~5.5 Å, ~14.8 ÅMatches molecular volume
Volume (

)
~600


(4 molecules per cell)
R-Factor (

)
0.045 (4.5%)High-quality structure
Goodness of Fit (S) 1.05Proper weighting scheme
Flack Parameter N/ANot required (Centrosymmetric)

Analyst Note: If the R-factor exceeds 10% or the thermal ellipsoids are highly elongated, consider disorder in the nitro group rotation or twinning in the crystal lattice.

Conclusion

While NMR spectroscopy is sufficient for purity checks, it lacks the spatial resolution to unambiguously distinguish the 5-nitro and 4-nitro regioisomers of Methyl 1-methyl-1H-pyrrole-2-carboxylate due to electronic similarities. X-ray crystallography is the only self-validating method that provides absolute structural proof.

For regulatory filings and publication, the inclusion of a CIF (Crystallographic Information File) with an R-factor < 5% is the gold standard for this compound class.

References

  • SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrrole-2-carboxylate Crystal Structure Data. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Crystal Structure and Hirshfeld Surface Analysis of Nitro-substituted Pyrimidine Derivatives. Molecules. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of 4-Nitro and 5-Nitro Pyrrole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group to this versatile heterocycle can significantly modulate its biological activity, making nitropyrroles a subject of intense research in the quest for novel therapeutic agents.[3] This guide provides a comparative study of the biological activities of 4-nitro and 5-nitro pyrrole isomers, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on the parent isomers are limited, this analysis synthesizes data from various derivatives to elucidate the influence of the nitro group's position on their anticancer and antimicrobial properties.

The Decisive Role of the Nitro Group's Position

The position of the electron-withdrawing nitro group on the pyrrole ring dictates the molecule's electronic distribution, and consequently, its interaction with biological targets. This seemingly subtle structural difference between 4-nitro and 5-nitro pyrrole isomers can lead to significant variations in their biological profiles. Understanding these differences is crucial for the rational design of more potent and selective drug candidates.

Comparative Biological Activity: Anticancer and Antimicrobial Properties

The following sections detail the reported anticancer and antimicrobial activities of derivatives of 4-nitro and 5-nitro pyrrole, with quantitative data summarized for ease of comparison.

Anticancer Activity: A Tale of Two Isomers

Both 4-nitro and 5-nitro pyrrole derivatives have demonstrated promising anticancer activities. However, the available data suggests that the 5-nitro substitution pattern is more extensively explored and has yielded compounds with notable potency.

A study on novel nifuroxazide derivatives showcased the potential of both 4- and 5-nitropyrrole skeletons in developing antitumor agents.[4] The most promising compounds, which were 5-nitro pyrrole derivatives, exhibited impressive IC50 values against human nasopharyngeal carcinoma cell lines (CNE2 and SUNE1), ranging from 0.80 to 5.18 μM.[4]

Table 1: Anticancer Activity of 5-Nitro Pyrrole Derivatives

Compound/Derivative ClassTarget Cell LineActivity MetricReported Value (μM)
(E)‐2,3‐dihydroxy‐N′‐((5‐nitro‐1‐(4‐(trifluoromethyl)benzyl)‐1H‐pyrrol‐2‐yl)methylene) benzohydrazideCNE2, SUNE1IC500.80 - 5.18
(E)‐N′‐((1‐(4‐fluorobenzyl)‐5‐nitro‐1H‐pyrrol‐2‐yl) methylene)‐2,3‐dihydroxybenzohydrazideCNE2, SUNE1IC500.80 - 5.18
(E)‐N′‐((1‐(3‐fluorobenzyl)‐5‐nitro‐1H‐pyrrol‐2‐yl) methylene)‐2,3‐dihydroxybenzohydrazideCNE2, SUNE1IC500.80 - 5.18

Data sourced from a study on novel nifuroxazide derivatives.[4]

While extensive quantitative data for a direct comparison with 4-nitro pyrrole derivatives in the same study is not provided, the potent activity of the 5-nitro derivatives highlights the promise of this isomeric form in cancer research.

Antimicrobial Activity: The Strength of the 4-Nitro Scaffold

In the realm of antimicrobial agents, derivatives of 4-nitropyrrole have shown significant and broad-spectrum activity. Studies on 4-nitropyrrole-based 1,3,4-oxadiazoles and semicarbazide/thiosemicarbazide hybrids have reported potent antibacterial and antifungal activities.[5][6]

Notably, several N-methylated 4-nitropyrrole-based 1,3,4-oxadiazole derivatives demonstrated potent activity against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL.[5] Furthermore, 4-nitropyrrole-semicarbazide conjugates have displayed remarkable activity against Escherichia coli, with some hybrids being four-fold more active than the standard drug ciprofloxacin.[6]

Table 2: Antimicrobial Activity of 4-Nitro Pyrrole Derivatives

Compound/Derivative ClassTarget OrganismActivity MetricReported Value (μg/mL)
N-methylated 1,3,4-oxadiazolesMSSAMIC0.39 - 1.56
N-methylated 1,3,4-oxadiazolesMRSAMIC0.78 - 1.56
1,3,4-oxadiazolesM. tuberculosis H37RvMIC0.46
Semicarbazide hybrids (5k-5o, 5r, 5s, 5t)E. coliMIC0.39
Semicarbazide hybrids (5k-5o)MSSAMIC0.195
Semicarbazide hybrids (5k-5m, 5o)MRSAMIC0.39
Semicarbazide hybridsAntifungalMIC0.78

Data compiled from studies on 1,3,4-oxadiazole and semicarbazide/thiosemicarbazide derivatives of 4-nitropyrrole.[5][6]

While direct comparative data against 5-nitro pyrrole derivatives under the same experimental conditions is scarce, the potent and broad-spectrum activity of 4-nitropyrrole derivatives positions them as highly promising candidates for the development of new antimicrobial agents.

Experimental Methodologies: Ensuring Scientific Rigor

The biological activities reported in this guide are determined through standardized and validated experimental protocols. Understanding these methods is key to interpreting the data and designing future studies.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density to ensure they are in an exponential growth phase during the assay.[8]

  • Compound Treatment: After cell attachment (typically 24 hours), the cells are treated with serial dilutions of the test compound (e.g., 4-nitro or 5-nitro pyrrole derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: A solution of MTT (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7][9]

  • Formazan Solubilization: The insoluble formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[8][10]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate prep_compounds 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Nitropyrrole Derivatives prep_compounds->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4h) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Principle: This method involves exposing a standardized inoculum of bacteria to serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[11] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[11]

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Within 15 minutes of standardization, the microtiter plate wells are inoculated with the bacterial suspension.[11] Growth and sterility control wells are included.[11]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[11]

  • MIC Determination: The plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dilutions 1. Prepare Antimicrobial Serial Dilutions prep_inoculum 2. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Microtiter Plate prep_inoculum->inoculate incubate 4. Incubate (16-20h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The observed differences in the biological activities of 4-nitro and 5-nitro pyrrole derivatives underscore the importance of the nitro group's position in defining their structure-activity relationships (SAR). The electronic and steric effects of the nitro group can influence the molecule's ability to bind to its target, its membrane permeability, and its metabolic stability.

Future research should focus on direct, head-to-head comparative studies of 4-nitro and 5-nitro pyrrole isomers and their derivatives across a wider range of biological assays. Investigating the physicochemical properties, such as pKa, lipophilicity (logP), and electronic charge distribution, of these isomers will provide a deeper understanding of the underlying mechanisms driving their biological activities. Such studies will be invaluable for the rational design of next-generation nitropyrrole-based therapeutic agents with enhanced potency and selectivity.

Conclusion

This comparative guide highlights the distinct biological activity profiles of 4-nitro and 5-nitro pyrrole isomers, based on the available data for their derivatives. While 5-nitro pyrrole derivatives have shown particular promise as anticancer agents, the 4-nitro pyrrole scaffold has yielded potent and broad-spectrum antimicrobial compounds. The provided experimental protocols for key biological assays offer a foundation for researchers to conduct further investigations in this promising area of medicinal chemistry. A deeper exploration of the structure-activity relationships of these isomers will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

  • MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Synthesis of New Nifuroxazide Derivatives Based on Nitropyrrole Skeleton with Good Antitumor Activity in Vitro. (2024). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents. (2013). European Journal of Medicinal Chemistry, 70, 49-58.
  • Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(13), 3079-3083.
  • Comparative study of the biological activity of different substituted pyrroles. (n.d.). BenchChem.
  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. (1994). Food and Chemical Toxicology, 32(9), 839-844.
  • A Comparative Guide to the Biological Activity of Pyrrole Deriv
  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.).
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. (2025). Journal of Biochemical and Molecular Toxicology.
  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. (2021). Current Medicinal Chemistry, 28(1), 1-23.
  • Nitropyrrole. (2024). ChemBK. Available at: [Link]

  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. (1974). Antimicrobial Agents and Chemotherapy, 6(5), 624-625.
  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.).
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2011). Der Pharma Chemica, 3(4), 210-218.
  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (2016). Organic & Biomolecular Chemistry, 14(24), 5436-5447.
  • Synthesis and cytotoxic activity of new indolylpyrrole derivatives. (2021). Journal of the Serbian Chemical Society, 86(3), 265-276.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2013). Revista de la Sociedad Química de México, 57(3), 169-176.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2007). In Nitroarenes. Springer.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 138, 1038-1048.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. (2022). Molecules, 27(16), 5123.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (2011). Der Pharma Chemica, 3(4), 210-218.
  • Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]

  • Pyrrole. (n.d.). PubChem. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences, 25(23), 12873.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Pyrrole: Properties and Nomencl

Sources

A Strategic Guide to Investigating the Cross-Reactivity of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of any novel chemical entity into the discovery pipeline necessitates a rigorous evaluation of its specificity. Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, a compound characterized by its substituted nitropyrrole core, represents such an entity. While its precise biological targets and cross-reactivity profile are not yet extensively documented in publicly available literature, its chemical structure suggests a high potential for biological activity. The pyrrole nucleus is a privileged scaffold, appearing in numerous natural products and approved drugs, while the nitroaromatic group is a known pharmacophore and a potential toxicophore.[1][2][3]

This guide provides a comprehensive framework for the systematic investigation of the cross-reactivity of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate. It is designed to equip researchers with the strategic rationale and detailed methodologies required to build a robust selectivity profile, a critical step in mitigating the risk of off-target effects that can lead to toxicity or diminished efficacy.[4][5][6]

Molecular Profile and Predictive Target Analysis

The structure of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate offers clues to its potential biological interactions. A proactive analysis of its core motifs can guide the design of an efficient screening strategy.

  • The Pyrrole Scaffold : This five-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, known to interact with a wide array of biological targets.[1][3] Its presence suggests that the compound could potentially bind to enzymes, receptors, or nucleic acids.

  • The Nitroaromatic Moiety : Nitroaromatic compounds are known for their redox activity.[2] In hypoxic environments, such as those found in solid tumors, the nitro group can be enzymatically reduced to form reactive intermediates that can induce cellular damage.[7][8] This raises the possibility of selective activity in cancer cells but also flags a potential for mutagenicity and off-target toxicity through redox cycling.[2][7]

  • The Carboxylate Group : The methyl ester is a potential hydrogen bond acceptor and can influence the compound's solubility and pharmacokinetic properties. It may also be liable to hydrolysis by cellular esterases, potentially altering the compound's activity profile.

Based on this analysis, initial hypotheses for potential targets could include protein kinases, given the planarity of the pyrrole ring which could favor insertion into ATP-binding pockets, and nitroreductases, due to the presence of the nitro group.

A Phased Experimental Framework for Cross-Reactivity Profiling

A systematic, multi-tiered approach is recommended to efficiently map the interaction landscape of a novel compound. This workflow begins with broad screening to identify potential interactions, followed by more focused assays to confirm and quantify these "hits."

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Hit Confirmation & Cellular Engagement cluster_2 Phase 3: Selectivity Profile a Compound Synthesis & QC b Broad Kinase Panel (e.g., KinomeScan @ 10µM) a->b Test Compound c Receptor Binding Panel (e.g., SafetyScreen44™) a->c Test Compound d Dose-Response Assays (IC50 Determination for 'Hits') b->d Primary Hits c->d Primary Hits e Cellular Thermal Shift Assay (CETSA) for Top Hits d->e Confirmed Hits f Quantitative Data Analysis e->f g Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) f->g h Final Cross-Reactivity Report g->h

Caption: Proposed experimental workflow for cross-reactivity profiling.

Phase 1: Broad-Spectrum Off-Target Screening

The initial step involves screening the compound at a relatively high concentration (e.g., 10 µM) against large, well-curated panels of common off-targets. This approach casts a wide net to identify potential liabilities early in the development process.

  • Kinase Profiling : Due to the conserved nature of the ATP-binding site, kinases are a frequent source of off-target activity for small molecules.[9][10][11][12] Submitting the compound for a broad kinase panel screen (often covering >400 kinases) is a standard industry practice. This will identify any unintended interactions with various kinase families.

  • Safety Pharmacology/Receptor Binding Panels : These commercially available services assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are commonly associated with adverse drug reactions.[13] A typical panel, such as the SafetyScreen44™, can provide crucial insights into potential cardiovascular, central nervous system, and other toxicities.[13]

Phase 2: Hit Confirmation and Cellular Target Engagement

Any significant interactions ("hits") identified in Phase 1 must be validated. This involves confirming the interaction with orthogonal assays and, critically, demonstrating that the compound engages its target within a living cell.

  • Dose-Response Analysis : For each confirmed hit, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This quantitative data is essential for comparing the potency of on-target versus off-target effects.

  • Cellular Thermal Shift Assay (CETSA®) : CETSA is a powerful biophysical technique that verifies target engagement in a physiological context.[14][15][16][17][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[16][18] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, one can directly observe target engagement.

CETSA_Principle cluster_0 No Compound (Control) cluster_1 With Compound Unbound Protein Unbound Protein Heat Challenge Heat Challenge Unbound Protein->Heat Challenge Denatured & Aggregated Protein Denatured & Aggregated Protein Heat Challenge->Denatured & Aggregated Protein Low Soluble Protein Signal Low Soluble Protein Signal Denatured & Aggregated Protein->Low Soluble Protein Signal Bound Protein Bound Protein Heat Challenge Heat Challenge Bound Protein->Heat Challenge Stabilized Protein Stabilized Protein Heat Challenge ->Stabilized Protein High Soluble Protein Signal High Soluble Protein Signal Stabilized Protein->High Soluble Protein Signal

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment : Culture the chosen cell line (expressing the target of interest) to approximately 80% confluency. Treat the cells with a range of concentrations of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge : Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Cell Lysis : Lyse the cells to release their contents. This is typically achieved by several freeze-thaw cycles using liquid nitrogen and a warm water bath.[14][15]

  • Separation of Soluble and Aggregated Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble proteins, while the pellet contains the aggregated, denatured proteins.[14]

  • Protein Analysis : Carefully collect the supernatant. Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method, such as Western blotting or an immunoassay.

  • Data Interpretation : Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation and Selectivity Analysis

The results of the cross-reactivity profiling should be summarized in a clear, quantitative format. A table comparing the potency of the compound against its intended primary target versus a panel of off-targets is the standard representation.

Table 1: Hypothetical Cross-Reactivity Profile of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Target ClassSpecific TargetAssay TypeIC50 / Kᵢ (nM)Selectivity Index (vs. Target X)
Primary Target Target X Biochemical 50 -
KinaseKinase AKinomeScan85017-fold
KinaseKinase BKinomeScan>10,000>200-fold
GPCR5-HT2B ReceptorRadioligand Binding2,50050-fold
Ion ChannelhERGElectrophysiology>10,000>200-fold
EnzymeNitroreductaseEnzymatic Assay1503-fold

This table contains hypothetical data for illustrative purposes only.

The Selectivity Index is a crucial metric, calculated by dividing the IC50 of an off-target by the IC50 of the intended on-target. A higher selectivity index (typically >100-fold) is desirable, indicating that the compound is significantly more potent for its intended target.

Conclusion

While the biological activity of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate remains to be fully elucidated, its chemical structure warrants a thorough investigation of its target profile and potential for cross-reactivity. A proactive, systematic approach combining broad-panel screening with cellular target engagement assays like CETSA is essential for building a comprehensive understanding of its selectivity. This guide provides a robust, field-proven framework for researchers to generate the critical data needed to make informed decisions about the future development of this and other novel chemical entities. This rigorous, data-driven approach to off-target profiling is a cornerstone of modern drug discovery, ultimately leading to safer and more effective therapeutics.[5][19][20]

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Predictive in silico off-target profiling in drug discovery. PubMed. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Off Target Receptor Binding Profiling Testing. AxisPharm. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC. [Link]

  • Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. PubMed. [Link]

  • N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate. [Link]

  • Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

  • [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole]. PubMed. [Link]

  • Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Some reactions and properties of nitro radical-anions important in biology and medicine. PMC. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-5-Nitropyrrole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and anticancer research, the nitropyrrole scaffold has emerged as a promising pharmacophore. The presence of the nitro group, a potent electron-withdrawing moiety, is crucial for the biological activity of these compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-5-nitropyrrole analogs, offering a comparative overview of their performance, supporting experimental data, and methodologies for their evaluation. While direct and extensive SAR studies on a systematic series of 1-methyl-5-nitropyrrole analogs are limited in publicly available literature, this guide synthesizes findings from closely related nitropyrrole derivatives to elucidate key structural determinants of their biological activity.

The Critical Role of the Nitro-Substituted Pyrrole Ring

The core of these compounds' activity lies in the nitroaromatic system. The nitro group is not merely a passive substituent; it is a key player in the mechanism of action. Nitroaromatic compounds often act as prodrugs that require reductive bioactivation within the target cells, such as bacteria or cancer cells. This reduction is catalyzed by nitroreductases, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamino derivatives, as well as reactive nitrogen species like nitric oxide.[1][2][3] These reactive intermediates can then inflict cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to cell death.[2]

The position of the nitro group on the pyrrole ring, along with the nature and position of other substituents, significantly modulates the compound's redox potential and, consequently, its biological efficacy and spectrum of activity.

Structure-Activity Relationship Insights from Nitropyrrole Analogs

Key SAR Observations:
  • The Nitro Group is Essential: The presence of the nitro group is a fundamental requirement for the antimicrobial and anticancer activities of these compounds. Its removal or replacement with other functional groups generally leads to a significant loss of potency.[4]

  • N-Methylation and Lipophilicity: The N-methyl group at position 1 of the pyrrole ring contributes to the lipophilicity of the molecule. This can influence the compound's ability to penetrate cell membranes. Studies on related N-methylated 4-nitropyrrole-based oxadiazoles have shown potent activity against various bacterial strains, suggesting that N-alkylation is compatible with, and can even enhance, antimicrobial efficacy.[1]

  • Impact of Substituents on the Pyrrole Ring:

    • Electron-withdrawing groups , in addition to the nitro group, can enhance activity. For instance, the introduction of additional nitro groups or halogens in pyrrolomycins has been shown to improve their minimal bactericidal concentration (MBC).[3]

    • The position of substituents matters. The specific placement of functional groups on the pyrrolic nucleus can lead to differential activity against various pathogens or cancer cell lines.[3]

  • The Nature of the Side Chain: In more complex derivatives, such as the 4-nitropyrrole-based 1,3,4-oxadiazoles, the nature of the substituent on the appended heterocyclic ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.[1]

Comparative Performance: Nitropyrrole Analogs vs. Standard Drugs

Direct comparative studies of 1-methyl-5-nitropyrrole analogs against a wide array of standard drugs are scarce. However, studies on related nitropyrrole derivatives provide a basis for performance assessment.

Antimicrobial Activity

A study on novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives, including N-methylated compounds, demonstrated that many of these analogs exhibited antimicrobial activity comparable or superior to the standard antibiotic ciprofloxacin against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[1] Furthermore, some compounds showed potent anti-tubercular activity, with MIC values approaching that of isoniazid.[1]

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of N-Methylated 4-Nitropyrrole-Based Oxadiazole Analogs and Standard Drugs [1]

Compound/DrugS. aureus (MSSA)S. aureus (MRSA)B. subtilisE. coliM. tuberculosis H37Rv
Analog 5e *0.390.780.781.560.46
Ciprofloxacin 0.781.561.560.78-
Isoniazid ----0.40

*Analog 5e is a representative potent compound from the study.

Anticancer Activity

In the realm of oncology, synthetic nitro-pyrrolomycins have been evaluated for their cytotoxic effects on various cancer cell lines. These studies revealed that some nitropyrrole derivatives display potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even better than some established anticancer agents in certain cell lines.[3]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Nitro-Pyrrolomycin Analogs [3]

CompoundHCT116 (Colon Cancer)MCF-7 (Breast Cancer)hTERT-RPE-1 (Normal Epithelial)
PM-C (Natural) 0.8 ± 0.291.5 ± 0.451.2 ± 0.33
Analog 1 1.30 ± 0.351.22 ± 0.692.25 ± 0.35
Analog 5a 1.8 ± 0.411.9 ± 0.512.1 ± 0.49
Analog 5d 1.1 ± 0.391.3 ± 0.421.9 ± 0.47

Experimental Protocols

The development and evaluation of novel 1-methyl-5-nitropyrrole analogs require robust and reproducible experimental methodologies.

Synthesis of 1-Methyl-5-Nitropyrrole Analogs

A general synthetic approach to 1-methyl-5-nitropyrrole analogs can be envisioned starting from 1-methylpyrrole. The synthesis of the core structure can be adapted from established procedures for the synthesis of substituted 1-methylpyrroles and their subsequent nitration.

Step-by-Step Synthesis of a 1-Methyl-5-Nitro-2-Substituted-Pyrrole Analog (Hypothetical):

  • N-Methylation of Pyrrole: Pyrrole can be N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide.[5]

  • Acylation of 1-Methylpyrrole: A substituent can be introduced at the 2-position of 1-methylpyrrole via Friedel-Crafts acylation. For example, reaction with acetic anhydride in the presence of a Lewis acid catalyst can yield 2-acetyl-1-methylpyrrole.

  • Nitration: The 2-acetyl-1-methylpyrrole can then be nitrated. Nitration of this substrate typically yields a mixture of the 4-nitro and 5-nitro isomers. The desired 1-methyl-2-acetyl-5-nitropyrrole can be separated from the isomeric mixture by chromatography.

  • Modification of the Side Chain: The acetyl group at the 2-position can be further modified to introduce a variety of other functional groups, allowing for the synthesis of a library of analogs for SAR studies.

Diagram of Synthetic Workflow:

Synthesis_Workflow Pyrrole Pyrrole N_Methylpyrrole 1-Methylpyrrole Pyrrole->N_Methylpyrrole N-Methylation Methyl_Iodide Methyl Iodide, Base Substituted_N_Methylpyrrole 2-Substituted-1-Methylpyrrole N_Methylpyrrole->Substituted_N_Methylpyrrole Acylation Acylating_Agent Acylating Agent, Lewis Acid Nitrated_Product 1-Methyl-5-nitro-2-substituted-pyrrole Substituted_N_Methylpyrrole->Nitrated_Product Nitration Nitrating_Agent Nitrating Agent Analogs Library of Analogs Nitrated_Product->Analogs Functionalization Modification Side-chain Modification

Caption: Generalized synthetic workflow for 1-methyl-5-nitropyrrole analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Diagram of Antimicrobial Testing Workflow:

Antimicrobial_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Reductive Bioactivation

The primary mechanism of action for nitroaromatic compounds, including 1-methyl-5-nitropyrrole analogs, involves their reduction to cytotoxic reactive species.

Diagram of the Reductive Bioactivation Pathway:

Mechanism_of_Action Nitropyrrole Nitropyrrole Analog (Prodrug) Nitro_Radical Nitro Radical Anion Nitropyrrole->Nitro_Radical One-electron reduction Nitroreductase Nitroreductase (Bacterial/Tumor Cell) Nitroreductase->Nitro_Radical Reactive_Species Reactive Nitrogen Species (e.g., NO, Nitroso) Nitro_Radical->Reactive_Species Further reduction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Sources

Navigating the Maze: A Comparative Analysis of the ADME Properties of Nitropyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The nitropyrrole scaffold is a compelling starting point in medicinal chemistry, appearing in a range of natural products and designed therapeutic agents.[1] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of nitropyrrole derivatives is therefore not just a regulatory hurdle, but a critical step in designing molecules with a higher probability of clinical success.

This guide provides a comparative analysis of the ADME properties of various nitropyrrole derivatives, drawing upon in silico predictions and available experimental data. We will delve into the key parameters that govern a drug's fate in the body, offering insights into the structure-ADME relationships that can guide your lead optimization efforts. Furthermore, we will provide detailed, field-proven protocols for the essential in vitro assays that form the backbone of any robust ADME screening cascade.

Absorption: Crossing the Intestinal Barrier

A comparative analysis of in silico predictions for a series of functionalized nitropyrrole derivatives reveals that many of these compounds are predicted to have high gastrointestinal absorption.[3][4] This is a promising characteristic for oral drug development. The predicted high GI absorption is likely influenced by a combination of factors including molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, which for many of the studied nitropyrrole derivatives, fall within the parameters of Lipinski's Rule of Five.[5]

Table 1: Comparative In Silico Absorption Properties of Representative Nitropyrrole Derivatives

Compound ClassPredicted Gastrointestinal (GI) AbsorptionPredicted Blood-Brain Barrier (BBB) PermeantLipinski's Rule of 5 ViolationsReference
Polysubstituted NitropyrrolesHighYes/No (Varies with substitution)0[3]
1-Substituted 2-NitropyrrolesHighYes/No (Varies with substitution)0[5]
Pyrrole-Carbohydrate AnaloguesModerate to HighNo0[6]

Note: Data is based on in silico predictions from cited literature and should be experimentally verified.

Structure-Absorption Relationships

The in silico data suggests that the diverse substitutions on the nitropyrrole core can significantly influence permeability. For instance, the addition of bulky or highly polar groups, such as in some pyrrole-carbohydrate analogues, may reduce passive diffusion across the intestinal membrane. Conversely, strategic placement of lipophilic moieties can enhance absorption, provided they do not excessively increase the molecular weight or lead to poor solubility.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used for the assay.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer, and the cells are allowed to equilibrate.

    • The transport buffer in the apical (upper) chamber is replaced with the buffer containing the test compound.

    • At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (lower) chamber.

    • The volume removed is replaced with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical): The process is reversed to assess active efflux, with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

Distribution: Reaching the Target

Once absorbed, a drug's journey through the body is governed by its distribution into various tissues and its binding to plasma proteins. Plasma protein binding (PPB) is a critical parameter, as only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[8] High plasma protein binding can limit the efficacy of a drug and can also be a source of drug-drug interactions.

While comprehensive experimental PPB data for a wide range of nitropyrrole derivatives is scarce, a study on an N-pyrrolyl derivative penicillin provides a valuable experimental anchor. The study found that this derivative exhibited moderate plasma protein binding, ranging from 41% to 55% across different mammalian species.[9] In silico predictions for other pyrrole derivatives often suggest a higher degree of plasma protein binding, with many compounds predicted to be more than 90% bound to plasma proteins.[8]

Table 2: Comparative In Silico and Experimental Distribution Properties

Compound/ClassPredicted Plasma Protein Binding (%)Experimental Plasma Protein Binding (%)SpeciesReference
Thieno[2,3-d]pyrimidine derivatives>90%Not ReportedHuman (predicted)[8]
N-pyrrolyl derivative penicillinNot Reported41-55%Cow, Sheep, Pig, Dog[9]

Note: Direct comparison is challenging due to the different chemical scaffolds. The data highlights the general range of PPB observed for pyrrole-containing molecules.

Structure-Distribution Relationships

Lipophilicity is a major driver of plasma protein binding. Highly lipophilic compounds tend to bind more extensively to albumin, the main protein in plasma. The nitro group in nitropyrrole derivatives can influence both the electronic and lipophilic character of the molecule, thereby modulating its affinity for plasma proteins. The introduction of polar functional groups can help to reduce plasma protein binding.

Experimental Protocol: Plasma Protein Binding by Ultracentrifugation

Ultracentrifugation is a reliable method for determining the unbound fraction of a drug in plasma.

Workflow for Plasma Protein Binding Assay

G cluster_prep Sample Preparation cluster_assay Ultracentrifugation cluster_analysis Analysis spike Spike plasma with test compound equilibrate Equilibrate at 37°C spike->equilibrate centrifuge Centrifuge at high speed to separate unbound drug equilibrate->centrifuge quantify_total Quantify total drug concentration in plasma equilibrate->quantify_total Aliquot for total concentration collect Collect the protein-free supernatant (ultrafiltrate) centrifuge->collect quantify_unbound Quantify unbound drug concentration in ultrafiltrate collect->quantify_unbound calculate Calculate percent unbound and percent bound quantify_total->calculate quantify_unbound->calculate

Caption: Workflow for determining plasma protein binding by ultracentrifugation.

Step-by-Step Methodology:

  • Compound and Plasma Preparation: Prepare a stock solution of the test compound. Thaw pooled plasma (from the species of interest) at 37°C.

  • Spiking and Equilibration: Spike the plasma with the test compound to the desired concentration. Incubate the spiked plasma at 37°C for a sufficient time to allow for binding equilibrium to be reached.

  • Ultracentrifugation: Transfer the spiked plasma to ultracentrifuge tubes and centrifuge at high speed (e.g., >200,000 x g) for a duration that allows for the separation of the protein-free fraction (ultrafiltrate).

  • Sample Collection: Carefully collect the supernatant (ultrafiltrate), which contains the unbound drug. Also, take an aliquot of the spiked plasma before centrifugation to determine the total drug concentration.

  • Sample Analysis: Determine the concentration of the test compound in both the ultrafiltrate and the total plasma sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Fraction unbound (fu) = Concentration in ultrafiltrate / Concentration in total plasma

    • Percent bound = (1 - fu) * 100

Metabolism: The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be readily excreted. The cytochrome P450 (CYP) enzyme family plays a central role in this process. Metabolic stability, typically assessed in liver microsomes or hepatocytes, is a key determinant of a drug's half-life and potential for drug-drug interactions.

While specific comparative metabolic stability data for a series of nitropyrrole derivatives is not extensively published, studies on related nitroaromatic compounds suggest that the nitro group can be a site of metabolism, undergoing reduction to nitroso, hydroxylamino, and amino metabolites.[10] The pyrrole ring itself can also be susceptible to oxidation.

Structure-Metabolism Relationships

The metabolic fate of nitropyrrole derivatives is highly dependent on their substitution pattern. Introducing electron-withdrawing groups can influence the susceptibility of the nitro group to reduction. Steric hindrance around metabolically labile sites can also be a strategy to improve metabolic stability. For instance, blocking a potential site of hydroxylation with a fluorine atom is a common tactic in medicinal chemistry.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the in vitro metabolic stability of a compound.

Workflow for Metabolic Stability Assay

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound. Prepare a working solution of human liver microsomes in phosphate buffer. Prepare an NADPH-regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as (0.693 / t½) * (incubation volume / microsomal protein amount).

Excretion: The Final Exit

Excretion is the final step in the elimination of a drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the metabolites, particularly their water solubility, play a crucial role in their excretion. The increased polarity of metabolites generated during metabolism facilitates their renal clearance.

For nitropyrrole derivatives, the metabolic transformations, including nitro-reduction and oxidation of the pyrrole ring, will lead to more polar compounds that are more readily excreted in the urine.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the ADME properties of nitropyrrole derivatives. The available in silico data suggests that many compounds within this class possess favorable absorption characteristics. However, potential liabilities such as high plasma protein binding and metabolic instability need to be carefully managed through structural modifications.

The provided experimental protocols serve as a practical resource for researchers to generate robust in vitro ADME data for their proprietary nitropyrrole derivatives. A key takeaway for drug development professionals is the importance of an integrated approach, where in silico predictions guide the synthesis of new analogues, which are then profiled in a cascade of in vitro ADME assays. This iterative cycle of design, synthesis, and testing is fundamental to optimizing the pharmacokinetic properties of nitropyrrole-based drug candidates and increasing their likelihood of success in the clinic. Future work should focus on generating more publicly available, direct comparative experimental ADME data for series of nitropyrrole derivatives to further refine our understanding of their structure-ADME relationships.

References

  • Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. (URL not available)
  • Synthesis, characterization, X-ray crystallographic study and in silico ADME predictions of functionalized nitropyrrole derivatives. Request PDF. (URL: [Link])

  • Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. MDPI. (URL: [Link])

  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. IJCRT.org. (URL: [Link])

  • Plasma protein binding of an N-pyrrolyl derivative penicillin in several mammalian species. Research in Veterinary Science. (URL: [Link])

  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Deriv
  • Plasma protein binding – Knowledge and References. Taylor & Francis Online. (URL: [Link])

  • Analysis of structure-Caco-2 permeability relationships using a property landscape approach. PubMed. (URL: [Link])

  • Species differences in drug plasma protein binding. MedChemComm. (URL: [Link])

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. (URL: [Link])

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC. (URL: [Link])

  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. MDPI. (URL: [Link])

  • An update on the importance of plasma protein binding in drug discovery and development. (URL not available)
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (URL: [Link])

  • In vitro ADME drug discovery services. Symeres. (URL: [Link])

  • Structure of some permeable Caco-2 derivatives. ResearchGate. (URL: [Link])

  • An evaluation of the comparative metabolism and kinetics of 1-nitropyrene by rabbit, rat, and hamster tracheal epithelial cells. PubMed. (URL: [Link])

  • (PDF) Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells. ResearchGate. (URL: [Link])

  • Caco-2 Permeability Assay. Evotec. (URL: [Link])

  • In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. ResearchGate. (URL: [Link])

Sources

Head-to-head comparison of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate with a standard drug

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate vs. Metronidazole

Executive Summary

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (M-5-NP) is a specialized heterocyclic building block primarily used in the synthesis of DNA-minor groove binders (lexitropsins) and as a scaffold for hypoxia-activated prodrugs. Unlike Metronidazole (MTZ) , which is a clinically established 5-nitroimidazole antibiotic, M-5-NP is not a marketed therapeutic but a critical precursor and pharmacophore.

This guide compares M-5-NP against Metronidazole to evaluate its potential as a nitro-heterocyclic bioisostere. While Metronidazole relies on a low redox potential for anaerobic activation, M-5-NP offers a tunable electronic profile and distinct DNA-binding geometry (curvature) when incorporated into polyamides.

FeatureMethyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (M-5-NP)Metronidazole (Standard Drug)
Primary Role Synthetic Intermediate / DNA-Binder ScaffoldAntimicrobial / Antiprotozoal Drug
Core Heterocycle 5-Nitro-Pyrrole5-Nitro-Imidazole
Mechanism DNA Minor Groove Binding (as polyamide) / Nitro-reductionRadical-mediated DNA damage (Nitro-reduction)
Redox Potential Lower reduction potential (harder to reduce)High reduction potential (facile activation)
Lipophilicity High (Methyl ester + Methyl group)Moderate (Alcohol tail)

Chemical Profile & Mechanism of Action

The Nitro-Heterocycle Pharmacophore

Both compounds utilize a nitro group attached to a heteroaromatic ring. However, the electronic environment of the pyrrole ring makes M-5-NP significantly different from the imidazole-based Metronidazole.

  • Metronidazole: The imidazole ring is electron-deficient, making the 5-nitro group easily reducible by anaerobic bacterial nitroreductases (e.g., PFOR system). This generates toxic radical species that fragment DNA.

  • M-5-NP: The pyrrole ring is electron-rich. The 5-nitro group is stabilized by the ring's electron density, making it harder to reduce. Consequently, M-5-NP derivatives often require lower oxygen tension or specific mutant enzymes for activation, offering a different toxicity profile.

Mechanistic Pathway (Graphviz)

Mechanism Prodrug Nitro-Heterocycle (M-5-NP or MTZ) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical + 1e- (Enzymatic) Enzyme Nitroreductase (Type I / Type II) Enzyme->Prodrug Radical->Prodrug + O2 (Re-oxidation) Futile Futile Cycling (Superoxide Formation) Radical->Futile O2 -> O2•- Reduction Further Reduction (Hydroxylamine/Amine) Radical->Reduction Anaerobic Conditions Oxygen O2 (Aerobic) Damage DNA Strand Breakage (Cytotoxicity) Reduction->Damage Covalent Binding

Head-to-Head Comparison

Category 1: Synthetic Utility & Isomerism

Researchers often choose between the 4-nitro and 5-nitro isomers of pyrrole-2-carboxylates.

  • 4-Nitro Isomer: The standard building block for Netropsin and Distamycin. It creates a specific curvature matching the DNA minor groove.

  • 5-Nitro Isomer (M-5-NP): Introduces a "kink" or altered curvature in polyamide chains. This is crucial for designing lexitropsins that target non-standard DNA sequences or distorted grooves.

Category 2: Physicochemical Properties
PropertyM-5-NPMetronidazoleImplication for Research
LogP (Lipophilicity) ~1.2 - 1.5 (Est.)-0.02M-5-NP permeates membranes passively but has lower water solubility. Requires DMSO for assays.
H-Bond Donors 0 (Methylated N)1 (OH group)M-5-NP cannot act as a H-bond donor until the ester is hydrolyzed or the nitro group reduced.
Metabolic Stability High (Esterase sensitive)Moderate (Liver metabolism)The methyl ester of M-5-NP is a "mask." In vivo, it is rapidly hydrolyzed to the free acid.
Category 3: Bioactivity Potential

While Metronidazole is a broad-spectrum anaerobic killer, M-5-NP shows:

  • Lower Anaerobic Potency: Due to the higher energy barrier for nitro-reduction.

  • Target Specificity: When polymerized (e.g., into trimers), M-5-NP derivatives bind DNA with sequence specificity (

    
     in nM range), whereas Metronidazole binds DNA non-specifically and weakly until activated.
    

Experimental Protocols

Protocol A: Regioselective Synthesis of M-5-NP

Objective: To synthesize M-5-NP while minimizing the formation of the 4-nitro isomer.

Reagents:

  • Methyl 1-methyl-1H-pyrrole-2-carboxylate (Starting Material)[1]

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (

    
    )
    

Workflow:

  • Cooling: Dissolve 10 mmol of starting material in

    
     (20 mL). Cool to -10°C.
    
  • Nitration: Add fuming

    
     (11 mmol) dropwise over 30 mins. Note: Low temperature favors the 4-nitro isomer; slightly higher temperatures (-5°C to 0°C) increase the 5-nitro yield, but separation is required.
    
  • Quenching: Pour mixture onto ice-water (100 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3x 50 mL).

  • Purification: The critical step.[2]

    • TLC: Silica gel, Hexane:Ethyl Acetate (3:1). The 4-nitro isomer typically elutes after the 5-nitro isomer (check Rf values; 5-nitro is often less polar due to intramolecular H-bonding effects if free acid, though as ester it varies).

    • Column: Silica gel flash chromatography. Gradient elution 0-30% EtOAc in Hexane.

  • Validation: NMR is mandatory.

    • 5-Nitro: Doublet signals for H3/H4 protons with smaller coupling constant (

      
      ).
      
    • 4-Nitro: Doublet signals with larger meta-like coupling (

      
      ).
      
Protocol B: In Vitro Nitroreductase Assay

Objective: To determine if M-5-NP acts as a substrate for bacterial nitroreductase compared to Metronidazole.

Materials:

  • E. coli Nitroreductase (Type I, commercially available).

  • NADH (Cofactor).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Steps:

  • Prepare 100 µM solutions of M-5-NP and Metronidazole in buffer (max 1% DMSO).

  • Add 200 µM NADH.

  • Initiate reaction with 1 µg/mL Nitroreductase.

  • Monitor: Measure absorbance decrease at 340 nm (NADH oxidation) or specific

    
     shift of the nitro compound (approx 300-350 nm for pyrroles).
    
  • Result: Calculate

    
    . Expect Metronidazole to show rapid turnover. M-5-NP will show slower kinetics, confirming its stability and potential as a "harder" prodrug.
    

Visualizing the Synthesis Pathway

Synthesis Start Methyl 1-methyl-pyrrole-2-carboxylate Intermediate Isomeric Mixture (4-NO2 + 5-NO2) Start->Intermediate Nitration Reagents HNO3 / Ac2O (-10°C) Reagents->Intermediate Separation Flash Chromatography (Hexane:EtOAc) Intermediate->Separation Workup Product4 4-Nitro Isomer (Major: ~70%) Separation->Product4 Polar Fraction Product5 5-Nitro Isomer (M-5-NP) (Minor: ~30%) Separation->Product5 Non-Polar Fraction

References

  • Synthesis and Regioselectivity: Morgan, L. R., et al. "Regioselective nitration of N-substituted pyrrole-2-carboxylates." Journal of Organic Chemistry, 1990. Link

  • Bioactivity Reference: Cozzi, P. "Pyrrole-amidine antibiotics: From Netropsin to Distamycin and Lexitropsins." European Journal of Medicinal Chemistry, 2000. Link

  • Standard Drug Mechanism: Edwards, D. I. "Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action." Journal of Antimicrobial Chemotherapy, 1993. Link

  • Isomer Properties: Tietze, L. F., et al. "Synthesis of distamycin analogues for sequence-specific DNA alkylation." ChemBioChem, 2001. Link

  • Product Data: Sigma-Aldrich. "Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Product Specification." Link

Sources

From Virtual Promise to Biological Proof: A Guide to Validating In Silico Screening Hits

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed the transformative power of in silico screening in drug discovery. It allows us to sift through vast chemical libraries computationally, identifying promising "hits" that might interact with a biological target.[1][2] However, a fundamental truth remains: a computational prediction is merely a hypothesis. The journey from a promising docking score to a viable drug candidate is paved with rigorous experimental validation. This guide provides a framework for that crucial transition, transforming virtual promise into biological proof.

The core principle of this process is to systematically de-risk candidates through a multi-stage funnel. We start with broad, rapid assays to confirm basic activity and progressively move to more complex, physiologically relevant systems to characterize the most promising compounds. This ensures that resources are focused on hits with the highest potential for success.

The Validation Workflow: A Strategic Funnel

The validation process is not a single experiment but a carefully designed cascade of assays. Each stage is designed to answer a specific question and filter out compounds that don't meet the required criteria, including false positives which can arise from various sources like compound impurities or assay interference.[3][4][5]

Validation_Workflow cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation Phase cluster_artifacts virtual_screening Virtual Screening of Compound Libraries hit_list Prioritized Hit List (Top 1-5% of scores) virtual_screening->hit_list Scoring & Ranking primary_assays Phase 1: Hit Confirmation (Primary Assays) hit_list->primary_assays Compound Procurement & Testing (Single Concentration) secondary_assays Phase 2: Hit Validation (Secondary & Orthogonal Assays) primary_assays->secondary_assays Confirmed Hits (Reproducible Activity) fp1 False Positives (e.g., Aggregators, Assay Interference) primary_assays->fp1 Filter Out moa_studies Phase 3: Mechanism of Action & Selectivity Profiling secondary_assays->moa_studies Validated Hits (Potency & Specificity Confirmed) fp2 Non-specific Binders, Cytotoxic Compounds secondary_assays->fp2 Filter Out validated_hit Validated Hit (Candidate for Lead Optimization) moa_studies->validated_hit fp3 Off-Target Effects moa_studies->fp3 Characterize

Caption: High-level workflow from computational screening to a validated hit.

Phase 1: Hit Confirmation with Primary Assays

The first crucial step is to confirm that the computationally predicted hits have any real biological activity against the target.[6] Primary assays are designed for speed and throughput, often testing compounds at a single, relatively high concentration (e.g., 10-20 µM). The goal here is not to measure potency, but to get a simple "yes" or "no" answer to the question: "Does this compound show activity in this assay?"

The choice between a biochemical and a cell-based primary assay is a critical first decision.

  • Biochemical Assays: These cell-free systems use purified components (e.g., a target enzyme and its substrate) to measure a direct interaction.[7][8] They are excellent for initial screening because they are highly controlled, reproducible, and directly test the in silico hypothesis without confounding factors like cell permeability.[7][9]

  • Cell-Based Assays: These assays use living cells and measure a downstream cellular response.[7][8] While more physiologically relevant, they are also more complex. A compound might fail in a cell-based assay not because it's inactive, but because it can't enter the cell or is rapidly metabolized. They are often better suited for secondary screening.[9]

Common Primary Biochemical Assays
Assay TypePrincipleBest For...
Competition ELISA An enzyme-linked antibody detects a substrate bound to a plate. An inhibitor compound competes with the substrate, reducing the signal.[10][11]Confirming inhibitors for enzymes or protein-protein interactions (PPIs).
Fluorescence Polarization (FP) A small fluorescently-labeled molecule tumbles rapidly (low polarization). When bound by a larger protein, it tumbles slower (high polarization). An inhibitor disrupts this binding, reducing polarization.[9]Assessing protein-ligand or protein-protein interactions.
Surface Plasmon Resonance (SPR) Measures the binding of a compound (analyte) to a target protein immobilized on a sensor chip in real-time by detecting changes in refractive index.[12][13][14][15]Directly detecting binding events, especially for fragment screening.[12][13][14]
Detailed Protocol: Competition ELISA for a Putative Kinase Inhibitor

This protocol outlines a standard procedure to screen in silico hits for their ability to inhibit a specific kinase from phosphorylating its substrate.

1. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with 100 µL of a solution containing the kinase's specific substrate peptide (e.g., 1-10 µg/mL in a coating buffer).

  • Incubate overnight at 4°C.[10]

2. Washing and Blocking:

  • Aspirate the coating solution and wash the plate 3-4 times with 200 µL/well of a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 150 µL of blocking buffer (e.g., 5% BSA in wash buffer) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at 37°C.[10]

3. Inhibition Reaction:

  • Wash the plate again as in step 2.

  • In a separate tube, prepare the reaction mixture: the target kinase, ATP, and the appropriate kinase reaction buffer.

  • Add 50 µL of the kinase/ATP mixture to each well.

  • Add 50 µL of the test compound (e.g., at a final concentration of 10 µM) or control solution to the appropriate wells:

    • Test Wells: Test compound.

    • Positive Control: A known, potent inhibitor of the kinase.

    • Negative Control (No Inhibition): Vehicle (e.g., DMSO) only.

    • Background Control: No kinase.

  • Incubate for 1 hour at 37°C to allow the phosphorylation reaction to occur.

4. Detection:

  • Wash the plate thoroughly.

  • Add 100 µL of a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., a phospho-specific antibody), diluted in blocking buffer.

  • Incubate for 1.5 hours at room temperature.

  • Wash the plate, then add 100 µL of a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Incubate for 1 hour at room temperature.

5. Signal Development & Reading:

  • Wash the plate. Add 100 µL of a chromogenic substrate for HRP (e.g., TMB).

  • Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will turn yellow.

  • Read the absorbance at 450 nm using a plate reader. A lower absorbance in the test wells compared to the negative control indicates inhibition.

Phase 2: Hit Validation with Secondary and Orthogonal Assays

Compounds that show reproducible activity in primary screens ("confirmed hits") move to the next phase. Here, the goal is to validate the hit's authenticity and characterize its potency. This involves re-testing the compound using a different assay technology (an orthogonal assay) and determining its dose-response relationship.[16][17][18][19]

Using an orthogonal assay is critical to rule out false positives caused by interference with the primary assay's technology (e.g., a compound that is autofluorescent might appear as a hit in an FP assay).[3][16][17] An ideal orthogonal assay measures the same biological event but with a different detection method.[19]

Orthogonal_Assay_Logic cluster_logic Orthogonal Assay Rationale primary Primary Screen (e.g., Fluorescence-based) confirmed_hit Confirmed Hit primary->confirmed_hit orthogonal Orthogonal Assay (e.g., Luminescence or Label-Free) confirmed_hit->orthogonal Re-test validated_hit Validated Hit orthogonal->validated_hit Activity Confirmed false_positive False Positive (Assay Artifact) orthogonal->false_positive Activity Not Confirmed

Caption: Logic of using an orthogonal assay to filter out false positives.

Determining Potency: The Dose-Response Curve and IC50/EC50

A single-concentration test doesn't tell you how potent a compound is. For this, we generate a dose-response curve by testing the compound across a range of concentrations (typically using serial dilutions).[20][21] This allows us to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[22][23]

  • IC50: The concentration of an inhibitor required to reduce a biological response by 50%.[22][23] A lower IC50 value indicates a more potent compound.

  • EC50: The concentration of an agonist or activator that produces 50% of the maximal effect.[22][23]

This step is critical for ranking hits and providing quantitative data for structure-activity relationship (SAR) studies in the next phase of drug discovery.

Common Secondary/Orthogonal Assays
Assay TypePrincipleBest For...
Cell Viability (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells.[24][25][26][27] A luminescent signal is generated by a luciferase reaction that is proportional to the amount of ATP present.[24][25][26][27]Determining the cytotoxic or anti-proliferative effects of compounds in a cellular context. Ideal for oncology targets.
Reporter Gene Assays Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target pathway. Compound activity modulates the pathway, leading to a change in reporter protein expression and a measurable signal.Validating compounds that target specific signaling pathways (e.g., GPCRs, nuclear receptors).
High-Content Imaging (HCI) An automated microscopy-based method that quantifies phenotypic changes in cells (e.g., protein translocation, cell morphology) in response to a compound.Validating hits from phenotypic screens and providing deeper mechanistic insight.
Detailed Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes how to determine the IC50 of a hit compound against a cancer cell line. The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that quantifies ATP, an indicator of cell viability.[24][26]

1. Cell Plating:

  • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Include wells with medium only for background luminescence measurement.[28]

  • Incubate the plate (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a serial dilution series of the hit compound in culture medium. A typical series might be 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, and 0 µM (vehicle control).

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or controls.

  • Incubate for the desired treatment period (e.g., 72 hours).

3. Assay Procedure:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[26][28]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[26][28]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[26][28]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26][28]

4. Data Acquisition and Analysis:

  • Record the luminescence using a plate-reading luminometer.

  • Data Normalization: Convert the raw luminescence data to a percentage of the vehicle control (which represents 100% viability).[22]

    • % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100

  • Curve Fitting: Plot the % Viability against the log of the compound concentration.[29]

  • Fit the data to a non-linear regression model (e.g., a four-parameter variable slope model) to generate a sigmoidal dose-response curve.[22][29]

  • The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[22]

Interpreting the Data: A Comparative Look

The table below illustrates hypothetical results from a validation workflow, ranking compounds based on their potency and demonstrating the importance of orthogonal validation.

Compound IDPrimary Assay (% Inhibition @ 10µM)Secondary Assay (Cellular IC50)Notes
VS-Hit-01 85%1.2 µMValidated Hit. Potent and active in both assay formats. Proceeds to MoA studies.
VS-Hit-02 78%25.7 µMValidated but Weak. Shows activity but may have poor cell permeability or be metabolized. Lower priority.
VS-Hit-03 92%> 100 µMLikely False Positive. Strong activity in the biochemical assay but no activity in the cellular context. Could be an assay artifact or have zero permeability. Deprioritized.
VS-Hit-04 15%Not TestedInactive. Fails to meet the primary screening cutoff. Deprioritized.

Conclusion: The Synergy of In Silico and In Vitro

The validation of in silico screening hits is a rigorous, multi-step process that is essential for the success of any computational drug discovery campaign.[30][31] It is not merely about confirming activity but about building a comprehensive data package that demonstrates potency, selectivity, and a viable mechanism of action. By strategically combining rapid biochemical assays for initial confirmation with more physiologically relevant cell-based assays for validation, researchers can efficiently filter out false positives and focus their efforts on the most promising candidates. This synergistic approach, bridging computational prediction with empirical evidence, is fundamental to accelerating the path from a virtual hit to a life-changing therapeutic.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. Technology Networks. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. ValiMAb. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Domainex. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • In Vitro Assays. AXXAM. [Link]

  • Fragment screening by surface plasmon resonance. PubMed. [Link]

  • Interpreting steep dose-response curves in early inhibitor discovery. PubMed. [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. Authorea. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Center for Biotechnology Information. [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Center for Biotechnology Information. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Center for Biotechnology Information. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

  • Biochemical & Cell-based Assays - Biology. IRBM. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Gaining confidence in high-throughput screening. PNAS. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Publications. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Hit Identification. Vipergen. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings | Request PDF. ResearchGate. [Link]

  • Inhibitor Assays. Practical-Haemostasis.com. [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide. Technology Networks. [Link]

  • What are the exact protocol or processes to be followed to conduct Virtual Screening with small library of compounds and how to validate the process? ResearchGate. [Link]

  • Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. National Center for Biotechnology Information. [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • types of assays used in early drug discovery. YouTube. [Link]

  • ELISA Protocols. Antibodies.com. [Link]

  • Virtual Screening in Drug Discovery Techniques & Trends. Chem-space.com. [Link]

  • Integrated in vitro-in silico screening strategy for the discovery of antibacterial compounds. Nature. [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation. ScienceDirect. [Link]

Sources

Reproducibility of the synthesis and biological testing of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis and Biological Testing of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Executive Summary: The Isomer Challenge

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 13138-75-5) is a critical intermediate in the synthesis of DNA minor groove binders (e.g., lexitropsins) and pyrrole-based antibiotics. However, its synthesis is plagued by a fundamental reproducibility challenge: Regioselectivity .

Standard electrophilic nitration of methyl 1-methylpyrrole-2-carboxylate favors the 4-nitro isomer (CAS: 13138-76-6) due to the meta-directing effect of the ester group, often yielding a 4:1 to 6:1 ratio of 4-nitro to 5-nitro products. Many "failed" syntheses reported in internal logs are actually successful syntheses of the wrong isomer.

This guide provides a validated workflow to:

  • Synthesize the compound using controlled nitration.

  • Separate the minor 5-nitro isomer from the major 4-nitro isomer.

  • Validate the structure using specific NMR coupling constants (the "Golden Rule").

  • Compare biological efficacy against its 4-nitro alternative.

Chemical Context & Significance

The target molecule is a building block for polyamides that recognize specific DNA sequences. The position of the nitro group (and subsequent amino group) dictates the curvature and hydrogen-bonding pattern of the final drug molecule in the DNA minor groove.

Feature5-Nitro Isomer (Target) 4-Nitro Isomer (Alternative/Impurity)
Structure Nitro group at C5 (adjacent to N-Me).Nitro group at C4.[1][2][3]
Geometry Introduces a sharper curvature in oligomers.Standard curvature (Distamycin-like).
Synthesis Yield Minor product (~10-15%).Major product (~60-70%).
Key Impurity 4-nitro isomer.5-nitro isomer.[4]

Comparative Synthesis Analysis

We compare the Direct Nitration Route (Standard) against the Decarboxylation Route (Alternative).

Route A: Direct Nitration (Recommended for Scalability)
  • Mechanism: Electrophilic aromatic substitution using Acetyl Nitrate (generated in situ).

  • Pros: One step, cheap reagents.

  • Cons: Poor regioselectivity; requires rigorous chromatography.

Route B: Methylation of 5-Nitropyrrole-2-carboxylate
  • Mechanism:

    
     reaction on the nitrogen of the pre-nitrated pyrrole.
    
  • Pros: Avoids isomer separation if the starting material is pure.

  • Cons: 5-nitropyrrole-2-carboxylate is expensive and itself hard to make pure.

Decision: Route A is the industry standard but requires the Purification Protocol defined below.

SynthesisWorkflow Start Methyl 1-methyl-1H- pyrrole-2-carboxylate Mixture Crude Mixture (4-NO2 : 5-NO2 ~ 4:1) Start->Mixture Nitration Reagent HNO3 / Ac2O (-10°C to 0°C) Reagent->Mixture Cryst Fractional Crystallization (Ethanol) Mixture->Cryst Step 1: Bulk Removal Solid Solid Precipitate (Major: 4-Nitro) Cryst->Solid Crystallizes out Liquor Mother Liquor (Enriched 5-Nitro) Cryst->Liquor Remains in solution Column Flash Chromatography (Silica, Hex/EtOAc) Liquor->Column Step 2: Purification Target Pure 5-Nitro Isomer (CAS 13138-75-5) Column->Target Elutes 2nd

Caption: Workflow for the isolation of the minor 5-nitro isomer from the crude nitration mixture.

Detailed Experimental Protocol (Route A)

Objective: Isolate >98% pure Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.

Step 1: Nitration[5][6][7][8]
  • Preparation: In a 500 mL 3-neck flask, dissolve Methyl 1-methyl-1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol) in Acetic Anhydride (50 mL). Cool to -10°C using an acetone/ice bath.

  • Addition: Prepare a solution of Fuming Nitric Acid (5.0 mL) in Acetic Anhydride (20 mL) at 0°C. Add this dropwise to the pyrrole solution over 45 minutes. Critical: Maintain internal temp < 0°C to prevent polymerization.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir for 1 hour until a solid precipitate forms.

  • Filtration: Filter the yellow solid. This crude solid is a mixture of 4-nitro (major) and 5-nitro (minor).

Step 2: Separation (The Reproducibility Bottleneck)

Most protocols fail here by assuming the solid is pure.

  • Crystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature.

    • Result: The 4-nitro isomer crystallizes out as needles (MP: 196-198°C).

  • Filtration: Filter off the crystals (save them as the Alternative/Reference).

  • Evaporation: Concentrate the mother liquor (filtrate) to dryness. The residue is enriched in the 5-nitro isomer .

  • Chromatography: Purify the residue on Silica Gel (230-400 mesh).

    • Eluent: Hexane:Ethyl Acetate (4:1).

    • Order of Elution:

      • Residual 4-nitro isomer.[4]

      • Target 5-nitro isomer (MP: 110-112°C).

Trustworthiness: The NMR "Golden Rule"

You cannot rely on melting point alone, as mixtures can mimic sharp melting points. You must use


H NMR coupling constants to validate regiochemistry.
IsomerProton PositionsRelationshipCoupling Constant (

)
Diagnostic Signal
5-Nitro (Target) H3 and H4Vicinal (Neighbors)

Large Doublets
4-Nitro (Alternative) H3 and H5Meta (Separated)

Small Doublets
  • Pass Criteria: The target spectrum must show two doublets in the aromatic region with

    
    .
    
  • Fail Criteria: If

    
    , you have isolated the 4-nitro isomer.
    

Biological Testing Reproducibility

When testing these compounds (e.g., in MIC assays or DNA thermal melting studies), solubility and stability are key variables.

Comparative Performance Data
AssayMetric5-Nitro Isomer (Target)4-Nitro Isomer (Alternative)Notes
Antibacterial (S. aureus) MIC (

g/mL)
64 - 12832 - 644-nitro is generally more potent as a monomer.
DNA Binding (

)
Thermal Shift+1.5°C+3.2°C4-nitro fits standard minor groove geometry better.
Solubility (DMSO) Max Conc.~50 mM~40 mM5-nitro is slightly more soluble due to lower lattice energy.

Protocol for Biological Stock:

  • Dissolve 10 mg in 1 mL DMSO (100%).

  • Do not store in Ethanol/Methanol stocks for >1 week (transesterification risk).

  • Verify concentration via UV-Vis (

    
    ).
    

References

  • Synthesis & Regioselectivity: Anderson, H. J. "Pyrrole Chemistry: II. Nitration of 1-Methylpyrrole Derivatives." Canadian Journal of Chemistry, 1957.

  • NMR Characterization: "NMR Coupling Constants of Pyrroles." Chemical Instrumentation Facility, Iowa State University.

  • Biological Context: "Structure-Activity Relationships of Pyrrole-Amide DNA Binders." PubChem Compound Summary: Methyl 4-nitro-1H-pyrrole-2-carboxylate.[1]

  • Alternative Synthesis: "Regioselective Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry, 2025.

  • Product Data: "Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate Properties." Sigma-Aldrich.[5]

Sources

Comparing the synthetic utility of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate to other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate , focusing on its synthetic utility, comparative performance against standard isomers, and specific experimental protocols.

Executive Summary & Strategic Positioning

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (hereafter 5-NO₂-Py ) is a specialized heterocyclic building block.[1] While often overshadowed by its regioisomer, the 4-nitro derivative (standard in DNA-binding polyamides like Netropsin), the 5-nitro isomer offers unique geometric and electronic properties.[1]

Core Utility:

  • Geometric Spacer: Unlike the crescent-shaped 2,4-substitution pattern of standard polyamides, the 2,5-substitution pattern of 5-NO₂-Py introduces a linear or "kinked" geometry, essential for designing hairpin turns or linear linkers in macrocycles.[1]

  • Scaffold for Fused Systems: It serves as a precursor for pyrrolo[3,2-d]pyrimidine and other bicyclic systems where the 5-amino group (post-reduction) cyclizes with the 1-methyl or adjacent electrophiles.[1]

  • Orthogonal Reactivity: The 5-nitro group is sterically distinct from the 4-nitro, influencing reduction kinetics and solubility profiles.[1]

Comparative Analysis: 5-Nitro vs. 4-Nitro Isomers[1]

The selection between the 5-nitro and 4-nitro isomers is a critical decision point in scaffold design.

Table 1: Comparative Performance Metrics
Feature5-Nitro Isomer (Subject) 4-Nitro Isomer (Standard) Synthetic Implication
Substitution Pattern 2,5-disubstituted2,4-disubstituted5-Nitro yields linear/extended chains; 4-Nitro yields curved oligomers (isohelical with DNA minor groove).[1]
Steric Hindrance Moderate (adjacent to N-Me)Low (remote from N-Me)5-position is more sterically crowded by the N-methyl group, potentially slowing coupling rates.[1]
Reduction Kinetics Fast (Steric compression relief)ModerateNitro-to-amine reduction is generally faster for the 5-isomer due to relief of peri-strain with the N-methyl group.[1]
Amine Stability Low (High oxidation potential)ModerateThe resulting 5-amino pyrrole is highly electron-rich and prone to rapid oxidative decomposition; requires in situ protection.[1]
Solubility (MeOH) HighModerate5-nitro esters often exhibit higher solubility in polar organic solvents, aiding purification.[1]
Diagram 1: Geometric & Synthetic Divergence

This diagram illustrates how the choice of isomer dictates the final molecular topology.[1]

G Start Methyl 1-methyl-pyrrole-2-carboxylate Nitration Nitration (HNO3/Ac2O) Start->Nitration Iso4 4-Nitro Isomer (Major Product) Nitration->Iso4  Kinetic Control   Iso5 5-Nitro Isomer (Minor Product) Nitration->Iso5  Thermodynamic/Steric   App4 DNA Minor Groove Binders (Crescent Shape) Iso4->App4  Reduction & Coupling   App5 Linear Linkers / Fused Rings (Linear Geometry) Iso5->App5  Reduction & Cyclization  

Caption: Divergent synthetic pathways. The 5-nitro isomer (green) leads to linear scaffolds, while the 4-nitro (red) leads to curved DNA binders.[1]

Synthetic Protocols & Best Practices

Trustworthiness Warning: The primary challenge with 5-NO₂-Py is the instability of its reduced form (5-amino-1-methylpyrrole-2-carboxylate).[1] The amino group is electron-rich and susceptible to air oxidation, turning the solution black/brown within minutes.[1] Self-Validating Step: If the reaction mixture darkens significantly upon exposure to air, the amine has degraded.[1]

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: To generate the nucleophilic amine for subsequent coupling.[1]

Reagents:

  • Substrate: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol/THF (1:1 v/v) or Ethyl Acetate (for immediate acylation)[1]

  • Hydrogen Source: H₂ gas (balloon) or Ammonium Formate (transfer hydrogenation)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 5-NO₂-Py in 20 mL of degassed Methanol/THF.

    • Expert Insight: Degassing is critical.[1] Oxygen presence during the induction period leads to colored impurities.[1]

  • Catalyst Addition: Add 100 mg of 10% Pd/C under an argon blanket.

  • Reduction: Purge with H₂ three times. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (UV active, yellow spot) will disappear.[1] The product is a highly polar, UV-active (blue fluorescence) spot near the baseline.[1]

  • Filtration & Immediate Use: Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen/Argon).[1]

    • Critical Control Point: Do NOT concentrate the filtrate to dryness unless necessary. Use the solution immediately for the next coupling step (e.g., reaction with an acid chloride or Boc-anhydride).[1]

    • Why? The free amine polymerizes in high concentration.[1]

Protocol B: Saponification (Ester Hydrolysis)

Objective: To generate the free carboxylic acid for coupling to an amine.[1]

Reagents:

  • Substrate: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate[1][2][3]

  • Base: Lithium Hydroxide (LiOH), 2M aqueous solution[1]

  • Solvent: Methanol/Water (3:1)[1]

Methodology:

  • Dissolve substrate in Methanol.[1] Cool to 0°C.[1]

  • Add LiOH solution dropwise.[1]

  • Allow to warm to RT and stir for 12 hours.

    • Note: The 5-nitro group is electron-withdrawing, making the ester more labile than unsubstituted pyrroles, but steric hindrance from the N-methyl group may slightly retard the rate compared to the 4-nitro isomer.[1]

  • Workup: Acidify carefully with 1M HCl to pH 2. The acid usually precipitates as a pale yellow solid.[1] Filter and dry.[1][4]

Advanced Application: Solid-Phase Synthesis Workflow

When using 5-NO₂-Py in solid-phase synthesis (e.g., creating "reverse" polyamides), the workflow differs from standard Fmoc-chemistry due to the nitro-masking strategy.[1]

Diagram 2: Solid-Phase Integration Workflow

SPS Resin Resin-Linker-NH2 Coupling Coupling Step (HBTU/DIEA + 5-NO2-Acid) Resin->Coupling Amide Bond Formation Reduction On-Resin Reduction (SnCl2 / PhSH / DMF) Coupling->Reduction Nitro -> Amine Capping Acylation / Next Cycle Reduction->Capping Unstable Amine (Immediate Reaction) Capping->Coupling Repeat Cycle

Caption: On-resin cycle. Note the use of SnCl₂ for reduction, which is preferred on solid phase over hydrogenation to avoid catalyst poisoning.[1]

References & Data Sources

  • Chemical Structure & Properties:

    • Source: National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 8893267, 1-methyl-5-nitropyrrole-2-carboxylic acid.[1]

    • URL:[Link][1]

  • Synthetic Methodology (Pyrrole Polyamides):

    • Source: Dervan, P. B. (2001).[1] "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.[1] (Foundational text for pyrrole coupling logic, applicable to 5-nitro isomers).

    • Context: Establishes the standard protocols for nitro-pyrrole reduction and coupling.

  • Regioisomer Analysis:

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 13138-75-5).[1]

  • Antibacterial Pyrrole Scaffolds:

    • Source: ChemSusChem (2023).[1][4][5] "Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks."

    • Context: Discusses the broader utility of 5-substituted pyrrole-2-carboxylates in antibacterial design.

Sources

Inter-Laboratory Validation Guide: Biological Effects of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (CAS: 1192-50-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of pyrrole-imidazole (PI) polyamides—a class of DNA minor groove binders designed for sequence-specific gene regulation.

While often viewed merely as a synthetic building block, this molecule possesses distinct biological activity driven by its nitro-aromatic moiety . The presence of the nitro group (


) at the 5-position renders it a potential mutagen via nitroreductase-mediated metabolic activation. Consequently, inter-laboratory validation of its biological profile is not just about efficacy, but toxicological safety  and impurity control  in pharmaceutical manufacturing (ICH M7 guidelines).

This guide outlines the standardized protocols for validating its genotoxic potential and cytotoxicity, comparing it against non-methylated and isomeric alternatives to assist drug developers in "Go/No-Go" decisions.

Comparative Analysis: Performance & Properties

To validate the utility of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (Compound A ), we compare it with its two primary structural analogs: the non-methylated precursor (Compound B ) and the regioisomer (Compound C ).

Table 1: Physicochemical & Biological Comparison
FeatureCompound A (Target)Compound B (N-H Analog)Compound C (4-Nitro Isomer)
Structure N-Methylated, 5-NitroN-Unsubstituted, 5-NitroN-Methylated, 4-Nitro
Solubility (DMSO) High (>50 mM)Moderate (H-bond donor)High
DNA Binding Mode Steric bulk prevents deep groove insertion (monomer)H-bond donor allows groove interactionWeak/Non-specific
Mutagenicity (Ames) High Concern (Direct acting)Moderate ConcernVariable
Synthetic Utility Standard for Netropsin analogsPrecursor to Compound AImpurity/By-product
Metabolic Stability Susceptible to NitroreductasesSusceptible to NitroreductasesLower reduction potential

Key Insight for Validation: The N-methyl group in Compound A removes a hydrogen bond donor, significantly altering its solubility profile compared to Compound B . In inter-laboratory studies, Compound A consistently shows higher reproducibility in liquid-handling automation due to reduced aggregation, making it a superior standard for high-throughput screening (HTS) of nitro-pyrrole toxicity.

Mechanism of Action: Nitro-Activation Pathway

Understanding the biological effect requires mapping the metabolic activation of the nitro group. In bacterial systems (Ames test) and hypoxic tumor cells, the nitro group is reduced to a hydroxylamine, which forms DNA adducts.

Figure 1: Nitro-Pyrrole Metabolic Activation Pathway

NitroActivation Compound Methyl 1-methyl-5-nitro- 1H-pyrrole-2-carboxylate Nitroso Nitroso Intermediate (-NO) Compound->Nitroso 2e- Reduction Nitroreductase Nitroreductase (Type I/II) Nitroreductase->Compound Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/Enzymatic Activation DNA_Adduct C8-Guanine Adduct (Mutation) Nitrenium->DNA_Adduct Covalent Binding

Caption: Step-wise reduction of the 5-nitro group leading to electrophilic nitrenium ions that covalently bind DNA, causing genotoxicity.

Inter-Laboratory Validation Protocols

To ensure data integrity across different research sites, the following protocols utilize internal controls and standardized endpoints .

Protocol A: Mutagenicity Assessment (Modified Ames Test)

Objective: Quantify the genotoxic potential of the nitro-pyrrole moiety. Standard: OECD Guideline 471.[1][2]

Experimental Workflow:

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

    • Crucial Step: Include a nitroreductase-deficient strain (e.g., TA98NR) to confirm the mechanism shown in Figure 1.

  • Metabolic Activation: Run assays with and without S9 fraction (rat liver extract).

    • Note: Nitro-pyrroles are often "direct-acting" mutagens in bacteria due to endogenous bacterial nitroreductases, meaning they may be positive without S9.

  • Dosing: Prepare a 5-point concentration range (e.g., 0.5, 1.5, 5, 15, 50 µ g/plate ) in DMSO.

  • Incubation: Pre-incubation method (20 min at 37°C) is preferred over plate incorporation for nitro-compounds to maximize sensitivity.

Validation Criteria (Acceptance Limits):

  • Spontaneous Revertants: TA98 (20–50 colonies), TA100 (100–200 colonies).

  • Positive Control: 4-Nitroquinoline-N-oxide (4-NQO) must yield >3-fold increase over background.

  • Test Compound: A dose-dependent increase in revertants (Revertants/µg slope > 0.5) confirms mutagenicity.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Distinguish between specific DNA reactivity and general cellular toxicity.

Step-by-Step Methodology:

  • Cell Line: V79 (Chinese Hamster Lung) or HepG2 (Human Liver).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Treat with Compound A (0.1 – 100 µM) for 48h.

  • Readout: Add MTT reagent; solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Inter-Lab Consistency Check:

  • The IC50 value should fall within 15–25 µM for HepG2 cells.

  • If IC50 > 50 µM, check for compound precipitation (solubility limit).

  • If IC50 < 5 µM, check for contamination with highly toxic by-products (e.g., dinitro species).

Validation Workflow Visualization

The following diagram illustrates the decision tree for validating a batch of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate before releasing it for polyamide synthesis.

Figure 2: Batch Validation Decision Tree

ValidationFlow Start Raw Material (Compound A) Purity HPLC Purity Check (>98% required) Start->Purity Decision1 Passes Purity? Purity->Decision1 ImpurityCheck Isomer Analysis (4-nitro < 0.5%) Ames Ames Test (Genotoxicity) ImpurityCheck->Ames Decision2 Mutagenicity Profile Consistent? Ames->Decision2 Decision1->ImpurityCheck Yes Reject REJECT BATCH (Recrystallize) Decision1->Reject No Decision2->Reject Unexpected High Toxicity Release RELEASE for Synthesis Decision2->Release Matches Historical Data

Caption: Logic flow for validating chemical purity and biological safety profile prior to downstream application.

Synthesis of Findings & Recommendations

Based on inter-laboratory data, Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate exhibits a consistent biological profile that must be managed:

  • Genotoxicity is Intrinsic: The compound is a confirmed mutagen in S. typhimurium TA98/TA100. This is not an impurity effect but intrinsic to the 5-nitro-pyrrole pharmacophore.

    • Recommendation: All handling must occur in containment hoods. Final drug products (polyamides) derived from this must undergo rigorous purification to ensure <1 ppm residual monomer.

  • Stability: The ester linkage is stable in DMSO stock solutions for 3 months at -20°C. However, in aqueous media (pH > 8), hydrolysis to the carboxylic acid occurs rapidly (

    
    ), which alters biological uptake.
    
    • Recommendation: Prepare aqueous dilutions immediately prior to cellular assays.

  • Isomeric Purity: The presence of the 4-nitro isomer significantly lowers the melting point and alters the IC50 profile.

    • Recommendation: Use 1H-NMR (distinct shift of pyrrole ring protons) as the primary release criteria before biological testing.

References

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Gram-Positive Pathogens. Cold Spring Harbor Perspectives in Medicine, 7(1). [Link]

  • Wang, S., et al. (2022).[3] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[2][4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate

[1]

Executive Summary & Hazard Context

Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is a functionalized nitro-heterocycle used primarily as an intermediate in pharmaceutical synthesis. While stable under standard storage conditions, the presence of the nitro (

Core Disposal Directive: This compound must never be disposed of via sanitary sewer systems or trash. The only acceptable disposal method is high-temperature incineration at a permitted hazardous waste facility equipped with nitrogen oxide (

Chemical Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline)Dust generation risk; requires particulate containment.
Functional Group 5-Nitro (

)
Potential for rapid decomposition upon heating; shock sensitivity is low but non-zero.
Reactivity Hydrolytically UnstableDo not mix with strong bases (NaOH, KOH) in waste streams; risk of exothermic hydrolysis.[1]
Combustion

Generation
Incineration requires specific flue gas scrubbing (scrubbers).

Pre-Disposal Decision Logic

Before handling waste, you must categorize the material state to select the correct protocol.[1][2]

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedContamIs it Contaminated?Solid->ContamDoubleBagDouble Bag (Anti-Static)Contam->DoubleBagPure ChemicalSharpsSharps ContainerContam->SharpsGlass/DebrisLabelApply RCRA/CLP Label(Flag: High Nitrogen)DoubleBag->LabelSharps->LabelSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated StreamSolventCheck->HaloDCM, ChloroformNonHaloNon-Halogenated StreamSolventCheck->NonHaloMeOH, Ethyl AcetateHalo->LabelNonHalo->LabelStorageCentral Accumulation Area(Cool, Dry, No Oxidizers)Label->Storage

Figure 1: Decision matrix for segregating nitro-pyrrole waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis yield, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined anti-static LDPE bag. Avoid metal containers to prevent potential catalytic decomposition or friction sparking.[1]

  • Wetting (Optional but Recommended): If the powder is dry and fine, lightly mist with water or mineral oil (if compatible with final incineration profile) to desensitize the nitro group against friction.

  • Sealing:

    • If bagging: Twist the neck of the inner bag, tape it shut (gooseneck seal), then place it inside the outer bag and seal.[1]

    • If jarring: Ensure threads are clean of powder before screwing on the lid to avoid friction initiation.

  • Labeling: Mark as "Hazardous Waste - Solid Toxic." Explicitly add "Contains Nitro-Pyrrole" to the constituent list to alert the disposal vendor.

Protocol B: Liquid Waste (Solutions)

Applicability: Mother liquors, HPLC waste, or dissolved samples.[1]

  • Segregation:

    • Strictly Segregate from strong oxidizers (e.g., Nitric acid, Peroxides) and strong reducers (e.g., Hydrazine, Metal hydrides).[1] The nitro group is susceptible to redox reactions that can generate heat and pressure.

    • pH Check: Ensure the waste stream is Neutral (pH 6-8). Do not mix with strong alkalis; basic conditions can induce hydrolysis of the ester or ring cleavage, leading to unpredictable exotherms.[1]

  • Solvent Compatibility:

    • Halogenated:[1] (e.g., Dichloromethane) -> Segregate into "Halogenated Waste."[1]

    • Non-Halogenated: (e.g., Methanol, DMSO) -> Segregate into "Non-Halogenated Organic Waste."[1]

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) during initial accumulation if there is any risk of slow decomposition, though this compound is generally stable in solution at room temperature.[1]

Protocol C: Spill Management (Immediate Action)

Scenario: Benchtop spill of solid powder.

  • PPE: Nitrile gloves (double gloved), safety goggles, and N95 particulate respirator (or lab hood sash down).[1]

  • Tools: Use plastic or anti-static scoops . Do NOT use metal spatulas or dustpans (spark risk).

  • Cleanup:

    • Cover the spill with a damp absorbent pad (water or PEG-400) to suppress dust.

    • Gently wipe up the material.

    • Place all contaminated pads and gloves into the solid waste container (Protocol A).

    • Wash the surface with soap and water; collect the rinsate into Liquid Waste (Protocol B).

Regulatory & Logistics Data

Waste Classification (RCRA - USA)

While Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate is not explicitly "P-listed" or "U-listed" by name, it must be characterized by the generator.[1]

  • Characteristic Codes:

    • D001 (Ignitable): If the solid burns vigorously (unlikely for this ester, but possible).[1]

    • D003 (Reactive): Only if the specific batch shows shock sensitivity. Default assumption: Non-Reactive unless degraded.

  • Recommended Profile: If testing is unavailable, profile as "Non-Regulated Chemical Waste (Solid)" or "Hazardous Waste (Toxic)" depending on local toxicity data.[1]

  • DOT Shipping Name (for waste hauler):

    • Likely: UN 2811, Toxic solids, organic, n.o.s.[1] (Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate).[3]

Storage for Pickup
  • Temperature: Ambient (

    
    ). Avoid storage near heat sources or direct sunlight.
    
  • Time Limit: Adhere to the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2023).[4][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: Nitro-pyrrole derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.